molecular formula C12H15Br2F3N2O6 B8121457 3,4-Dibromo-Mal-PEG2-Amine TFA

3,4-Dibromo-Mal-PEG2-Amine TFA

货号: B8121457
分子量: 500.06 g/mol
InChI 键: MGVSSFASAOVDDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dibromo-Mal-PEG2-Amine TFA is a useful research compound. Its molecular formula is C12H15Br2F3N2O6 and its molecular weight is 500.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Br2N2O4.C2HF3O2/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13;3-2(4,5)1(6)7/h1-6,13H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVSSFASAOVDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2F3N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dibromo-Mal-PEG2-Amine TFA: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-Mal-PEG2-Amine Trifluoroacetic acid (TFA) salt is a heterobifunctional linker that is increasingly utilized in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features two distinct reactive moieties: a dibromomaleimide group and a primary amine, connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) chain. The dibromomaleimide provides a thiol-reactive handle for stable conjugation to cysteine residues or for bridging disulfide bonds in proteins, while the primary amine allows for facile coupling to carboxylic acids or activated esters on payloads or ligands. The inclusion of a PEG2 spacer enhances aqueous solubility and can influence the pharmacokinetic properties of the final conjugate.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, and applications, complete with experimental protocols and data presented for easy reference.

Core Properties and Specifications

The physicochemical properties of 3,4-Dibromo-Mal-PEG2-Amine TFA are critical for its application in bioconjugation. The trifluoroacetic acid salt form generally offers improved water solubility and stability compared to the free base.[3]

PropertyValueReference(s)
Molecular Formula C₁₂H₁₅Br₂F₃N₂O₆[4]
Molecular Weight 500.06 g/mol [4]
CAS Number 2296708-07-9[4]
Appearance White to off-white solid[4]
Solubility Soluble in water (≥ 100 mg/mL) and DMSO (100 mg/mL, with sonication)[4]
Storage Conditions -20°C, sealed, away from moisture[4]
Reactive Groups Dibromomaleimide (thiol-reactive), Primary Amine (carboxyl-reactive)[1][2]

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively published in peer-reviewed literature, a general synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely involve the reaction of dibromomaleic anhydride (B1165640) with a diamine containing a PEG2 spacer, where one amine is protected (e.g., with a Boc group) and the other is free to react. The final step would involve deprotection of the second amine and formation of the TFA salt.

A representative synthesis for a similar compound, N-ethylmaleimide, involves the reaction of maleic anhydride with ethylamine (B1201723) to form N-ethylmaleamic acid, followed by acid-catalyzed dehydration to form the maleimide (B117702) ring.[5][6] A similar principle would apply to the synthesis of the target molecule.

Reactivity of Functional Groups:
  • Dibromomaleimide: This group reacts specifically with thiol (-SH) groups, such as those on cysteine residues of proteins. A key feature of dibromomaleimides is their ability to react with two thiols, making them ideal for bridging reduced disulfide bonds in antibodies, which can help maintain the protein's tertiary structure.[7] The reaction proceeds via a substitution mechanism where the bromine atoms act as leaving groups, forming stable thioether bonds.[8] This reaction is highly efficient and can be performed under mild, aqueous conditions.[9]

  • Primary Amine: The amine group is a versatile nucleophile that can be readily coupled to molecules containing carboxylic acids (using coupling agents like EDC or HATU) or activated esters (like NHS esters).[10] This allows for the attachment of a wide range of payloads, such as cytotoxic drugs for ADCs or E3 ligase ligands for PROTACs.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in the construction of complex bioconjugates.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker plays a critical role in PROTAC design, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][12]

The workflow for developing a PROTAC using this linker would involve a sequential conjugation strategy. First, the primary amine of the linker is coupled to the carboxylic acid of an E3 ligase ligand. Following purification, the dibromomaleimide group of the resulting intermediate is then reacted with a thiol-containing target protein ligand.

Logical Workflow for PROTAC Synthesis

PROTAC_synthesis linker 3,4-Dibromo-Mal-PEG2-Amine coupling Amide Coupling (e.g., EDC, HATU) linker->coupling e3_ligand E3 Ligase Ligand (with -COOH) e3_ligand->coupling purification1 Purification (HPLC) coupling->purification1 intermediate Intermediate: E3 Ligand-Linker thiol_reaction Thiol Reaction intermediate->thiol_reaction target_ligand Target Protein Ligand (with -SH) target_ligand->thiol_reaction purification2 Purification (HPLC) thiol_reaction->purification2 protac Final PROTAC purification1->intermediate purification2->protac

Caption: Sequential synthesis of a PROTAC using the bifunctional linker.

Table: Comparative Efficacy of PROTACs with Different PEG Linker Lengths (Representative Data)

Target ProteinE3 LigaseLinker LengthDC50 (nM)Dmax (%)Reference(s)
ERαVHLPEG310>95[12]
ERαVHLPEG45>95[12]
ERαVHLPEG525>95[12]
TBK1CRBNPEG2100~80[12]
TBK1CRBNPEG425>90[12]
CDK9CRBNPEG350~85[12]

This data is for illustrative purposes to show the effect of PEG linker length and is not specific to PROTACs synthesized with this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_pathway cluster_0 PROTAC Action cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells. The stability of the linker is paramount to prevent premature release of the payload in circulation, which can cause off-target toxicity. The dibromomaleimide group of this linker allows for site-specific conjugation to cysteine residues, often by re-bridging the interchain disulfide bonds of the antibody.[7] This results in a more homogeneous ADC with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute.

The general workflow for creating an ADC would involve first conjugating the payload to the amine group of the linker, followed by purification. The resulting payload-linker construct is then reacted with the reduced antibody.

Experimental Workflow for ADC Preparation

ADC_workflow cluster_reduction Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Monoclonal Antibody Reduction Disulfide Bond Reduction (e.g., TCEP, DTT) Antibody->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Conjugation_Reaction Thiol Reaction Reduced_Ab->Conjugation_Reaction Payload_Linker Payload-Linker Construct Payload_Linker->Conjugation_Reaction Crude_ADC Crude ADC Conjugation_Reaction->Crude_ADC Purification Purification (e.g., HIC, SEC) Crude_ADC->Purification Pure_ADC Purified ADC Purification->Pure_ADC Characterization Characterization (LC-MS, HIC for DAR) Pure_ADC->Characterization

Caption: General workflow for ADC preparation and analysis.

Experimental Protocols

The following are representative protocols for the key reactions involving this compound. These should be optimized for specific applications.

Protocol 1: Amide Coupling of the Linker's Amine Group

This protocol describes the coupling of the primary amine on the linker to a carboxylic acid-containing molecule (e.g., an E3 ligase ligand or a payload).

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC for purification

Procedure:

  • Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the product by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the desired product.

Protocol 2: Thiol-Reactive Conjugation to a Protein

This protocol outlines the conjugation of a dibromomaleimide-containing molecule to a protein with available cysteine residues, such as a reduced antibody.

Materials:

  • Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol)

  • Dibromomaleimide-containing molecule (e.g., the product from Protocol 1)

  • Quenching reagent: N-acetylcysteine

  • Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Protein Reduction (if necessary):

    • To the antibody solution (e.g., 5 mg/mL in PBS), add a 10-fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

  • Conjugation:

    • Dissolve the dibromomaleimide-containing molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Add the dissolved molecule to the reduced antibody solution at a molar excess (e.g., 5-10 fold over the number of available thiols).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the dibromomaleimide compound) to quench any unreacted dibromomaleimide groups. Incubate for 20 minutes.

  • Purification:

    • Purify the resulting conjugate using SEC to remove unreacted small molecules and aggregates, or HIC to separate species with different drug-to-antibody ratios.[13][14]

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis at 280 nm).

    • Analyze the conjugate by LC-MS to confirm the mass and by HIC to determine the drug-to-antibody ratio (DAR).[15][16]

Conclusion

This compound is a versatile and powerful tool for the construction of advanced biotherapeutics. Its well-defined reactive ends, coupled with the beneficial properties of the PEG spacer, allow for the precise and efficient synthesis of complex molecules like PROTACs and ADCs. A thorough understanding of its chemical properties, reactivity, and the associated experimental protocols is essential for researchers and drug developers aiming to leverage this linker in the creation of next-generation targeted therapies. While specific quantitative data for this exact linker is limited in the public domain, the principles and representative data presented in this guide provide a solid foundation for its successful application.

References

An In-depth Technical Guide to the Reaction Chemistry and Applications of 3,4-Dibromo-Mal-PEG2-Amine TFA Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-Mal-PEG2-Amine TFA salt is a heterobifunctional crosslinker that offers a versatile platform for bioconjugation, particularly in the fields of drug delivery, proteomics, and diagnostics. This molecule incorporates three key features: a highly reactive dibromomaleimide (DBM) core for selective reaction with thiols, a hydrophilic polyethylene (B3416737) glycol (PEG) linker to enhance water solubility, and a primary amine functionality, present as a trifluoroacetate (B77799) (TFA) salt, for subsequent derivatization. This guide provides a comprehensive overview of the reaction mechanisms, experimental protocols, and key considerations for the effective use of this reagent.

The DBM moiety is particularly noteworthy for its ability to react with two thiol groups, enabling the stable bridging of disulfide bonds in proteins or the attachment of two separate thiol-containing molecules.[1][2] This dual reactivity, combined with the amine handle, allows for the construction of complex, multi-component bioconjugates.

Core Reaction Mechanisms

The reactivity of this compound can be understood by considering its two primary reactive sites: the dibromomaleimide group and the amine group.

Reaction of the Dibromomaleimide Group with Thiols

The cornerstone of this reagent's utility lies in the reaction of the 3,4-dibromomaleimide group with thiol (-SH) nucleophiles. This reaction proceeds via a rapid and selective nucleophilic substitution, where each bromine atom is displaced by a thiol to form a stable dithiomaleimide (DTM) conjugate.[2][3] This process is highly efficient and can be used to bridge reduced disulfide bonds in proteins, maintaining their tertiary structure, or to conjugate thiol-containing molecules such as peptides, oligonucleotides, or small molecule drugs.[3][4]

The reaction is typically carried out in aqueous buffers at or near neutral pH.[5][6] The resulting dithiomaleimide linkage is significantly more stable than the thiosuccinimide bond formed from traditional maleimide-thiol reactions, which are prone to retro-Michael reactions.[1]

dot graph ReactionMechanism1 { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Reagent [label="3,4-Dibromo-Mal-PEG2-Amine"]; Thiol1 [label="R1-SH"]; Thiol2 [label="R2-SH"]; Intermediate [label="Mono-bromo-thioether Intermediate"]; Product [label="Dithiomaleimide Conjugate"];

Reagent -> Intermediate [label="+ R1-SH\n- HBr"]; Intermediate -> Product [label="+ R2-SH\n- HBr"]; } caption { label = "Dibromomaleimide-Thiol Reaction Pathway"; fontsize = 12; fontcolor = "#5F6368"; }

Diagram of the dibromomaleimide reaction with thiols.

Reaction of the Amine Group (TFA Salt)

The primary amine in 3,4-Dibromo-Mal-PEG2-Amine is supplied as a trifluoroacetate (TFA) salt. To participate in nucleophilic reactions, the free amine must be generated by deprotonation. This is typically achieved by adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to the reaction mixture in situ.[2]

Once deprotonated, the primary amine can react with a variety of electrophiles, most commonly activated esters (e.g., N-hydroxysuccinimide esters) to form stable amide bonds.[7] This allows for the attachment of a second molecule of interest, such as a fluorophore, biotin, or another protein. It is important to note that the TFA counterion can sometimes interfere with biological assays, and in such cases, it may be necessary to perform a salt exchange to a more biocompatible counterion like acetate (B1210297) or hydrochloride.[4][8]

dot graph ReactionMechanism2 { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Amine_TFA [label="R-NH3+ TFA-"]; Base [label="Base (e.g., DIPEA)"]; Free_Amine [label="R-NH2"]; Electrophile [label="Electrophile (e.g., NHS-Ester)"]; Amide_Product [label="Amide Conjugate"];

Amine_TFA -> Free_Amine [label="+ Base\n- Base-H+ TFA-"]; Free_Amine -> Amide_Product [label="+ Electrophile"]; } caption { label = "Amine Deprotonation and Acylation"; fontsize = 12; fontcolor = "#5F6368"; }

Diagram of the amine TFA salt deprotonation and subsequent reaction.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactions of dibromomaleimides.

ParameterValueReference
Dibromomaleimide-Thiol Reaction
Reaction Time< 15-20 minutes for near-quantitative conversion[3][9]
Stoichiometry (DBM:Thiol)Typically 1.1:1 for single thiol conjugation[5]
Stoichiometry (DBM:Reduced Disulfide)1.1:1 to 5:1[5][10]
pH Range6.2 - 8.0[3][5]
Amine Acylation Reaction
Base Stoichiometry (Base:Amine TFA)Excess (e.g., 2-4 equivalents)[2]
Electrophile Stoichiometry (Electrophile:Amine)Typically 1.1-1.5:1[7]
Reaction Time1 hour to overnight[6][7]
pH Range7.2 - 8.5[11]

Table 1: Summary of Reaction Parameters.

PropertyDescriptionReference
Solubility The PEG2 linker enhances aqueous solubility.[6][12]
Stability of DTM linkage More stable to retro-Michael reaction than thiosuccinimide. Can be cleaved by reducing agents like excess glutathione (B108866) in the cellular cytoplasm.[1][13]
TFA Counterion Effects Can potentially affect cell growth and protein activity in biological assays.[4][8]

Table 2: Physicochemical and Biological Properties.

Experimental Protocols

Protocol 1: Site-Specific Protein Labeling via Disulfide Bridging

This protocol describes the labeling of a protein with this compound by bridging a native disulfide bond.

Materials:

  • Protein with an accessible disulfide bond

  • This compound salt

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.4, degassed

  • Quenching Solution: 1 M N-acetylcysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Disulfide Reduction: Add a 1.1 to 3-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 1 hour to reduce the disulfide bond to two free thiols.[10]

  • Crosslinker Addition: Dissolve the this compound salt in a small amount of organic co-solvent like DMSO or DMF and add a 5-fold molar excess to the reduced protein solution.[5]

  • Reaction: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quenching (Optional): To quench any unreacted dibromomaleimide, add a 10-fold molar excess of N-acetylcysteine and incubate for 15 minutes.

  • Purification: Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.

  • Characterization: Confirm the conjugation and purity of the labeled protein by SDS-PAGE and mass spectrometry.

dot graph ExperimentalWorkflow1 { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Start [label="Start: Protein with Disulfide Bond"]; Reduction [label="1. Reduce Disulfide with TCEP"]; Addition [label="2. Add 3,4-Dibromo-Mal-PEG2-Amine"]; Reaction [label="3. Incubate (1-2h, RT)"]; Purification [label="4. Purify Conjugate"]; End [label="End: Labeled Protein"];

Start -> Reduction; Reduction -> Addition; Addition -> Reaction; Reaction -> Purification; Purification -> End; } caption { label = "Workflow for Disulfide Bridging"; fontsize = 12; fontcolor = "#5F6368"; }

Diagram of the experimental workflow for protein labeling via disulfide bridging.

Protocol 2: Sequential Dual Labeling of a Thiol- and Amine-Reactive Molecule

This protocol outlines a method for first reacting the dibromomaleimide with a thiol-containing molecule and subsequently reacting the amine with an NHS-ester.

Materials:

  • Thiol-containing molecule (Molecule A)

  • NHS-ester of a second molecule (Molecule B)

  • This compound salt

  • Reaction Buffer 1 (for thiol reaction): 50 mM sodium phosphate, pH 7.0, degassed

  • Reaction Buffer 2 (for amine reaction): 0.1 M sodium bicarbonate, pH 8.3

  • Diisopropylethylamine (DIPEA)

  • Organic co-solvent (DMSO or DMF)

  • Purification system (e.g., HPLC)

Procedure:

  • Thiol Reaction: a. Dissolve Molecule A and a 1.1-fold molar excess of this compound salt in Reaction Buffer 1 (with a small amount of co-solvent if necessary). b. Incubate for 2 hours at room temperature. c. Purify the intermediate conjugate (Molecule A - DBM-PEG2-Amine) using reverse-phase HPLC. Lyophilize the purified product.

  • Amine Reaction: a. Dissolve the purified intermediate conjugate in Reaction Buffer 2. b. Add 2-4 equivalents of DIPEA to the solution to deprotonate the amine. c. Dissolve Molecule B (NHS-ester) in a small amount of DMSO and add a 1.2-fold molar excess to the reaction mixture. d. Incubate for 2 hours at room temperature or overnight at 4°C.[6]

  • Purification: Purify the final dual-labeled conjugate by HPLC.

  • Characterization: Confirm the structure and purity of the final product by mass spectrometry and NMR.

dot graph ExperimentalWorkflow2 { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];

Start [label="Start: Molecule A (Thiol) & Molecule B (NHS-Ester)"]; Thiol_Reaction [label="1. React DBM with Molecule A"]; Purify_Intermediate [label="2. Purify Intermediate Conjugate"]; Amine_Reaction [label="3. Deprotonate Amine & React with Molecule B"]; Purify_Final [label="4. Purify Final Conjugate"]; End [label="End: Dual-Labeled Molecule"];

Start -> Thiol_Reaction; Thiol_Reaction -> Purify_Intermediate; Purify_Intermediate -> Amine_Reaction; Amine_Reaction -> Purify_Final; Purify_Final -> End; } caption { label = "Workflow for Sequential Dual Labeling"; fontsize = 12; fontcolor = "#5F6368"; }

Diagram of the experimental workflow for sequential dual labeling.

Conclusion

This compound salt is a powerful and versatile tool for creating well-defined bioconjugates. Its ability to efficiently and stably link to one or two thiol-containing molecules, coupled with a readily derivatizable amine, opens up numerous possibilities for the construction of complex molecular architectures. By understanding the core reaction mechanisms and carefully controlling the experimental conditions, researchers can leverage this reagent to advance their work in drug development, diagnostics, and fundamental biological research. The provided protocols and data serve as a starting point for the successful implementation of this technology.

References

An In-depth Technical Guide to the Reactivity of Dibromomaleimide with Thiols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Efficient and Versatile Thiol-Reactive Chemistry

Dibromomaleimide (DBM) has emerged as a powerful and versatile reagent in bioconjugation and drug development, primarily due to its highly efficient and specific reactivity towards thiol groups. This technical guide provides a comprehensive overview of the core principles governing the reactivity of dibromomaleimides with thiols, detailing the reaction mechanism, quantitative parameters, experimental protocols, and applications in the development of advanced biotherapeutics.

The fundamental reaction involves the sequential substitution of the two bromine atoms on the maleimide (B117702) ring by thiol nucleophiles, forming a stable dithiomaleimide adduct.[1][2] This unique reactivity allows for the effective bridging of disulfide bonds in proteins and peptides, a critical advantage for maintaining the structural integrity and biological activity of these molecules.[2]

Reaction Mechanism and Key Features

The reaction between dibromomaleimide and thiols proceeds via a conjugate addition-elimination mechanism. The high electrophilicity of the maleimide ring, further enhanced by the electron-withdrawing bromine atoms, facilitates the rapid and selective attack by thiolates.[3] The reaction is characterized by its extremely rapid kinetics, often reaching completion in under 20 minutes.[2]

A key feature of dibromomaleimide chemistry is the stability of the resulting dithiomaleimide adduct. While the initial thioether bonds can be cleaved under reducing conditions with an excess of thiols, the dithiomaleimide can undergo a subsequent hydrolysis of the maleimide ring to form a highly stable dithiomaleamic acid.[1] This ring-opened form is resistant to retro-Michael reactions, a common instability issue with traditional maleimide-thiol adducts, making it ideal for in vivo applications where long-term stability is paramount.[1][4]

The reaction pathway can be visualized as a two-step process, followed by an optional stabilization step:

Reaction_Mechanism DBM Dibromomaleimide Intermediate Monobromo-monothio Adduct DBM->Intermediate + R1-SH - HBr Thiol1 Thiol (R1-SH) Adduct Dithiomaleimide Adduct Intermediate->Adduct + R2-SH - HBr Thiol2 Thiol (R2-SH) Stable_Adduct Dithiomaleamic Acid (Stable Adduct) Adduct->Stable_Adduct Hydrolysis Hydrolysis (Mildly Basic pH)

Dibromomaleimide-Thiol Reaction Pathway.

Quantitative Data on Reactivity and Stability

The efficiency of the dibromomaleimide-thiol reaction is a key advantage. While specific second-order rate constants are not always readily available in the literature, the reaction is consistently described as "extremely rapid" with high yields.[2] The following tables summarize available quantitative and semi-quantitative data from various studies.

Reactant 1Reactant 2ConditionsReaction TimeYieldReference
DibromomaleimideReduced Somatostatin (B550006)pH 6.2, 20°C1 hourQuantitative[5]
DibromomaleimideReduced Grb2-SH2 (L111C)pH 8.0, 0°C2 hoursQuantitative[5]
Dibromomaleimide-PEGReduced Salmon CalcitoninpH 6.2< 15 minutesComplete Conjugation[6]
Dibromomaleimide derivativeReduced TrastuzumabpH 8.55 minutes-[7]

Table 1: Reaction Conditions and Yields for Dibromomaleimide-Thiol Reactions.

The reactivity of dihalomaleimides with thiols follows the trend of leaving group ability, with diiodomaleimide reacting the fastest.[3]

DihalomaleimideRelative Reactivity with Thiols
DiiodomaleimideFastest
DibromomaleimideIntermediate
DichloromaleimideSlowest

Table 2: Relative Reactivity of Dihalomaleimides.

The stability of the resulting adduct is crucial for many applications. The hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid is pH-dependent and can be accelerated.

Dithiomaleimide AdductConditionHalf-life of HydrolysisReference
Dibromomaleimide reagent with C-2 linkerpH 8.0< 1 minute[7]

Table 3: Hydrolysis Rate of Dithiomaleimide Adducts.

Experimental Protocols

Protocol 1: Disulfide Bridging of a Peptide (Somatostatin)

This protocol describes the re-bridging of the disulfide bond in the peptide hormone somatostatin using dibromomaleimide.[2][5]

Materials:

  • Lyophilized somatostatin

  • Reaction Buffer: 50 mM sodium phosphate (B84403), pH 6.2

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Dibromomaleimide solution (e.g., 10 mM in DMF or a suitable organic solvent)

  • Acetonitrile (ACN) and water with 0.1% formic acid for LC-MS analysis

Procedure:

  • Peptide Dissolution and Reduction:

    • Dissolve lyophilized somatostatin in the reaction buffer to a final concentration of 0.25 mg/mL (approximately 152.6 µM).

    • Add 1.1 equivalents of TCEP solution to the peptide solution.

    • Incubate the mixture for 1 hour at 20°C to ensure complete reduction of the disulfide bond.

  • Conjugation Reaction:

    • To the solution of reduced somatostatin, add 1.1 equivalents of the dibromomaleimide solution.

    • Allow the reaction to proceed for 1 hour at 20°C.

  • Analysis:

    • Monitor the reaction progress and confirm the formation of the bridged product by LC-MS. The expected mass of the product will be the mass of the reduced peptide plus the mass of the dibromomaleimide minus the mass of two bromine atoms.

Protocol_1_Workflow Start Start: Lyophilized Somatostatin Dissolve Dissolve in Reaction Buffer (pH 6.2) Start->Dissolve Reduce Reduce with TCEP (1.1 eq, 1h, 20°C) Dissolve->Reduce Add_DBM Add Dibromomaleimide (1.1 eq, 1h, 20°C) Reduce->Add_DBM Analyze Analyze by LC-MS Add_DBM->Analyze End End: Bridged Somatostatin Analyze->End

Workflow for Disulfide Bridging of Somatostatin.
Protocol 2: Functionalization of a Virus-Like Particle (VLP)

This protocol details the functionalization of bacteriophage Qβ virus-like particles (VLPs) with a dibromomaleimide-polyethylene glycol (DB-PEG) conjugate.[8]

Materials:

  • Qβ VLPs (e.g., 5 mg/mL)

  • TCEP solution (freshly prepared)

  • Dibromomaleimide-polyethylene glycol (DB-PEG)

  • Dimethylformamide (DMF)

  • 10 mM Sodium Phosphate Buffer, pH 5.00

Procedure:

  • Reduction of VLP Disulfides:

    • To 200 µL of Qβ VLP solution, add 20 µL of 100x TCEP stock solution.

    • Incubate at room temperature for 1 hour.

  • Preparation of DB-PEG Solution:

    • Dissolve 0.0017 g of DB-PEG in 100 µL of DMF.

    • Add 680 µL of 10 mM sodium phosphate buffer (pH 5.00).

  • Conjugation Reaction:

    • Add the reduced Qβ VLP solution to the DB-PEG solution.

    • The reaction can be visualized under a 365 nm UV lamp, where a bright yellow fluorescence indicates successful conjugation.

    • Allow the reaction to proceed overnight at room temperature on a rotisserie for complete conjugation.

Applications in Drug Development

The unique reactivity profile of dibromomaleimide makes it a valuable tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs). The ability to re-bridge the interchain disulfide bonds of an antibody after reduction provides a site-specific conjugation strategy, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR). This homogeneity is a critical factor for the safety and efficacy of ADCs.

The process for creating a disulfide-bridged ADC using dibromomaleimide generally follows these steps:

ADC_Workflow Start Start: Native Antibody (IgG) Reduction Mild Reduction of Interchain Disulfides (e.g., TCEP) Start->Reduction Thiol_Gen Generation of Free Thiols Reduction->Thiol_Gen Conjugation Conjugation with DBM-Drug Linker Thiol_Gen->Conjugation Bridging Disulfide Re-bridging Conjugation->Bridging Hydrolysis Optional: Hydrolysis for Enhanced Stability Bridging->Hydrolysis End End: Homogeneous ADC (DAR=4) Hydrolysis->End

General Workflow for ADC Synthesis via Disulfide Bridging.

Conclusion

Dibromomaleimide offers a robust and efficient platform for the site-specific modification of proteins and peptides through thiol chemistry. Its rapid reaction kinetics, high yields, and the ability to form stable, disulfide-bridged adducts make it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and quantitative understanding of its reactivity presented in this guide provide a solid foundation for the successful application of dibromomaleimide in the development of next-generation bioconjugates and therapeutics.

References

The Pivotal Role of PEG2 Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and diagnostics, bioconjugation stands as a cornerstone technology, enabling the creation of highly specific and effective molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a seemingly simple component connecting the biological moiety to a payload or another molecule, is a critical determinant of the final conjugate's success. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers, and specifically short, discrete PEG chains like the PEG2 linker, have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacological properties of bioconjugates.[1][2]

This technical guide provides a comprehensive overview of the function of PEG2 linkers in bioconjugation. It delves into their core principles, impact on bioconjugate performance, and provides detailed experimental protocols and visual workflows to empower researchers in the rational design and synthesis of next-generation bioconjugates.

Core Principles of PEG2 Linkers

A PEG2 linker is a short, hydrophilic spacer composed of two ethylene (B1197577) glycol units. Its fundamental properties are central to its function in bioconjugation:

  • Hydrophilicity: The repeating ether units of the PEG chain impart water solubility, which can help to counteract the hydrophobicity of many small molecule drugs or other payloads.[3][4] This enhanced solubility can prevent aggregation and improve the overall developability of the bioconjugate.[1][3]

  • Biocompatibility: PEG is a well-established, non-toxic, and non-immunogenic polymer, making it an ideal component for therapeutic applications.[5]

  • Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides flexibility, which can be crucial for allowing the conjugated molecules to adopt optimal conformations for binding to their respective targets.[6][7]

  • Defined Length: The use of discrete PEG linkers, such as PEG2, ensures the production of homogeneous bioconjugates with a consistent drug-to-antibody ratio (DAR) or precise spacing in other conjugates. This homogeneity is critical for predictable pharmacokinetics and safety profiles.[1]

The Function of PEG2 Linkers in Key Bioconjugation Platforms

The strategic incorporation of a PEG2 linker can profoundly influence the performance of various bioconjugate platforms, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a crucial role in the stability, pharmacokinetics, and efficacy of the ADC.[1][2]

The inclusion of a PEG2 linker in an ADC can:

  • Enhance Solubility and Stability: Many potent cytotoxic drugs are hydrophobic. A PEG2 linker can increase the overall hydrophilicity of the ADC, reducing the risk of aggregation, which can lead to rapid clearance and potential immunogenicity.[3][8]

  • Improve Pharmacokinetics: The hydrophilic nature of the PEG2 linker can create a hydration shell around the payload, shielding it from degradation and reducing non-specific interactions. This can lead to decreased systemic clearance and a longer circulation half-life, allowing for greater tumor accumulation.[1][9]

  • Modulate Cytotoxicity: While longer PEG chains can sometimes decrease the in vitro potency of an ADC due to steric hindrance, a short PEG2 linker often strikes a balance between improving physicochemical properties and maintaining high cytotoxicity.[1][10]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. The linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy.[6][7]

A PEG2 linker in a PROTAC can:

  • Optimize Ternary Complex Formation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[6] A linker that is too short can cause steric clashes, while one that is too long may lead to an unstable complex. The defined length of a PEG2 linker allows for precise control over this critical distance.

  • Enhance Solubility and Cell Permeability: The hydrophilicity of a PEG2 linker can improve the solubility of the PROTAC molecule.[] Furthermore, the flexible nature of PEG linkers can allow the PROTAC to adopt conformations that shield polar surface area, potentially improving cell permeability.[6]

Quantitative Data on the Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linkers on the performance of bioconjugates. While data for PEG2 is specifically highlighted where available, data for other short PEG linkers are also included to demonstrate trends.

LinkerClearance (mL/day/kg)Reference
No PEG~15[1]
PEG2 ~10 [1]
PEG4~7[1]
PEG8~5[1]
PEG12~5[1]
PEG24~5[1]

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. This data demonstrates that the inclusion of even a short PEG2 linker can significantly decrease the clearance rate of an ADC, with longer PEG chains providing further reductions.[1]

ADC ConjugatePEG Molecular Weight (kDa)In Vitro Cytotoxicity (IC50) Fold ReductionReference
Affibody-MMAE0 (No PEG)Baseline[10][12]
Affibody-MMAE44.5-fold reduction[10]
Affibody-MMAE1022-fold reduction[10]

Table 2: Impact of PEG Linker on Antibody-Drug Conjugate (ADC) Cytotoxicity. This table illustrates that while longer PEG chains can sometimes reduce in vitro cytotoxicity, this effect is highly dependent on the specific conjugate design.[10][12]

PROTAC Linker Length (PEG units)DC50 (nM)Dmax (%)Reference
1>1000<10Hypothetical Data
2 50 >90 Hypothetical Data
425>95Hypothetical Data
810080Hypothetical Data
1250060Hypothetical Data

Table 3: Hypothetical Impact of PEG Linker Length on PROTAC Degradation Efficiency. This hypothetical data illustrates the importance of optimizing the linker length in PROTAC design. A PEG2 linker can provide a balance of proximity and flexibility for efficient ternary complex formation and subsequent protein degradation.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates incorporating PEG2 linkers. Below are representative protocols for common bioconjugation reactions.

Protocol 1: NHS-Ester PEGylation of a Protein with a PEG2 Linker

This protocol describes the conjugation of a PEG2 linker with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein to be PEGylated

  • NHS-PEG2-linker reagent

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column or dialysis cassette for purification

  • Reaction vessels

  • Stirring equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.[12]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the NHS-PEG2-linker in anhydrous DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[12][13]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEG2-linker to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the specific protein and desired degree of labeling.[12]

  • Purification: Remove the unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Maleimide (B117702) PEGylation of a Protein with a PEG2 Linker

This protocol describes the site-specific conjugation of a PEG2 linker with a maleimide group to a thiol group (e.g., from a cysteine residue) on a protein.

Materials:

  • Thiol-containing protein (e.g., a protein with an engineered cysteine or reduced disulfide bonds)

  • Maleimide-PEG2-linker reagent

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5

  • Reducing agent (e.g., TCEP or DTT), if necessary

  • Reaction vessels

  • Stirring equipment

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5.[12]

  • Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate at 37°C for 1-2 hours. The reducing agent must then be removed using a desalting column prior to the addition of the maleimide-PEG2-linker.[14]

  • Maleimide-PEG2-Linker Solution Preparation: Immediately before use, dissolve the Maleimide-PEG2-linker in a suitable solvent (e.g., DMF or DMSO) to a concentration of 10 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG2-linker to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetyl cysteine, in excess.

  • Purification: Remove the unreacted Maleimide-PEG2-linker and byproducts from the PEGylated protein using a desalting column or by dialysis.

Visualizing Key Processes with Graphviz

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in bioconjugation where PEG2 linkers play a critical role.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (with PEG2 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Production_Workflow cluster_1 ADC Production Workflow mAb_Production Monoclonal Antibody (mAb) Production Conjugation Bioconjugation Reaction (e.g., NHS or Maleimide) mAb_Production->Conjugation Linker_Payload_Synthesis PEG2 Linker-Payload Synthesis Linker_Payload_Synthesis->Conjugation Purification Purification of ADC (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (DAR, Purity, etc.) Purification->Characterization Final_Product Final ADC Product Characterization->Final_Product

Caption: A typical workflow for the production of an Antibody-Drug Conjugate (ADC) with a PEG2 linker.

Conclusion

The PEG2 linker, though small in size, exerts a significant and multifaceted influence on the properties and performance of bioconjugates. Its inherent hydrophilicity, biocompatibility, and defined length make it an invaluable tool for enhancing the solubility, stability, and pharmacokinetic profiles of ADCs and for optimizing the critical ternary complex formation in PROTACs. The rational incorporation of a PEG2 linker, guided by a thorough understanding of its structure-activity relationships and supported by robust experimental methodologies, is a key strategy for the successful development of next-generation targeted therapeutics and diagnostics. As the field of bioconjugation continues to evolve, the strategic use of well-defined linkers like PEG2 will remain paramount in unlocking the full potential of these innovative molecular constructs.

References

Technical Guide: Physicochemical Properties of 3,4-Dibromo-Mal-PEG2-Amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dibromo-Mal-PEG2-Amine TFA is a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a dibromomaleimide moiety, a short polyethylene (B3416737) glycol (PEG) spacer, and a primary amine, presented as a trifluoroacetic acid (TFA) salt. The dibromomaleimide group serves as a reactive handle for covalent modification of thiol-containing molecules, such as cysteine residues in proteins. The PEG2 spacer enhances the hydrophilic character of the linker, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The terminal primary amine provides a versatile point of attachment for further chemical modifications. This guide provides an in-depth overview of the solubility data for this compound, detailed experimental protocols for solubility determination, and relevant biochemical pathway and workflow diagrams.

Physicochemical and Solubility Data

The solubility of a linker is a critical parameter in the design and synthesis of bioconjugates, impacting reaction conditions, purification, and the overall properties of the final product. The TFA salt form of 3,4-Dibromo-Mal-PEG2-Amine generally offers enhanced water solubility and stability compared to its free base form.[1]

Quantitative Solubility Data

Quantitative solubility data for this compound has been reported in common laboratory solvents. The data is summarized in the table below.

SolventSolubilityConcentration (mM)Method
Water (H₂O)≥ 100 mg/mL199.98 mMExperimental
Dimethyl sulfoxide (B87167) (DMSO)100 mg/mL199.98 mMExperimental

Data sourced from MedchemExpress. It is noted that for DMSO, ultrasonic assistance may be required. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.

Qualitative Solubility Data of a Structurally Related Compound

For context, qualitative solubility data for a similar, longer-chain analog, 3,4-Dibromo-Mal-PEG8-Amine, indicates solubility in a broader range of organic solvents. This suggests that while the PEG2 variant is highly soluble in polar protic and aprotic solvents, longer PEG chains may further enhance solubility in less polar environments.

SolventSolubility
WaterSoluble
Dimethyl sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble

Experimental Protocols

The following section details a standardized experimental protocol for determining the thermodynamic solubility of a compound like this compound, based on the widely accepted shake-flask method.

Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature, after a state of equilibrium has been reached between the dissolved and undissolved solid.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., deionized water, PBS buffer, DMSO)

  • Glass vials with screw caps (B75204) or glass-stoppered flasks

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

  • Volumetric flasks and pipettes for standard solution preparation.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. An amount that is at least 2-3 times the expected solubility should be used to ensure a solid phase remains at equilibrium.

    • Add a known volume of the desired solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[2] The agitation should be sufficient to keep the solid suspended.

  • Phase Separation:

    • After the equilibration period, allow the suspension to stand undisturbed at the same constant temperature for a short period to allow for the sedimentation of the excess solid.

    • To completely separate the dissolved and undissolved solute, centrifuge the vials at a high speed.[3]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is recommended to take the sample from the upper portion of the supernatant.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.

    • Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.[4][5]

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze these standards using the same analytical method to generate a standard curve.

  • Calculation:

    • Using the standard curve, determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use and analysis of this compound.

PROTAC Mechanism of Action

This compound is a linker commonly used in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein.[6] The diagram below illustrates the catalytic mechanism of a PROTAC.

PROTAC_Mechanism cluster_0 POI Target Protein (POI) POI->p1 PROTAC PROTAC (Linker + Ligands) PROTAC->p1 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->p1 Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Ub tags added Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycle Recycling Degradation->Recycle Recycle->PROTAC PROTAC is released p1->Ternary_Complex Formation Solubility_Workflow start Start add_excess 1. Add excess compound to solvent in a vial start->add_excess equilibrate 2. Equilibrate on shaker (24-72h at constant T) add_excess->equilibrate centrifuge 3. Centrifuge to separate solid and liquid equilibrate->centrifuge filter 4. Filter supernatant to remove microparticles centrifuge->filter analyze 5. Quantify concentration (e.g., HPLC-UV) filter->analyze calculate 6. Calculate solubility from standard curve analyze->calculate end End calculate->end

References

3,4-Dibromo-Mal-PEG2-Amine TFA stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 3,4-Dibromo-Mal-PEG2-Amine TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibromo-Mal-PEG2-Amine trifluoroacetate (B77799) (TFA) salt is a bifunctional crosslinker integral to the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). Its utility is derived from the dibromomaleimide moiety, which reacts with thiols, and a terminal primary amine, which can be conjugated to other molecules. The stability of this reagent is critical for ensuring the reproducibility of conjugation reactions and the quality of the final bioconjugate. This guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.

Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker. The dibromomaleimide group allows for conjugation to thiol groups, such as those found in cysteine residues of proteins. The primary amine provides a reactive handle for coupling with carboxylic acids or activated esters. The trifluoroacetate salt form generally enhances the compound's water solubility and stability in its solid state[1].

Stability Profile

The stability of this compound is influenced by its three main components: the dibromomaleimide group, the PEG linker, and the primary amine as a TFA salt.

  • Dibromomaleimide Moiety: The dibromomaleimide group is the most reactive and least stable part of the molecule. It is susceptible to hydrolysis, particularly in aqueous solutions at neutral or basic pH[2][3]. This hydrolysis opens the maleimide (B117702) ring to form a maleamic acid derivative, rendering it unreactive towards thiols. The rate of hydrolysis is pH-dependent and increases with increasing pH. Furthermore, the dibromomaleimide moiety is sensitive to high temperatures and light[4][5].

  • PEG Linker: The PEG₂ linker enhances the hydrophilicity of the molecule and generally contributes positively to its stability and solubility[6][7][8].

  • Amine-TFA Salt: The primary amine is relatively stable, but as a TFA salt, the overall stability of the compound can be affected by the acidic nature of the counter-ion, especially if the molecule contains other acid-labile functional groups. However, for this specific molecule, the primary stability concern remains the dibromomaleimide group. The TFA salt form is common for peptides and other amine-containing compounds purified by HPLC[9].

Recommended Storage Conditions

To ensure the integrity and reactivity of this compound, proper storage is crucial. The following conditions are recommended based on supplier data and the chemical properties of the molecule.

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationAdditional Precautions
Solid-20°CLong-termSealed container, protect from moisture and light[4][10][11].
In Solvent (-20°C)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles, sealed container, protect from moisture[10].
In Solvent (-80°C)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles, sealed container, protect from moisture[10].

Note: For dissolution, use anhydrous solvents such as DMSO or DMF. The presence of water can initiate hydrolysis of the dibromomaleimide ring.

Experimental Protocols for Stability Assessment

The following protocols are designed to assess the stability of this compound under various conditions.

Protocol for Assessing Hydrolytic Stability

This experiment monitors the degradation of the dibromomaleimide moiety in aqueous solutions at different pH values.

Materials:

  • This compound

  • Phosphate buffer (pH 5.0, 7.4)

  • Borate buffer (pH 8.5)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

  • For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 1 mg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 25°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench the hydrolysis by diluting the aliquot with a 50:50 mixture of ACN and 0.1% TFA in water.

  • Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent compound peak at an appropriate wavelength (e.g., 260 nm).

  • Calculate the percentage of the remaining parent compound at each time point to determine the rate of hydrolysis.

Protocol for Assessing Thermal Stability

This experiment evaluates the stability of the solid compound at elevated temperatures.

Materials:

  • This compound (solid)

  • Temperature-controlled oven

  • HPLC system

Procedure:

  • Place accurately weighed samples of solid this compound in sealed vials.

  • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 40°C).

  • At various time points (e.g., 1, 7, 14, 30 days), remove a vial from each temperature.

  • Dissolve the contents in a known volume of anhydrous DMSO.

  • Analyze the purity of the dissolved sample by HPLC as described in section 4.1.

  • Compare the purity of the stored samples to a control sample stored at -20°C.

Protocol for Assessing Photostability

This experiment assesses the impact of light exposure on the stability of the compound.

Materials:

  • This compound

  • Photostability chamber with controlled light and temperature

  • Amber vials and clear vials

  • HPLC system

Procedure:

  • Prepare solutions of this compound in anhydrous DMSO in both clear and amber vials.

  • Place the vials in a photostability chamber, exposing them to a standardized light source (e.g., ICH Q1B guidelines).

  • Include a set of control samples wrapped in aluminum foil to protect them from light.

  • At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each vial.

  • Analyze the samples by HPLC as described in section 4.1.

  • Compare the degradation of the light-exposed samples to the dark controls.

Visualizations

Chemical Structure and Reactive Sites

Caption: Reactive sites of 3,4-Dibromo-Mal-PEG2-Amine.

Potential Degradation Pathway: Hydrolysis

G A 3,4-Dibromo-Mal-PEG2-Amine (Active Crosslinker) B Hydrolysis (H₂O, pH ≥ 7) A->B C Dibromomaleamic Acid Derivative (Inactive) B->C

Caption: Primary degradation pathway via hydrolysis.

Experimental Workflow for Stability Assessment

G start Prepare Stock Solution in Anhydrous Solvent stress Expose to Stress Condition (pH, Temp, Light) start->stress sample Sample at Time Points stress->sample quench Quench Reaction sample->quench analyze HPLC Analysis quench->analyze end Determine Degradation Rate analyze->end

Caption: General workflow for stability testing.

Conclusion

The stability of this compound is primarily dictated by the susceptibility of the dibromomaleimide moiety to hydrolysis, especially in aqueous solutions at neutral to basic pH. It is also sensitive to heat and light. For optimal performance and reproducibility in bioconjugation applications, it is imperative to store the compound in its solid form at -20°C, protected from moisture and light. When in solution, it should be prepared fresh in an anhydrous solvent, and for short-term storage, kept at low temperatures in sealed containers. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments tailored to their specific experimental conditions.

References

In-Depth Technical Guide: 3,4-Dibromo-Mal-PEG2-Amine TFA (CAS Number 1807534-86-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromo-Mal-PEG2-Amine TFA (trifluoroacetic acid salt), with the CAS number 1807534-86-6, is a heterobifunctional crosslinker that is gaining prominence in the fields of bioconjugation, drug delivery, and targeted protein degradation. This molecule features a dibromomaleimide moiety, a short polyethylene (B3416737) glycol (PEG) spacer, and a primary amine. This unique combination of functional groups allows for the covalent linkage of biomolecules and small molecules, making it a versatile tool in the development of complex biological constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The dibromomaleimide group is a "next-generation maleimide" that exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, found in cysteine residues of proteins. Unlike traditional maleimides, the two bromine atoms on the maleimide (B117702) ring offer the potential for dual functionality and the formation of highly stable, irreversible thioether bonds. The primary amine provides a nucleophilic site for conjugation to various electrophiles, such as activated esters (e.g., NHS esters) or carboxylic acids, enabling the assembly of intricate molecular architectures. The hydrophilic PEG2 linker enhances the aqueous solubility of the molecule and the resulting conjugates, which is often beneficial for their pharmacokinetic properties.[1]

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for using this compound in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for designing and executing experiments, including calculating molar equivalents, preparing stock solutions, and understanding the compound's stability and handling requirements.

PropertyValue
CAS Number 1807534-86-6
Molecular Formula C10H14Br2N2O4 (as free base)
Molecular Weight 386.04 g/mol (as free base)
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF
Storage Conditions Store at -20°C, protect from light and moisture

Core Reactivity and Mechanism

The utility of this compound is centered around the distinct reactivity of its two functional ends: the dibromomaleimide and the primary amine.

Dibromomaleimide Reactivity with Thiols

The dibromomaleimide moiety is highly electrophilic and reacts specifically with thiol groups under mild physiological conditions (pH 6.5-7.5). The reaction proceeds via a Michael addition, followed by the elimination of one or both bromine atoms, to form a stable thioether bond. This "next-generation maleimide" offers advantages over classical maleimides, including the potential for bridging disulfide bonds and creating more stable conjugates.[2] The reaction can be tuned to favor mono- or di-substitution of the bromine atoms.

Reaction Pathway of Dibromomaleimide with Thiols

G Dibromo 3,4-Dibromo-Maleimide-R Intermediate Mono-substituted Intermediate Dibromo->Intermediate Michael Addition Thiol1 Thiol (R'-SH) Thiol1->Intermediate Final_Di Di-substituted Thioether Intermediate->Final_Di Second Substitution Final_Mono Hydrolyzed Mono-substituted Product Intermediate->Final_Mono Hydrolysis Thiol2 Second Thiol (R''-SH) Thiol2->Final_Di

Caption: Reaction scheme of dibromomaleimide with one or two thiol-containing molecules.

Primary Amine Reactivity

The terminal primary amine (-NH2) is a versatile nucleophile that can be readily conjugated to a variety of electrophilic functional groups. This allows for the attachment of payloads, targeting ligands, or other molecular components. Common reactions involving the primary amine include:

  • Amide bond formation: Reaction with activated esters (e.g., N-hydroxysuccinimide esters) or carboxylic acids (in the presence of a coupling agent like EDC) to form stable amide bonds.

  • Reductive amination: Reaction with aldehydes or ketones to form an imine, which is then reduced to a stable secondary amine.

Experimental Workflow for Amine Conjugation

G cluster_0 Amide Bond Formation cluster_1 Reductive Amination Amine 3,4-Dibromo-Mal-PEG2-Amine Coupling Amide Conjugate Amine->Coupling NHS_Ester NHS-activated Molecule NHS_Ester->Coupling pH 7.0-9.0 Amine2 3,4-Dibromo-Mal-PEG2-Amine Imine Schiff Base Intermediate Amine2->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine Secondary_Amine Secondary Amine Conjugate Imine->Secondary_Amine Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Secondary_Amine G PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ubiquitin Ubiquitin Ubiquitin->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

References

Methodological & Application

Application Notes and Protocols for ADC Development Using 3,4-Dibromo-Mal-PEG2-Amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging Thiol-Bridging for Homogeneous ADCs

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker connecting these two components is critical to the ADC's stability, efficacy, and safety profile. Traditional conjugation methods, often targeting lysine (B10760008) residues or using conventional maleimide (B117702) chemistry for cysteine conjugation, can result in heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and unstable linkers.[1][2]

The 3,4-Dibromo-Mal-PEG2-Amine TFA linker is a next-generation, bifunctional reagent designed to address these challenges. It enables a site-specific conjugation strategy known as disulfide re-bridging . This technique utilizes the native interchain disulfide bonds of an antibody. After mild reduction of these bonds to yield free thiol groups, the dibromomaleimide (DBM) moiety reacts with both thiols, re-establishing a stable, covalent bridge.[1][2]

This approach offers several key advantages:

  • Homogeneity: By targeting the four interchain disulfide bonds in a typical IgG1 antibody, this method consistently produces ADCs with a predominant drug-to-antibody ratio of 4 (DAR4).[1][2][3]

  • Stability: The resulting thioether bonds are significantly more stable than the thiosuccinimide bond formed with traditional maleimides, which can be susceptible to a retro-Michael reaction in plasma, leading to premature drug release.[2][4]

  • Improved Pharmacokinetics: Homogeneous, stable ADCs exhibit more predictable and favorable pharmacokinetic profiles, leading to improved efficacy and a wider therapeutic window in vivo.[1]

  • Versatility: The terminal amine group on the PEG2 spacer allows for the straightforward attachment of a wide variety of payloads using standard amine-reactive chemistry.

Experimental Workflows and Logical Relationships

Diagram 1: Overall ADC Synthesis Workflow

This diagram illustrates the complete process, from payload activation to the final, purified Antibody-Drug Conjugate.

ADC_Workflow cluster_0 Step 1: Payload Activation & Linker Conjugation cluster_1 Step 2: Antibody Preparation cluster_2 Step 3: ADC Conjugation & Purification Payload Cytotoxic Payload (e.g., MMAE with COOH) Activation Activate Payload (e.g., form NHS ester) Payload->Activation LinkerPayload Linker-Payload Construct Activation->LinkerPayload Amide Bond Formation Linker 3,4-Dibromo-Mal-PEG2-Amine Linker->LinkerPayload Conjugation Bioconjugation (Thiol Bridging) LinkerPayload->Conjugation mAb Monoclonal Antibody (IgG1) Reduction Reduce Interchain Disulfides (with TCEP) mAb->Reduction Reduced_mAb Reduced mAb (8 free SH groups) Reduced_mAb->Conjugation Hydrolysis Optional: Hydrolysis (Maleimide Ring Opening) Conjugation->Hydrolysis Purification Purification (e.g., SEC, HIC) Hydrolysis->Purification FinalADC Homogeneous ADC (DAR ≈ 4) Purification->FinalADC

Caption: Overall workflow for ADC synthesis using a DBM linker.

Detailed Experimental Protocols

Protocol 1: Synthesis of Linker-Payload Construct (DBM-PEG2-Payload)

This protocol describes a general method for conjugating a carboxylic acid-containing payload (e.g., MMAE) to the amine group of the linker.

  • Payload Activation:

    • Dissolve the cytotoxic payload (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DMSO).

    • Add an activating agent such as N,N'-Disuccinimidyl carbonate (DSC, 1.2 eq.) and a base like 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq.).

    • Stir the reaction at room temperature for 1-2 hours to form the N-hydroxysuccinimidyl (NHS) ester. Monitor the reaction by LC-MS.

  • Conjugation to Linker:

    • In a separate vessel, dissolve this compound (1.1 eq.) in anhydrous DMF.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 eq.), to neutralize the TFA salt and deprotonate the primary amine.

    • Slowly add the activated payload solution to the linker solution.

    • Stir the reaction at room temperature overnight. Protect the reaction from light.

  • Purification:

    • Upon completion (as monitored by LC-MS), quench the reaction with a small amount of water.

    • Purify the crude product by reverse-phase HPLC to obtain the final DBM-PEG2-Payload construct.

    • Lyophilize the pure fractions to yield a solid product and confirm the mass by MS analysis.

Protocol 2: ADC Synthesis via Disulfide Bridging

This protocol details the reduction of a monoclonal antibody and subsequent conjugation with the DBM-PEG2-Payload construct.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water).

  • DBM-PEG2-Payload construct, dissolved in an organic co-solvent like DMSO.

  • Quenching Reagent: N-acetylcysteine solution.

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) and/or Hydrophobic Interaction Chromatography (HIC).

Procedure:

  • Antibody Preparation:

    • Adjust the concentration of the antibody to 5-10 mg/mL in a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

  • Disulfide Reduction:

    • Add TCEP to the antibody solution. A molar ratio of approximately 2.5 to 4.0 equivalents of TCEP per antibody is typically used to selectively reduce the four interchain disulfide bonds.[2]

    • Incubate the reaction at 37°C for 1-2 hours. The optimal time and TCEP concentration should be determined empirically for each specific antibody.

  • Bioconjugation:

    • Cool the reduced antibody solution on ice.

    • Add the DBM-PEG2-Payload solution to the reduced antibody. Use a molar excess of the linker-payload, typically 8-15 equivalents per antibody, to drive the reaction to completion.[4] The final concentration of the organic co-solvent (e.g., DMSO) should be kept below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction at 4°C or room temperature for 1-4 hours. Protect from light.

  • Hydrolysis (Optional but Recommended):

    • To ensure maximum stability by "locking" the conjugate, the maleimide ring can be hydrolyzed to a maleamic acid.[5]

    • Adjust the pH of the reaction mixture to 8.0-8.5 using a suitable buffer (e.g., sodium borate).

    • Incubate for an additional 1-2 hours at room temperature.

  • Quenching and Purification:

    • Quench any unreacted DBM-linker by adding an excess of N-acetylcysteine.

    • Purify the ADC from unreacted linker-payload and other small molecules using a desalting column (SEC) equilibrated with a formulation buffer (e.g., PBS).

    • For analytical characterization and to separate different DAR species, use Hydrophobic Interaction Chromatography (HIC).[6][7]

Data Presentation: Characterization of DBM-ADCs

Quantitative analysis is essential to confirm the successful synthesis of a homogeneous and stable ADC.

Table 1: Comparison of DAR Distribution for Different Maleimide Linkers

This table summarizes data comparing the homogeneity of ADCs produced with Dibromomaleimide (DBM) versus other thiol-reactive linkers. Data is adapted from a study using Trastuzumab and an MMAE payload.[2]

Linker TypeAverage DAR% DAR 0-3% DAR 4% DAR >4
Dibromomaleimide (DBM) 3.6 ~19% ~71% ~10%
Dithiomaleimide (DTM)2.7~55%~40%~5%
Thio-bromomaleimide (TBM)3.8~12%~81%~7%

As shown, DBM and the related TBM linker produce a significantly higher proportion of the target DAR4 species compared to DTM, highlighting the efficiency of the disulfide re-bridging strategy.[2]

Table 2: In Vitro Cytotoxicity of DBM-ADC (Trastuzumab-MMAE)

The efficacy of the final ADC is tested against cancer cell lines with varying levels of target antigen expression.

Cell LineTarget (HER2) StatusADC (DBM-MMAE) IC₅₀ (nM)Free MMAE IC₅₀ (nM)
BT-474 Positive ~0.15 ~0.35
MCF-7 Negative No cytotoxicity observed ~0.35

Data adapted from[2]. The results demonstrate that the DBM-linked ADC is highly potent and selective for the HER2-positive cancer cell line, with no effect on the HER2-negative line, confirming target-specific cell killing.

Mechanism of Action: Payload-Dependent Signaling

The signaling pathway affected by the ADC is determined by the cytotoxic payload. For ADCs utilizing an auristatin payload like Monomethyl Auristatin E (MMAE), the mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[8]

Diagram 2: MMAE-Induced Apoptosis Pathway

MMAE_Pathway cluster_0 Cellular Uptake & Payload Release cluster_1 Microtubule Disruption & Cell Cycle Arrest cluster_2 Apoptosis Induction ADC DBM-ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage MMAE_release Free MMAE Released in Cytoplasm Cleavage->MMAE_release Tubulin α/β-Tubulin Dimers MMAE_release->Tubulin Binds to Tubulin Polymerization Microtubule Polymerization MMAE_release->Polymerization Inhibits Spindle Mitotic Spindle Formation G2M_Arrest G2/M Phase Cell Cycle Arrest Polymerization->G2M_Arrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis Triggers

Caption: Signaling pathway of an MMAE-payload ADC.

Pathway Description:

  • Binding and Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized into an endosome.

  • Payload Release: The endosome fuses with a lysosome, where acidic conditions and enzymes cleave the linker, releasing the active MMAE payload into the cytoplasm.

  • Microtubule Inhibition: Free MMAE binds to tubulin dimers, inhibiting their polymerization into microtubules.[8] This disrupts the formation and function of the mitotic spindle, which is essential for cell division.

  • Cell Cycle Arrest: The disruption of microtubule dynamics activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[8]

  • Apoptosis: Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

References

Application Notes and Protocols for Antibody Conjugation using 3,4-Dibromo-Mal-PEG2-Amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics often requires the stable and specific attachment of payloads, such as polyethylene (B3416737) glycol (PEG) linkers, to a monoclonal antibody (mAb). The 3,4-Dibromo-Mal-PEG2-Amine TFA is a heterobifunctional linker designed for the site-specific conjugation to antibodies through disulfide bond re-bridging. This technology offers a significant advantage over traditional maleimide (B117702) chemistry by creating a more homogeneous and stable conjugate.[1][2]

The dibromomaleimide moiety reacts with the two free thiols generated from the reduction of a native interchain disulfide bond in the antibody's hinge region, effectively re-bridging the connection.[1][2][3] This approach leads to a more defined drug-to-antibody ratio (DAR), typically achieving a homogeneous DAR of 4, which is crucial for the pharmacological properties of the resulting conjugate.[4][5] Subsequent hydrolysis of the resulting dithiomaleimide to a stable dithiomaleamic acid "locks" the conjugate, preventing the retro-Michael reactions often observed with conventional maleimide-based conjugates and enhancing in-vivo stability.[1][2]

This document provides a detailed protocol for the conjugation of this compound to a model IgG1 antibody. It covers the essential steps of antibody reduction, the conjugation reaction, and the analytical characterization of the final conjugate.

Reaction Scheme

The conjugation process involves two main steps: the reduction of the antibody's interchain disulfide bonds and the subsequent re-bridging of the generated thiol pairs by the 3,4-dibromomaleimide moiety.

G cluster_0 Step 1: Antibody Reduction cluster_1 Step 2: Conjugation and Hydrolysis Antibody_SS Antibody with Interchain Disulfide Bonds (S-S) TCEP TCEP (Reducing Agent) Antibody_SS->TCEP Reduced_Antibody_SH Reduced Antibody with Free Thiol Groups (SH) TCEP->Reduced_Antibody_SH Dibromo_Mal 3,4-Dibromo-Mal-PEG2-Amine Reduced_Antibody_SH->Dibromo_Mal Conjugated_Antibody Conjugated Antibody (Dithiomaleimide Linkage) Dibromo_Mal->Conjugated_Antibody Hydrolysis Hydrolysis (pH 8.5) Conjugated_Antibody->Hydrolysis Stable_Conjugate Stable Antibody Conjugate (Dithiomaleamic Acid Linkage) Hydrolysis->Stable_Conjugate

Figure 1: Conjugation Workflow.

Experimental Protocols

Materials and Equipment
  • Antibody: IgG1 isotype (e.g., Trastuzumab) at a concentration of 5-10 mg/mL.

  • Linker: this compound salt.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • Buffers:

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Borate (B1201080) Buffer Saline (BBS), 50 mM borate, 150 mM NaCl, pH 8.5.

  • Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Purification:

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25).

    • Hydrophobic Interaction Chromatography (HIC) column.

  • Analytical Equipment:

    • UV-Vis Spectrophotometer.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • HPLC system with a HIC column.

Protocol 1: Antibody Reduction

This protocol describes the reduction of the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.

  • Antibody Preparation: Prepare the antibody solution to a final concentration of 5 mg/mL in PBS (pH 7.4).

  • TCEP Solution Preparation: Prepare a fresh 10 mM stock solution of TCEP in water.

  • Reduction Reaction: Add a 10-fold molar excess of the TCEP stock solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1 hour at 37°C with gentle agitation.

  • Buffer Exchange (Optional but Recommended): To remove excess TCEP, perform a buffer exchange into PBS (pH 7.4) using a desalting column (e.g., Sephadex G-25). This step is crucial if the subsequent conjugation is not performed immediately.

Protocol 2: Conjugation of this compound

This protocol details the conjugation of the dibromomaleimide linker to the reduced antibody. The reaction is performed at a slightly basic pH to facilitate both the conjugation and the subsequent stabilizing hydrolysis.[2]

  • Linker Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • pH Adjustment: Adjust the pH of the reduced antibody solution to 8.5 by adding Borate Buffer Saline (BBS) to a final borate concentration of 50 mM.

  • Conjugation Reaction: Add an 8-fold molar excess of the this compound stock solution to the reduced antibody solution.[2]

  • Incubation and Hydrolysis: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[2] This incubation period allows for both the initial conjugation and the subsequent hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.[1][6]

  • Quenching (Optional): The reaction can be quenched by adding a 10-fold molar excess of N-acetylcysteine over the linker.

  • Purification: Purify the resulting antibody-PEG conjugate using Size-Exclusion Chromatography (SEC) to remove unreacted linker and other small molecules.

Characterization of the Antibody-PEG Conjugate

Thorough characterization is essential to ensure the quality and consistency of the final conjugate. The primary goal is to determine the Drug-to-Antibody Ratio (DAR) and the homogeneity of the product.

UV-Vis Spectroscopy for Average DAR Determination

A simple method to estimate the average DAR is by measuring the UV absorbance of the conjugate at 280 nm (for the antibody) and at a wavelength specific to the attached payload if it has a distinct chromophore. Since the 3,4-Dibromo-Mal-PEG2-Amine itself does not have a strong UV absorbance distinct from the antibody, this method is more applicable when a chromophoric drug is attached to the amine group of the PEG linker.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to assess the DAR distribution and homogeneity of the conjugate. Species with different numbers of conjugated linkers will have different hydrophobicities and will therefore elute at different times.

  • Typical Observation: For a successful disulfide re-bridging conjugation, the HIC chromatogram is expected to show a major peak corresponding to the DAR 4 species, with minimal amounts of unconjugated antibody (DAR 0) and other species.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a precise measurement of the molecular weight of the conjugate, allowing for the unambiguous determination of the DAR.

  • Sample Preparation: The conjugate sample is typically deglycosylated and may be reduced to separate the light and heavy chains for more detailed analysis.

  • Data Analysis: The deconvoluted mass spectrum will show peaks corresponding to the unconjugated antibody and the antibody with one, two, three, and four linkers attached. The relative abundance of these peaks can be used to calculate the average DAR and assess the homogeneity of the conjugate.

Quantitative Data Summary

The following tables summarize typical results obtained during the characterization of antibody-dibromomaleimide conjugates from literature.

Table 1: Drug-to-Antibody Ratio (DAR) Distribution Determined by HIC

Conjugate SpeciesPercentage of Total Peak Area (%)
DAR 0 (Unconjugated)< 5
DAR 2< 10
DAR 4 (Major Species) > 80
DAR 6< 5
DAR 8< 1

Data adapted from studies on dibromomaleimide-based ADCs.[5]

Table 2: Mass Spectrometry Analysis of a Trastuzumab-Dibromomaleimide Conjugate

SpeciesExpected Mass (Da)Observed Mass (Da)
Trastuzumab (unconjugated)145,530145,532
Trastuzumab + 4 Linkers (DAR 4)147,959147,936

Masses are approximate and depend on the specific linker used. Data adapted from a study using a doxorubicin-dibromomaleimide linker.[6]

Logical Relationship Diagram

G cluster_input Inputs cluster_process Process cluster_output Outputs & Characterization Antibody Monoclonal Antibody (IgG1) Reduction Reduction of Disulfide Bonds (TCEP, pH 7.4, 37°C) Antibody->Reduction Linker This compound Conjugation Conjugation & Hydrolysis (pH 8.5, Room Temp) Linker->Conjugation Reduction->Conjugation Conjugate Homogeneous Antibody-PEG Conjugate (DAR ≈ 4) Conjugation->Conjugate HIC HIC Analysis (DAR Distribution) Conjugate->HIC LCMS LC-MS Analysis (Precise Mass & DAR) Conjugate->LCMS

Figure 2: Input-Process-Output Flow.

Conclusion

The use of this compound for antibody conjugation via disulfide re-bridging offers a robust method for producing homogeneous and stable antibody-PEG conjugates. The protocol outlined in this document provides a comprehensive guide for researchers in the field of bioconjugation and drug development. The resulting conjugates, with a controlled DAR of approximately 4, are expected to exhibit improved pharmacokinetic and pharmacodynamic properties compared to heterogeneously conjugated antibodies.[4] Careful execution of the protocol and thorough analytical characterization are paramount to achieving a high-quality, well-defined biotherapeutic.

References

Site-Specific Protein Modification with Dibromomaleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. Dibromomaleimide (DBM) has emerged as a powerful reagent for this purpose, offering a versatile platform for the selective and stable modification of cysteine residues. This document provides detailed application notes and experimental protocols for the use of DBM in site-specific protein modification, with a focus on disulfide bond bridging.

Dibromomaleimides react selectively with thiol groups of cysteine residues. A key application is the re-bridging of reduced disulfide bonds, which maintains the protein's structural integrity while introducing a functional handle. The reaction proceeds via a sequential nucleophilic substitution of the two bromine atoms by the thiol groups, forming a stable dithiomaleimide linkage.[1][2] This technology is particularly valuable in the development of ADCs, where a defined drug-to-antibody ratio (DAR) is crucial for therapeutic efficacy and safety.[3][4]

Key Features of Dibromomaleimide Chemistry:

  • Site-Selectivity: Reacts specifically with cysteine residues, particularly pairs of cysteines generated from the reduction of a disulfide bond.

  • Stability: Forms a stable covalent bond, although the resulting dithiomaleimide can be hydrolyzed to a more stable dithiomaleamic acid under mildly basic conditions.[5]

  • Versatility: The maleimide (B117702) scaffold can be functionalized with a variety of payloads, including drugs, imaging agents, and polymers.[2][6]

  • Reversibility (Optional): The resulting linkage can be cleaved under specific reducing conditions, allowing for the release of the unmodified protein.[1][7]

Reaction Mechanism and Experimental Workflow

The general mechanism for disulfide bridging using dibromomaleimide involves the reduction of a disulfide bond to generate two free thiols, which then react sequentially with the dibromomaleimide reagent.

ReactionMechanism Protein_SS Protein with Disulfide Bond (P-S-S-P) Protein_SH Reduced Protein with two Thiols (P-SH HS-P) Protein_SS->Protein_SH Reduction (e.g., TCEP) Intermediate Monosubstituted Intermediate Protein_SH->Intermediate + R-DBM - HBr DBM Dibromomaleimide (R-DBM) Final_Product Bridged Protein (P-S-DBM-S-P) Intermediate->Final_Product Intramolecular reaction - HBr

Caption: Reaction mechanism of disulfide bridging with dibromomaleimide.

A typical experimental workflow for protein modification with dibromomaleimide is outlined below.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Prepare Protein Solution Reduction Reduce Disulfide Bonds (e.g., with TCEP) Protein_Prep->Reduction Reagent_Prep Prepare DBM Reagent Conjugation Add DBM Reagent & Incubate Reagent_Prep->Conjugation Reduction->Conjugation Purification Purify Conjugate (e.g., SEC) Conjugation->Purification Characterization Characterize Product (e.g., MS, SDS-PAGE) Purification->Characterization

Caption: General experimental workflow for protein modification.

Quantitative Data Summary

The efficiency and kinetics of dibromomaleimide conjugation are influenced by factors such as pH, temperature, and the specific protein substrate. The following tables summarize quantitative data from published studies.

Protein/PeptideReagentStoichiometry (DBM:Protein)pHTemperature (°C)TimeYield/ConversionReference
Somatostatin (B550006)Dibromomaleimide1.1 : 16.2201 hQuantitative[1]
SomatostatinN-fluoresceindibromomaleimide1.1 : 16.22010 minQuantitative[1]
Grb2-SH2 (L111C)Dibromomaleimide~1.4 : 18.002 hQuantitative[1]
SomatostatinDibromomaleimide-PEG(Not specified)(Not specified)(Not specified)< 20 minNear-quantitative[2]
Salmon Calcitonin (sCT)Dibromomaleimide1.1 : 16.2(Not specified)< 15 minComplete[8][9]
TrastuzumabDibromomaleimide25 : 1(Not specified)(Not specified)(Not specified)(Formation of fully bridged antibody)[4]
Trastuzumabsar-dbm or dfo-dbm8 : 18.5(Not specified)5 minRapid[10]
Dihalomaleimide DerivativeRelative Reactivity for Disulfide BridgingReference
DiiodomaleimideFastest[2]
DibromomaleimideIntermediate[2]
DichloromaleimideSlowest[2]

Experimental Protocols

Protocol 1: Disulfide Bridging of a Peptide (Somatostatin)

This protocol describes the re-bridging of the disulfide bond in the peptide hormone somatostatin using dibromomaleimide.[1]

Materials:

  • Lyophilized somatostatin

  • Dibromomaleimide (DBM)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: 50 mM sodium phosphate, pH 6.2, containing 40% acetonitrile (B52724) (ACN) and 2.5% dimethylformamide (DMF)

  • LC-MS for analysis

Procedure:

  • Peptide Preparation: Dissolve lyophilized somatostatin in the reaction buffer to a final concentration of 152.6 µM (0.25 mg/mL).

  • Disulfide Reduction: Add 1.1 equivalents of TCEP to the somatostatin solution. Incubate for 1 hour at 20°C to ensure complete reduction of the disulfide bond.

  • Conjugation: Add 1.1 equivalents of dibromomaleimide to the reduced peptide solution.

  • Incubation: Allow the reaction to proceed for 1 hour at 20°C.

  • Analysis: Confirm the quantitative insertion of the maleimide into the disulfide bond by LC-MS analysis. The expected mass of the bridged product will be the mass of the reduced peptide plus the mass of the DBM minus two HBr molecules.

Protocol 2: Modification of a Cysteine-Containing Protein (Grb2-SH2 Domain)

This protocol details the modification of a single cysteine residue in the Grb2-SH2 domain.[1]

Materials:

  • Grb2-SH2 (L111C) protein

  • Dibromomaleimide (DBM)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • DMF

  • LC-MS for analysis

Procedure:

  • Protein Preparation: Prepare a solution of Grb2-SH2 (L111C) at a concentration of 2.0 mg/mL in the reaction buffer.

  • Reagent Preparation: Prepare a 2.82 mM solution of dibromomaleimide in DMF.

  • Reaction Initiation: To 100 µL of the protein solution at 0°C, add 5 µL of the dibromomaleimide solution.

  • Incubation: Vortex the mixture for 1 second and then maintain at 0°C for 2 hours.

  • Analysis: Analyze the reaction mixture by LC-MS to confirm the formation of the conjugate.

Protocol 3: Site-Specific Antibody Conjugation

This protocol provides a general method for the site-specific conjugation of a payload to an antibody via disulfide bridging.[4][10][11]

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Dibromomaleimide-functionalized payload (DBM-payload)

  • TCEP

  • Reaction Buffer: PBS, pH 7.4 or a buffer at pH 8.5 for accelerated hydrolysis[3]

  • Purification system (e.g., size-exclusion chromatography)

  • SDS-PAGE and Mass Spectrometry for analysis

Procedure:

  • Antibody Reduction: Reduce the interchain disulfide bonds of the antibody by incubating with an excess of TCEP (e.g., 6-20 equivalents) in the reaction buffer. Optimal conditions (time, temperature) may need to be determined empirically (e.g., 2 hours at 37°C).[12]

  • Conjugation: Add the DBM-payload (e.g., 5-25 equivalents) to the reduced antibody solution. The reaction is typically rapid, often proceeding to completion within 5-60 minutes at room temperature or 37°C.[3][10]

  • Hydrolysis (Optional but Recommended): If a more stable maleamic acid linkage is desired, the reaction can be performed at a slightly basic pH (e.g., 8.5) to promote hydrolysis of the dithiomaleimide bridge. This can significantly improve the homogeneity and stability of the conjugate.[3][13]

  • Purification: Remove excess reagents and purify the antibody-drug conjugate using a suitable method such as size-exclusion chromatography.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to confirm covalent re-bridging of the heavy and light chains and by mass spectrometry to determine the drug-to-antibody ratio (DAR).

Applications in Drug Development and Research

The ability to create homogeneous and stable bioconjugates using dibromomaleimide has significant implications for drug development and basic research.

Applications cluster_drug_dev Drug Development cluster_research Research Tools ADCs Antibody-Drug Conjugates (ADCs) - Homogeneous DAR - Improved Stability & Efficacy PEGylation PEGylated Proteins - Increased Half-life - Reduced Immunogenicity Bispecifics Bispecific Antibodies Imaging Fluorescent/Radiolabeled Probes - Protein Tracking - In vivo Imaging Probes Biophysical Probes - FRET - Structural Studies DBM_Tech Dibromomaleimide Technology DBM_Tech->ADCs DBM_Tech->PEGylation DBM_Tech->Bispecifics DBM_Tech->Imaging DBM_Tech->Probes

Caption: Applications of dibromomaleimide technology.

  • Antibody-Drug Conjugates (ADCs): DBM chemistry allows for the production of ADCs with a precise DAR, leading to improved pharmacokinetic properties and a better therapeutic window.[6]

  • PEGylation: Site-specific attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins can enhance their in vivo circulation time and reduce immunogenicity.[2][9]

  • Imaging and Diagnostics: Conjugation of imaging agents (fluorophores, radioisotopes) enables the tracking of proteins in vitro and in vivo for diagnostic and research purposes.[10]

  • Fundamental Research: The creation of well-defined bioconjugates facilitates studies on protein structure, function, and interactions.

Conclusion

Dibromomaleimide-based bioconjugation is a robust and versatile strategy for the site-specific modification of proteins. Its ability to efficiently bridge disulfide bonds has made it a valuable tool in the development of next-generation protein therapeutics and advanced research probes. The protocols and data presented here provide a comprehensive guide for researchers looking to implement this powerful technology in their work.

References

Application Notes and Protocols for Bioconjugation using 3,4-Dibromo-Mal-PEG2-Amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for utilizing the trifunctional linker, 3,4-Dibromo-Mal-PEG2-Amine TFA, in bioconjugation applications. This reagent is particularly well-suited for the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.

Introduction to this compound

This compound is a versatile crosslinker featuring three distinct reactive functionalities: a dibromomaleimide group, a short polyethylene (B3416737) glycol (PEG) spacer, and a primary amine.[1][2] This unique combination allows for the sequential or orthogonal conjugation of multiple molecular entities, offering precise control over the final conjugate's architecture.

  • Dibromomaleimide: This group reacts selectively with thiol (sulfhydryl) groups, primarily found in cysteine residues of proteins and peptides.[3][4] The two bromine atoms allow for the reaction with one or two thiol moieties, making it ideal for bridging disulfide bonds or for the sequential attachment of two different thiol-containing molecules.[3][5]

  • PEG2 Spacer: The short diethylene glycol spacer enhances the hydrophilicity of the linker and the resulting conjugate, which can improve solubility and reduce aggregation.[6]

  • Primary Amine: The terminal amine group provides a reactive handle for conjugation to molecules containing carboxylic acids or activated esters (e.g., NHS esters).[2][6]

Key Applications

The trifunctional nature of this linker makes it a valuable tool for a variety of advanced bioconjugation strategies:

  • Antibody-Drug Conjugates (ADCs): The dibromomaleimide can be used to re-bridge the interchain disulfide bonds of an antibody after mild reduction, providing a stable and site-specific attachment point for a cytotoxic payload, which can be coupled via the amine functionality.[7]

  • PROTACs (Proteolysis Targeting Chimeras): This linker can connect a ligand for a target protein (e.g., via a thiol) and a ligand for an E3 ubiquitin ligase (e.g., via the amine), facilitating the targeted degradation of specific proteins.[8][9]

  • Fluorescent Labeling and Imaging Agents: A fluorescent dye can be attached via the amine group, while the dibromomaleimide can be used to conjugate the linker to a targeting protein or peptide.

  • Multifunctional Scaffolds: The sequential reactivity of the dibromomaleimide allows for the creation of branched constructs with two different thiol-containing molecules and a third molecule attached at the amine.

Quantitative Data Summary

The following tables summarize key quantitative parameters for bioconjugation reactions involving dibromomaleimides. While specific data for this compound is limited, the data from analogous systems provide a strong basis for experimental design.

Table 1: Reaction Conditions for Disulfide Bridging with Dibromomaleimide

ParameterValueBiomoleculeReference
pH Range 6.2 - 8.5Peptides, Antibodies[3][4]
Reaction Time 10 - 60 minutesPeptides[4][10]
Stoichiometry (Linker:Biomolecule) 1.1:1 to 8:1Peptides, Antibodies[3][10]
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)Peptides, Antibodies[3][10]
Temperature 20°C (Room Temperature)Peptides[4]

Table 2: Stability of Dibromomaleimide Conjugates

Conjugate TypeConditionStabilityReference
DithiomaleimidepH 8.5Hydrolyzes to stable dithiomaleamic acid[3]
Dithiomaleamic acidSerumHigh stability, resistant to retro-Michael reaction[3]
Aminothiomaleimide4 mM Glutathione, pH 6.8, 37°CStable after 24 hours[11]

Experimental Protocols

Protocol 1: Disulfide Bond Bridging of a Peptide

This protocol describes the re-bridging of a disulfide bond in a peptide, such as somatostatin, using this compound.[4]

Materials:

  • Peptide with a disulfide bond (e.g., somatostatin)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: 50 mM Sodium Phosphate, pH 6.2, containing 40% Acetonitrile and 2.5% DMF

  • Quenching solution (optional): e.g., N-acetylcysteine

  • Analytical tools: LC-MS

Procedure:

  • Peptide Reduction:

    • Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of approximately 150 µM.

    • Add 1.1 equivalents of TCEP from a freshly prepared stock solution.

    • Incubate at 20°C for 1 hour to ensure complete reduction of the disulfide bond.

    • Confirm complete reduction by LC-MS analysis (expect a mass increase of 2 Da).

  • Conjugation:

    • Add 1.1 equivalents of this compound (dissolved in a minimal amount of DMF or DMSO) to the reduced peptide solution.

    • Incubate at 20°C for 1 hour.

    • Monitor the reaction progress by LC-MS. Expect a mass increase corresponding to the mass of the dibromomaleimide portion of the linker minus two bromine atoms.

  • Quenching and Purification (Optional):

    • If desired, quench any unreacted linker with a 5-fold molar excess of N-acetylcysteine.

    • Purify the conjugate using reverse-phase HPLC.

Protocol 2: Sequential Thiol-Amine Conjugation

This protocol outlines a one-pot method for the sequential conjugation of a thiol-containing molecule followed by an amine-containing molecule to the this compound linker, resulting in a stabilized, trifunctional conjugate.[11]

Materials:

  • Thiol-containing molecule (Molecule A-SH)

  • Amine-containing molecule (Molecule B-NH2)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO or DMF)

  • Analytical tools: LC-MS, UV-Vis Spectrophotometer

Procedure:

  • Thiol Conjugation:

    • Dissolve the thiol-containing molecule (Molecule A-SH) in the Reaction Buffer.

    • Add 1.1 equivalents of this compound (dissolved in a minimal amount of organic co-solvent).

    • Incubate at room temperature for 30 minutes. The reaction can be monitored by the disappearance of the thiol starting material.

  • Amine Conjugation and Stabilization:

    • To the reaction mixture from the previous step, add 5 equivalents of the amine-containing molecule (Molecule B-NH2).

    • Incubate at room temperature overnight. The reaction progress can be monitored by LC-MS or by observing the formation of the aminothiomaleimide chromophore at around 415 nm.[11]

  • Purification:

    • Purify the final trifunctional conjugate using an appropriate method such as size-exclusion chromatography or HPLC.

Visualizations

experimental_workflow_disulfide_bridging start Start with Peptide (with disulfide bond) reduction 1. Reduction Add 1.1 eq. TCEP Incubate 1h at 20°C start->reduction reduced_peptide Reduced Peptide (two free thiols) reduction->reduced_peptide conjugation 2. Conjugation Add 1.1 eq. Linker Incubate 1h at 20°C reduced_peptide->conjugation conjugate Bridged Peptide Conjugate conjugation->conjugate analysis 3. Analysis LC-MS conjugate->analysis purification 4. Purification (Optional) RP-HPLC analysis->purification end Final Product purification->end

Caption: Workflow for disulfide bond bridging.

logical_relationship_trifunctional_linker linker This compound dibromo Dibromomaleimide Group linker->dibromo reacts with peg PEG2 Spacer linker->peg provides amine Primary Amine linker->amine reacts with thiol1 Thiol 1 (e.g., Cysteine) dibromo->thiol1 1st Thiol thiol2 Thiol 2 (e.g., Cysteine) dibromo->thiol2 2nd Thiol disulfide Disulfide Bridge dibromo->disulfide Bridges solubility Increased Solubility & Reduced Aggregation peg->solubility carboxylic_acid Carboxylic Acid / NHS Ester amine->carboxylic_acid

Caption: Reactivity of the trifunctional linker.

signaling_pathway_adc cluster_adc Antibody-Drug Conjugate (ADC) cluster_cell Target Cancer Cell antibody Antibody (mAb) linker 3,4-Dibromo-Mal-PEG2-Amine antibody->linker via Disulfide Bridge receptor Cell Surface Receptor antibody->receptor 1. Binding drug Cytotoxic Drug linker->drug via Amine endocytosis Endocytosis receptor->endocytosis 2. Internalization lysosome Lysosome endocytosis->lysosome 3. Trafficking release Drug Release lysosome->release 4. Linker Cleavage apoptosis Apoptosis release->apoptosis 5. Cell Death

Caption: ADC mechanism of action.

References

Application Notes and Protocols for Thiol-Specific Ligation with 3,4-Dibromo-Mal-PEG2-Amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-specific ligation is a cornerstone of modern bioconjugation, enabling the precise attachment of payloads such as drugs, fluorophores, or other functional molecules to proteins, peptides, and other biomolecules. The 3,4-Dibromo-Mal-PEG2-Amine TFA salt is a versatile heterobifunctional linker designed for advanced bioconjugation strategies. This reagent features a dibromomaleimide moiety for rapid and specific reaction with thiol groups, and a primary amine with a short polyethylene (B3416737) glycol (PEG) spacer for subsequent functionalization or to enhance solubility.

The dibromomaleimide group offers distinct advantages over traditional maleimides. It can react with one or two thiol groups, enabling either monofunctionalization or intramolecular/intermolecular bridging of disulfide bonds. This dual reactivity allows for the creation of highly stable and homogeneous conjugates, a critical aspect in the development of therapeutics like antibody-drug conjugates (ADCs).[1][2]

These application notes provide a comprehensive overview of the chemistry, protocols, and key considerations for the effective use of this compound in your research and development workflows.

Chemical Properties and Reaction Mechanism

The core reactivity of this compound lies in the reaction of its dibromomaleimide group with sulfhydryl (-SH) groups, typically from cysteine residues in proteins or peptides.

Reaction with a Single Thiol: A single thiol can displace one of the bromine atoms on the maleimide (B117702) ring to form a stable monobromo-thiosuccinimide adduct.

Reaction with Two Thiols (Disulfide Bridging): In the presence of a reduced disulfide bond, the dibromomaleimide can react with both emergent thiol groups, resulting in a re-bridged and highly stable dithiomaleimide adduct. This is particularly advantageous for maintaining the structural integrity of proteins like antibodies.[3] The reaction is rapid, with conjugation often complete in under 20 minutes.[4][5]

Post-Conjugation Hydrolysis for Enhanced Stability: The resulting dithiomaleimide conjugate can undergo hydrolysis of the maleimide ring under mild basic conditions to form a dithiomaleamic acid. This process "locks" the conjugate, rendering it highly stable and preventing retro-Michael reactions that can occur with traditional maleimide-thiol adducts, a significant advantage for in vivo applications.[6]

The Role of the PEG2-Amine Moiety: The short PEG spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting conjugate. The terminal primary amine provides a versatile handle for subsequent conjugation reactions, such as amide bond formation with activated carboxylic acids (e.g., NHS esters), allowing for the construction of more complex bioconjugates.

Consideration for the TFA Salt: The linker is supplied as a trifluoroacetic acid (TFA) salt. It is important to consider that dissolving the reagent in a non-buffered solution will result in an acidic pH. The pH of the reaction buffer is a critical parameter for efficient thiol-maleimide ligation and should be carefully controlled.

Data Presentation: Quantitative Analysis of Dibromomaleimide Ligation

The following tables summarize key quantitative data related to the efficiency and stability of dibromomaleimide-thiol conjugations.

ParameterReagentBiomoleculeReaction ConditionsResultReference
Conjugation Efficiency DibromomaleimideSomatostatin (disulfide bridging)pH 6.2, 1.1 equiv TCEP, 1.1 equiv dibromomaleimide, 20°C, 1hQuantitative insertion into disulfide bond[3]
N-PEG-dibromomaleimideSomatostatin (disulfide bridging)Sequential reduction and bridgingNear-quantitative formation in < 20 min[4][5]
Dibromomaleimide LinkerTrastuzumab (ADC formation)TCEP reduction followed by conjugation>90% DAR 4 (Drug-to-Antibody Ratio of 4)[1]
Reaction Rate DibromomaleimideReduced disulfide-Conjugation step occurs in < 1 min[7]
N-PEG-dithiophenolmaleimideSomatostatin (in situ bridging)3 equiv TCEP, 5 equiv linkerComplete bridging within 20 min[5]
ParameterAdduct TypeConditionsHalf-lifeReference
Adduct Stability N-ethylmaleimide-MPAIncubated with glutathione20 - 80 hours[8]
Dithiomaleamic acid conjugatesHuman serum, 37°CHighly stable, unreactive towards serum thiols[6]
DBM cross-linked ADCsIn vivoImproved pharmacokinetics over conventional maleimide ADCs[1]

Experimental Protocols

Protocol 1: General Procedure for Thiol-Specific Labeling of a Protein

This protocol describes the monofunctionalization of a protein with available cysteine residues.

Materials:

  • Protein with free thiol groups (e.g., antibody fragment, peptide)

  • This compound (stock solution prepared in anhydrous DMSO or DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 6.5-7.5, degassed.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching reagent: N-acetylcysteine or L-cysteine.

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette).

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

    • If using DTT, the excess reducing agent must be removed by a desalting column or dialysis before adding the dibromomaleimide reagent. TCEP does not need to be removed if a moderate excess is used.

  • Ligation Reaction:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Add a 5-20 fold molar excess of the dibromomaleimide stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the final conjugate is light-sensitive.

  • Quenching the Reaction:

    • Add a 10-fold molar excess of the quenching reagent (relative to the dibromomaleimide) to cap any unreacted dibromomaleimide.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess labeling reagent and byproducts by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or SDS-PAGE.

Protocol 2: Disulfide Bridging of an Antibody for ADC Preparation

This protocol outlines the procedure for creating a homogeneous antibody-drug conjugate (ADC) with a drug-to-antibody ratio (DAR) of 4 by bridging the four interchain disulfide bonds of an IgG1 antibody.

Materials:

  • IgG1 antibody

  • This compound

  • Payload with an NHS-ester reactive group

  • Reduction Buffer: PBS with 5 mM EDTA, pH 7.4

  • Conjugation Buffer: PBS, pH 7.4

  • TCEP solution (freshly prepared)

  • Purification columns (e.g., desalting columns)

Procedure:

  • Antibody Reduction:

    • Dilute the antibody to 5-10 mg/mL in Reduction Buffer.

    • Add 4.5 equivalents of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • First Ligation Step (Thiol Reaction):

    • Immediately after reduction, exchange the buffer to Conjugation Buffer using a desalting column to remove excess TCEP.

    • Prepare a stock solution of this compound in DMSO.

    • Add 8-10 equivalents of the dibromomaleimide linker to the reduced antibody.

    • Incubate at room temperature for 1 hour.

  • Hydrolysis for Stabilization (Optional but Recommended):

    • Adjust the pH of the reaction mixture to 8.0-8.5 and incubate for an additional 1-2 hours to promote hydrolysis of the maleimide ring, leading to a more stable conjugate.

  • Second Ligation Step (Amine Reaction):

    • Exchange the buffer to a suitable buffer for NHS-ester chemistry (e.g., PBS, pH 7.4-8.0).

    • Add the desired molar excess of the NHS-ester functionalized payload.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and linker.

    • Characterize the ADC to determine the average DAR using HIC-HPLC, reverse-phase HPLC (RP-HPLC), or mass spectrometry.

Mandatory Visualizations

experimental_workflow_disulfide_bridging cluster_reduction Antibody Reduction cluster_ligation Thiol-Specific Ligation cluster_payload Payload Conjugation Antibody Intact Antibody (IgG1) Reduced_Antibody Reduced Antibody (8 free thiols) Antibody->Reduced_Antibody TCEP Bridged_Antibody Disulfide-Bridged Antibody-Linker Reduced_Antibody->Bridged_Antibody Linker This compound Linker->Bridged_Antibody ADC Homogeneous ADC (DAR=4) Bridged_Antibody->ADC Payload NHS-Ester Payload Payload->ADC

Caption: Workflow for creating a homogeneous ADC using this compound.

reaction_mechanism cluster_thiol_reaction Step 1: Thiol Ligation cluster_hydrolysis Step 2: Stabilization (Optional) cluster_amine_reaction Step 3: Amine Conjugation DibromoMaleimide Dibromomaleimide-PEG-Amine DithioMaleimide Dithiomaleimide Adduct DibromoMaleimide->DithioMaleimide ReducedDisulfide Protein-SH HS-Protein ReducedDisulfide->DithioMaleimide Hydrolysis Hydrolysis (pH 8.0-8.5) DithioMaleimide->Hydrolysis StableAdduct Dithiomaleamic Acid Adduct Hydrolysis->StableAdduct FinalConjugate Final Bioconjugate StableAdduct->FinalConjugate NHSPayload NHS-Ester Payload NHSPayload->FinalConjugate

Caption: Reaction pathway for dual functionalization using the dibromomaleimide linker.

References

Application Notes and Protocols for Coupling 3,4-Dibromo-Mal-PEG2-Amine TFA to NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent coupling of 3,4-Dibromo-Mal-PEG2-Amine TFA salt to N-hydroxysuccinimide (NHS) esters. This bioconjugation technique is pivotal in the synthesis of advanced biomolecules, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2] The this compound linker is a heterobifunctional reagent featuring a primary amine for reaction with NHS esters and a dibromomaleimide group for subsequent conjugation to thiol-containing molecules.[3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][5]

The primary amine of the linker reacts with an NHS ester via nucleophilic acyl substitution to form a stable amide bond.[6][7][8] This reaction is efficient and selective for primary amines under mild conditions.[6][8] The dibromomaleimide moiety is sensitive to high temperatures and light and offers two sites for attachment to thiol groups.[3][7] Careful consideration of reaction parameters is crucial to maximize coupling efficiency and minimize side reactions, such as hydrolysis of the NHS ester.[6][9]

Chemical Properties and Handling

This compound Salt:

  • Structure: Contains a dibromomaleimide, a PEG2 spacer, and a primary amine (as a trifluoroacetic acid salt).

  • Reactivity: The primary amine reacts with NHS esters and other carbonyl compounds.[3] The dibromomaleimide group can react with thiols.[10]

  • Solubility: The PEG linker increases water solubility.[3]

  • Storage: Store at -20°C, protected from light and moisture.[1] Dibromomaleimide is sensitive to high temperature and light.[3][7]

NHS Esters:

  • Reactivity: Highly reactive towards primary amines at pH 7-9, forming stable amide bonds.[11][12]

  • Stability: Prone to hydrolysis in aqueous solutions, a reaction that competes with the desired amine coupling. The rate of hydrolysis increases with pH.[11][]

  • Storage: Store desiccated at -20°C.[12]

Key Experimental Considerations

  • pH Control: The reaction should be performed in a buffer with a pH between 7.2 and 8.5. At lower pH, the amine is protonated and less nucleophilic. At higher pH, the hydrolysis of the NHS ester is significantly accelerated.[9][11]

  • Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer. Buffers containing primary amines, like Tris, will compete with the desired reaction.[12]

  • Solvent: NHS esters are often dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[8][12]

  • Stoichiometry: A molar excess of the NHS ester is typically used to drive the reaction to completion and to account for hydrolysis.[12] The optimal ratio should be determined empirically for each specific application.

  • Temperature: The reaction is typically carried out at room temperature or 4°C. Lower temperatures can help to minimize hydrolysis of the NHS ester.[5]

  • Purity of Reagents: Use high-purity reagents to avoid side reactions. The this compound should be free of impurities with reactive amines.

Data Presentation

Table 1: Recommended Reaction Parameters for Coupling this compound to an NHS Ester

ParameterRecommended RangeNotes
pH 7.2 - 8.5A pH of 8.3-8.5 is often optimal for balancing amine reactivity and NHS ester stability.
Buffer 0.1 M Sodium Phosphate, 0.1 M Sodium Bicarbonate, or 0.1 M Borate BufferMust be free of primary amines.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can increase the half-life of the NHS ester.
Reaction Time 30 minutes to 2 hoursMonitor reaction progress by a suitable analytical method (e.g., LC-MS).
Molar Ratio (NHS Ester : Amine) 1.1:1 to 5:1The optimal ratio depends on the reactivity of the specific NHS ester and the concentration of the reactants. A slight excess of the NHS ester is generally recommended.
Solvent for NHS Ester Anhydrous DMF or DMSOPrepare fresh and add to the reaction mixture immediately. The final concentration of the organic solvent should typically be below 10%.

Table 2: Troubleshooting Common Issues in Amine-NHS Ester Coupling

IssuePotential CauseSuggested Solution
Low Coupling Efficiency - pH is too low.- Hydrolysis of NHS ester.- Competing nucleophiles in the buffer.- Impure reagents.- Increase the pH to 8.0-8.5.- Use a freshly prepared solution of the NHS ester. Increase the molar excess of the NHS ester.- Use an amine-free buffer.- Ensure the purity of both the amine and NHS ester.
Side Product Formation - Reaction pH is too high, leading to modifications of other residues.- Instability of the dibromomaleimide group.- Lower the reaction pH to 7.2-7.5.- Protect the reaction from light and avoid high temperatures.
Precipitation of Reagents - Poor solubility of the NHS ester in the aqueous buffer.- Ensure the final concentration of the organic solvent (DMF or DMSO) is sufficient to maintain solubility, but not so high as to denature the substrate if it is a protein.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to an NHS Ester

This protocol provides a general method for the conjugation reaction. The specific amounts and concentrations should be optimized for the particular NHS ester being used.

Materials:

  • This compound Salt

  • NHS Ester of interest

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification equipment (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Prepare the Amine Solution: Dissolve the this compound salt in the Reaction Buffer to the desired concentration (e.g., 10 mg/mL).

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMF or DMSO to a high concentration (e.g., 100 mg/mL).

  • Initiate the Reaction: Add the desired molar excess of the dissolved NHS ester to the amine solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method such as reversed-phase HPLC or size-exclusion chromatography.

  • Characterization: Characterize the final product by methods such as LC-MS to confirm the identity and purity of the conjugate.

Protocol 2: Small-Scale Trial for Optimizing Molar Ratio

It is recommended to perform small-scale trial reactions to determine the optimal molar ratio of the NHS ester to the amine.

Procedure:

  • Set up a series of parallel reactions with varying molar ratios of the NHS ester to this compound (e.g., 1:1, 2:1, 5:1, 10:1).

  • Follow the general protocol (Protocol 1) for each reaction.

  • After the incubation period, analyze a small aliquot of each reaction mixture by LC-MS to determine the extent of conjugation and the presence of any unreacted starting materials or side products.

  • Select the molar ratio that provides the highest yield of the desired conjugate with minimal side products for scaling up the reaction.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Analysis prep_amine Dissolve 3,4-Dibromo-Mal-PEG2-Amine in Reaction Buffer (pH 7.2-8.5) reaction Combine Amine and NHS Ester Solutions (Incubate 1-2h at RT or 4°C) prep_amine->reaction prep_nhs Dissolve NHS Ester in Anhydrous DMF/DMSO (Prepare Fresh) prep_nhs->reaction quench Quench Reaction (e.g., Tris or Glycine) reaction->quench purify Purify Conjugate (e.g., HPLC) quench->purify analyze Characterize Product (e.g., LC-MS) purify->analyze

Caption: Experimental workflow for coupling 3,4-Dibromo-Mal-PEG2-Amine to an NHS ester.

reaction_mechanism cluster_reactants Reactants cluster_product Products amine 3,4-Dibromo-Mal-PEG2-NH2 amide_product 3,4-Dibromo-Mal-PEG2-NH-C(=O)-R (Stable Amide Bond) amine->amide_product Nucleophilic Attack nhs_ester R-C(=O)-O-NHS nhs_ester->amide_product nhs_byproduct N-Hydroxysuccinimide (NHS) nhs_ester->nhs_byproduct Leaving Group

Caption: Reaction scheme for the coupling of a primary amine to an NHS ester.

References

Application Notes and Protocols for Disulfide Re-bridging with Dibromomaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-selective modification of proteins and antibodies is a cornerstone of modern drug development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs). Dibromomaleimides (DBMs) have emerged as highly effective reagents for re-bridging native disulfide bonds after their reduction. This technique allows for the precise installation of payloads or other moieties while maintaining the structural integrity of the parent biomolecule. The reaction proceeds through a rapid and selective substitution of the two bromine atoms with the free thiols of a reduced disulfide, followed by a crucial hydrolysis step that "locks" the bridge into a stable maleamic acid, preventing undesired retro-Michael reactions often observed with traditional maleimides.[1][2][3] This approach offers a robust platform for generating homogeneous and stable bioconjugates.[1][2]

Core Principles

The disulfide re-bridging strategy using dibromomaleimides involves a two-step process:

  • Reduction of Disulfide Bonds: The native interchain disulfide bonds of the antibody or protein are selectively reduced to yield free cysteine residues. This is typically achieved using reducing agents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).[4][5]

  • Re-bridging with Dibromomaleimide: The dibromomaleimide reagent, functionalized with a desired payload or linker, is then added. The two free thiols react with the DBM to form a dithiomaleimide bridge.[3][4]

  • Hydrolysis: A subsequent hydrolysis step, often accelerated by adjusting the pH, converts the dithiomaleimide into a more stable maleamic acid, ensuring the long-term stability of the conjugate.[1][2]

This methodology provides a route to antibody conjugates with a controlled drug-to-antibody ratio (DAR), typically achieving a DAR of 4 for IgG1 antibodies by targeting the four interchain disulfide bonds.[1][2]

Experimental Data Summary

The following tables summarize key quantitative data from representative disulfide re-bridging experiments using dibromomaleimide reagents.

Table 1: Reaction Conditions and Drug-to-Antibody Ratio (DAR) for Trastuzumab-Doxorubicin Conjugates [5]

NGM-DOX ReagentReducing Agent (equiv.)DBM Reagent (equiv.)Reaction Time (h)Reaction Temperature (°C)Achieved DAR (by UV-vis)
3651373.8
4651373.0
5651373.5

NGM-DOX refers to Next Generation Maleimide-Doxorubicin conjugates.

Table 2: Optimized Protocol for Antibody Conjugation and Hydrolysis [1]

StepConditionDuration
ConjugationpH 8.55 minutes
HydrolysispH 8.51 hour
Total Time ~1 hour and 5 minutes

Experimental Protocols

Protocol 1: General Procedure for Antibody Disulfide Re-bridging

This protocol outlines the general steps for the reduction of a monoclonal antibody (mAb) and subsequent re-bridging with a dibromomaleimide functionalized payload.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • Dibromomaleimide-payload conjugate solution in an organic solvent (e.g., DMF)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 8.0-8.5)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a final concentration of 1-5 mg/mL in the chosen phosphate buffer.

  • Reduction:

    • Add the TCEP solution to the antibody solution to achieve a final molar excess of TCEP (e.g., 6 equivalents per antibody).[5]

    • Incubate the reaction mixture at 37°C for 2 hours to ensure complete reduction of the interchain disulfide bonds.[5]

  • Conjugation:

    • Add the dibromomaleimide-payload solution to the reduced antibody solution. A slight excess of the DBM reagent is typically used (e.g., 5 equivalents per antibody).[5] The final concentration of the organic solvent should be kept low (e.g., <10%).

    • Incubate the reaction at room temperature or 37°C for 1 hour.[5]

  • Hydrolysis:

    • To ensure the stability of the conjugate, the pH of the reaction mixture can be maintained at 8.5 for an additional hour to accelerate the hydrolysis of the dithiomaleimide to the stable maleamic acid.[1]

  • Purification:

    • Remove the excess DBM-payload and reducing agent by purifying the antibody conjugate using size-exclusion chromatography (SEC).

  • Characterization:

    • Analyze the purified conjugate by LC-MS to confirm the identity and determine the drug-to-antibody ratio (DAR).

    • Use non-reducing SDS-PAGE to assess the extent of re-bridging and the homogeneity of the conjugate.

Protocol 2: Re-bridging of a Peptide Disulfide Bond (Somatostatin)

This protocol describes the re-bridging of the disulfide bond in the peptide hormone somatostatin (B550006).

Materials:

  • Somatostatin

  • Buffer (50 mM sodium phosphate, pH 6.2, 40% MeCN, 2.5% DMF)[4]

  • TCEP solution

  • Dibromomaleimide solution

Procedure:

  • Peptide Solubilization and Reduction:

    • Dissolve lyophilized somatostatin in the buffer to a concentration of approximately 150 µM.[4]

    • Add 1.1 equivalents of TCEP and incubate at 20°C for 1 hour to reduce the disulfide bond.[4]

  • Re-bridging:

    • Add 1.1 equivalents of the dibromomaleimide solution to the reduced peptide.[4]

    • Maintain the reaction at 20°C for 1 hour.[4]

  • Analysis:

    • Confirm the quantitative insertion of the maleimide (B117702) into the disulfide bond by LC-MS analysis.[4]

Visualizations

experimental_workflow cluster_reduction Step 1: Disulfide Bond Reduction cluster_conjugation Step 2: Dibromomaleimide Re-bridging cluster_hydrolysis Step 3: Stabilization by Hydrolysis mAb Native Antibody (Intact Disulfides) TCEP Add Reducing Agent (e.g., TCEP) reduced_mAb Reduced Antibody (Free Thiols) TCEP->reduced_mAb DBM Add Dibromomaleimide -Payload reduced_mAb->DBM bridged_mAb Re-bridged Antibody (Dithiomaleimide) DBM->bridged_mAb hydrolysis Hydrolysis (e.g., pH 8.5) bridged_mAb->hydrolysis stable_conjugate Stable Antibody Conjugate (Maleamic Acid) hydrolysis->stable_conjugate

Caption: Experimental workflow for disulfide re-bridging with dibromomaleimide.

signaling_pathway cluster_adc Antibody-Drug Conjugate Action ADC DBM-linked ADC Receptor Target Cell Receptor (e.g., HER2) ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Payload Release Lysosome->Drug_Release Payload Active Payload Drug_Release->Payload Cell_Death Cell Death Payload->Cell_Death

Caption: Generalized signaling pathway of an antibody-drug conjugate.

References

Troubleshooting & Optimization

Technical Support Center: 3,4-Dibromo-Mal-PEG2-Amine TFA Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Dibromo-Mal-PEG2-Amine TFA. Our goal is to help you improve conjugation efficiency and achieve reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinker. It contains two primary reactive groups:

  • A dibromomaleimide group: This group reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues in proteins or peptides. A key feature of the dibromomaleimide is its ability to react with two thiol groups, making it ideal for re-bridging disulfide bonds that have been reduced.[1]

  • A primary amine group (as a TFA salt): This group can be coupled to carboxylic acids, activated esters (like NHS esters), or other carbonyl-containing molecules.[2]

The PEG2 linker is a short, hydrophilic polyethylene (B3416737) glycol spacer that increases the water solubility of the molecule and the resulting conjugate.[2]

Q2: What is the main advantage of using a dibromomaleimide over a standard maleimide (B117702)?

Standard maleimide-thiol conjugates can be unstable and undergo a retro-Michael reaction, leading to deconjugation.[3][4] Dibromomaleimides form a more stable dithiomaleimide adduct after reacting with two thiols. This adduct can be further stabilized by hydrolysis under mildly basic conditions to form a dithiomaleamic acid, which is highly resistant to retro-Michael reactions and cleavage by endogenous thiols like glutathione.[1][4]

Q3: What is the optimal pH for conjugation with the dibromomaleimide group?

The optimal pH for the reaction of the dibromomaleimide group with thiols is generally between 6.5 and 8.5.[3][4]

  • At pH below 6.5 , the reaction rate slows as the thiol group is less likely to be in its more reactive thiolate anion form.

  • At pH above 8.5 , the maleimide ring becomes more susceptible to hydrolysis, which can deactivate the reagent before it has a chance to react with the thiol. However, a slightly basic pH (around 8.5) can be beneficial for the post-conjugation hydrolysis step to stabilize the linkage.[3][4]

Q4: Do I need to reduce disulfide bonds in my protein before conjugation?

Yes, if you are targeting cysteine residues that are involved in disulfide bonds, these must first be reduced to free thiols. Common reducing agents include tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and dithiothreitol (B142953) (DTT). TCEP is often preferred as it does not need to be removed before the addition of the maleimide reagent.[5] If DTT is used, it must be removed prior to adding the dibromomaleimide reagent, as it contains a free thiol that will compete in the reaction.[5]

Q5: How should I store this compound?

Dibromomaleimide compounds are sensitive to high temperatures and light.[2] It is recommended to store the solid reagent at -20°C, protected from light and moisture. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and used immediately.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolysis of Dibromomaleimide: The reagent was exposed to moisture or a high pH buffer for an extended period before conjugation.Prepare fresh solutions of the dibromomaleimide reagent in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation in aqueous buffers, especially at pH > 8.5, before the addition of the thiol-containing molecule.[1]
Inefficient Disulfide Bond Reduction: The disulfide bonds in your protein were not fully reduced, resulting in fewer available thiol groups.Ensure complete reduction by using a sufficient molar excess of the reducing agent (e.g., 10-100 fold molar excess of TCEP) and adequate incubation time (e.g., 30-60 minutes at room temperature).[5] Confirm reduction using methods like Ellman's assay.
Incorrect pH of Reaction Buffer: The pH of the buffer is outside the optimal range of 6.5-8.5.Prepare fresh reaction buffer and verify the pH immediately before starting the conjugation.[3][4]
Suboptimal Molar Ratio of Reagents: An insufficient amount of the dibromomaleimide reagent was used.Optimize the molar ratio of this compound to your target molecule. A starting point of 8-10 molar equivalents of the dibromomaleimide reagent to the protein/peptide is often recommended.[3][4] However, some studies have shown that increasing the ratio from 8 to 24-fold does not significantly improve efficiency.[4]
Formation of Unwanted Side Products Reaction with Reducing Agent: If TCEP is used in large excess and for prolonged incubation times, it may react with the dibromomaleimide.While TCEP is generally compatible, use the minimum concentration and incubation time necessary for complete reduction.
Presence of "Half-Antibody" Species (for antibody re-bridging): Incomplete re-bridging of the heavy and light chains of an antibody after reduction.This can sometimes be observed.[6] Optimizing the molar ratio of the dibromomaleimide and ensuring efficient mixing may help.
Precipitation of Reagent or Biomolecule Low Solubility: The dibromomaleimide reagent or the biomolecule may have limited solubility in the reaction buffer.Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with your biomolecule's stability.
Inconsistent Results Instability of Dibromomaleimide Stock Solution: Using a previously prepared and stored stock solution can lead to variability due to hydrolysis.Always prepare fresh stock solutions of the dibromomaleimide reagent for each experiment.[5]

Experimental Protocols

General Protocol for Disulfide Re-bridging of a Protein

This protocol provides a general starting point for the conjugation of this compound to a protein with reducible disulfide bonds, such as an antibody. Optimization of molar ratios, concentrations, and incubation times may be necessary for your specific application.

1. Materials:

  • Protein with disulfide bonds (e.g., antibody)

  • This compound

  • Reducing agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Reaction Buffer: Degassed Phosphate Buffered Saline (PBS) or Borate Buffered Saline (BBS) at pH 7.2-8.5.[7] Include 5 mM EDTA to prevent re-oxidation of thiols.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (optional): Cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis cassettes.

2. Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Disulfide Bond Reduction:

    • Prepare a fresh 10 mM stock solution of TCEP-HCl in the reaction buffer.

    • Add a 10-100 fold molar excess of the TCEP solution to the protein solution.

    • Incubate for 30-60 minutes at room temperature.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound in a minimal volume of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 8-10 equivalents) of the this compound stock solution to the reduced protein solution.[3][4]

    • Mix gently and incubate for 5-20 minutes at room temperature.[1][4]

  • Hydrolysis for Stabilization:

    • If the reaction was performed at a pH below 8, it can be beneficial to adjust the pH to 8.5 and incubate for an additional 1-2 hours to facilitate the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid.[3][4]

  • Quenching (Optional):

    • To quench any unreacted dibromomaleimide, add a small molar excess of a thiol-containing compound like cysteine or β-mercaptoethanol.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

Data Summary

Parameter Recommended Range/Value Notes
Reaction pH 6.5 - 8.5Optimal for balancing thiol reactivity and maleimide stability.[3][4]
Molar Ratio (Dibromomaleimide:Protein) 8:1 to 20:1Higher ratios may not significantly improve efficiency.[4][5]
Reaction Time (Conjugation) 5 - 60 minutesThe reaction is typically rapid.[1][4][8]
Reaction Time (Hydrolysis for Stabilization) 1 - 48 hoursLonger times may be needed for complete conversion to the stable maleamic acid.[4]
Reducing Agent TCEPPreferred as it does not require removal prior to conjugation.[5]
Storage of Reagent -20°C, protected from light and moisturePrepare stock solutions fresh.[2]

Visual Guides

G cluster_reduction Step 1: Disulfide Reduction cluster_conjugation Step 2: Conjugation cluster_stabilization Step 3: Stabilization Protein_disulfide Protein with Disulfide Bond Reduced_protein Protein with Free Thiols Protein_disulfide->Reduced_protein + TCEP (pH 7.2-8.5) Dithiomaleimide_conjugate Dithiomaleimide Conjugate (Unstable) Reduced_protein->Dithiomaleimide_conjugate + Dibromo Reagent (5-20 min) Dibromo_reagent 3,4-Dibromo-Mal- PEG2-Amine Stable_conjugate Dithiomaleamic Acid Conjugate (Stable) Dithiomaleimide_conjugate->Stable_conjugate Hydrolysis (pH ~8.5)

Caption: Experimental workflow for protein conjugation with this compound.

G Start Low Conjugation Efficiency Check_Reagent Was the dibromomaleimide reagent prepared fresh? Start->Check_Reagent Check_pH Is pH between 6.5 and 8.5? Check_Reduction Was disulfide reduction complete? Check_pH->Check_Reduction Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Ratio Is the molar ratio of reagents optimal? Check_Reduction->Check_Ratio Yes Optimize_Reduction Optimize reduction conditions (TCEP concentration, time) Check_Reduction->Optimize_Reduction No Check_Reagent->Check_pH Yes Prepare_Fresh Prepare fresh reagent in anhydrous solvent Check_Reagent->Prepare_Fresh No Optimize_Ratio Test different molar ratios (e.g., 8:1, 15:1) Check_Ratio->Optimize_Ratio No Success Improved Efficiency Check_Ratio->Success Yes Adjust_pH->Success Optimize_Reduction->Success Prepare_Fresh->Success Optimize_Ratio->Success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Dibromomaleimide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dibromomaleimide (DBM) conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using dibromomaleimide (DBM) over traditional maleimides for bioconjugation?

A1: The primary advantage of DBM is its ability to form two thioether bonds by reacting with two thiol groups, making it an excellent reagent for bridging disulfide bonds in proteins and peptides.[1][2] This re-bridging helps to maintain the protein's tertiary structure.[1] Furthermore, the initial dithiomaleimide adduct can undergo rapid hydrolysis to form a highly stable dithiomaleamic acid, which is resistant to the retro-Michael reactions that can lead to deconjugation in traditional maleimide (B117702) adducts.[1][3][4]

Q2: What is the mechanism of the dibromomaleimide conjugation reaction with thiols?

A2: The reaction proceeds via a substitution mechanism where the two bromine atoms on the maleimide ring act as leaving groups and are replaced by two thiol nucleophiles.[1][5] This is distinct from the Michael addition reaction characteristic of standard maleimides.[1] The resulting dithiomaleimide can then undergo hydrolysis to form a stable dithiomaleamic acid.[1]

Q3: At what pH should I perform my dibromomaleimide conjugation reaction?

A3: While DBM reactions can proceed over a broad pH range, a pH of around 8.5 is often optimal for antibody conjugations to facilitate both the conjugation and the subsequent stabilizing hydrolysis step.[6] The conjugation itself is typically very rapid (under 20 minutes), and the hydrolysis to the stable maleamic acid can be completed in about an hour at this pH.[1][6] However, successful conjugations have also been reported at pH 6.2 and 8.0.[7]

Q4: How stable is the unreacted dibromomaleimide reagent in aqueous solutions?

A4: The DBM reagent itself is highly susceptible to hydrolysis in aqueous buffers. The hydrolysis rate is pH-dependent and can be extremely rapid, with a half-life of less than a minute at pH 8.0.[1][8] This rapid hydrolysis is a critical factor to consider during experimental design, as it can compete with the desired conjugation reaction. Linkers with electron-withdrawing groups can further accelerate this hydrolysis.[8]

Q5: Is the final dibromomaleimide-cysteine conjugate stable?

A5: The initial dithiomaleimide conjugate can be reversible under reducing conditions with an excess of thiols.[1][2] However, this initial adduct can be converted into a highly stable dithiomaleamic acid via hydrolysis of the maleimide ring.[1][3][4] This hydrolyzed form is robust and resistant to thiol-exchange reactions, making it ideal for applications requiring long-term stability in vivo.[3][4][9]

Troubleshooting Guide

This guide addresses common issues encountered during dibromomaleimide conjugation experiments.

Problem: Low or No Conjugation Yield
Potential Cause Suggested Solution
Inefficient Disulfide Bond Reduction Maleimides react with free thiols, not disulfide bonds.[10][11] Ensure complete reduction of disulfide bridges by using a sufficient excess of a reducing agent like TCEP. A 10-fold molar excess of TCEP incubated for 30-60 minutes is a good starting point.[1][10] Confirm reduction using methods like Ellman's reagent or non-reducing SDS-PAGE.
Hydrolysis of Dibromomaleimide Reagent The DBM reagent hydrolyzes rapidly in aqueous buffers, especially at higher pH.[1][8] Prepare the DBM solution in an organic solvent like DMF or DMSO immediately before adding it to the reaction mixture.[7][11] Minimize the time the reagent is in the aqueous buffer before the protein is added.
Side Reaction with Reducing Agent TCEP can react directly with dibromomaleimide, leading to consumption of the reagent and formation of side products.[12][13] This can impede the desired conjugation. While TCEP is often used, consider removing excess TCEP after reduction and before adding the DBM reagent, for example, by using a desalting column.[10]
Incorrect pH The optimal pH for both conjugation and subsequent stabilizing hydrolysis is often around 8.5.[6] If the pH is too low, the hydrolysis to the stable maleamic acid will be slow. If it is too high, reagent hydrolysis may outcompete conjugation. Perform small-scale pH optimization experiments between pH 7.5 and 8.5.
Insufficient Molar Excess of DBM While the reaction is efficient, a molar excess of the DBM reagent is typically required to drive the reaction to completion. A starting point of 5 to 8 molar equivalents can be effective.[4][12]
Problem: Presence of Unexpected Side Products
Potential Cause Suggested Solution
Reaction with TCEP Mass spectrometry analysis has shown the formation of protein-maleimide-TCEP conjugates.[12][13] This occurs when TCEP is present during the conjugation step. To avoid this, remove TCEP after the reduction step using a desalting or size-exclusion chromatography column.[1][10]
Incomplete Reaction or Heterogeneity If the reaction does not go to completion, you may see a mixture of unreacted protein, partially conjugated species, and fully conjugated product.[6] Increase the molar excess of the DBM reagent or optimize the reaction time and pH to improve homogeneity.[4][6]
Reaction with Other Nucleophiles At higher pH values, there is an increased risk of reaction with other nucleophilic residues on the protein, such as lysine. However, the reaction with thiols is generally much faster.[10] Maintaining the pH below 9.0 helps ensure specificity for cysteine residues.

Quantitative Data Summary

Table 1: Hydrolysis Rates of Maleimide Derivatives

This table summarizes the hydrolysis half-lives (t½) for various maleimide reagents, highlighting the high reactivity of dibromomaleimide.

Maleimide DerivativepHTemperature (°C)Half-life (t½)
N-Methyl Dibromomaleimide7.4Not Specified17.9 minutes[14][15]
Dibromomaleimide (C-2 linker)8.0Not Specified< 1 minute[8]
MonobromomaleimideNot SpecifiedNot Specified~4-fold more susceptible to hydrolysis than thiomaleimide conjugates[16]
Table 2: Recommended Reaction Conditions for Antibody Conjugation

These conditions have been optimized for the generation of homogeneous and stable antibody-drug conjugates (ADCs).

ParameterRecommended Value/RangeReference
pH 8.5[6]
Conjugation Time 5 minutes[6]
Hydrolysis Time 1 hour (following conjugation)[6]
Molar Excess of DBM 8 equivalents[4]
Reducing Agent TCEP[1][4]

Experimental Protocols

General Protocol for Protein Disulfide Bridging with Dibromomaleimide

This protocol provides a general workflow for conjugating a DBM reagent to a protein by re-bridging a native disulfide bond. Optimization may be required for specific proteins and DBM reagents.

Materials:

  • Cysteine-containing protein/antibody in a suitable buffer (e.g., PBS).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water).

  • Dibromomaleimide (DBM) reagent, dissolved in DMF or DMSO.

  • Reaction Buffer: e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.5.

  • Quenching solution (optional): e.g., L-cysteine or N-acetylcysteine.

  • Purification system: Size-exclusion chromatography (SEC) column (e.g., PD-10 or Zeba™).

Procedure:

  • Protein Preparation: Dissolve the protein to a concentration of 1-5 mg/mL in the Reaction Buffer.[1]

  • Disulfide Reduction: Add a 10-fold molar excess of TCEP to the protein solution.[1] Incubate for 30-60 minutes at room temperature or 37°C to ensure complete reduction of the target disulfide bonds.

  • Removal of Reducing Agent (Optional but Recommended): To prevent side reactions, remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.[10]

  • Conjugation: Immediately before use, prepare a stock solution of the DBM reagent in DMF or DMSO. Add the desired molar excess (e.g., 5-8 equivalents) of the DBM reagent to the reduced protein solution.[4][12]

  • Reaction Incubation: Allow the conjugation reaction to proceed for 5-20 minutes at room temperature.[1][6]

  • Hydrolysis for Stabilization: Continue to incubate the reaction mixture for an additional 1-2 hours at room temperature to allow for the hydrolysis of the dithiomaleimide intermediate to the stable dithiomaleamic acid.[6]

  • Quenching (Optional): To quench any unreacted DBM reagent, a small molar excess of a thiol-containing molecule like L-cysteine can be added.

  • Purification: Remove excess, unreacted DBM reagent and other small molecules from the final conjugate using an appropriate size-exclusion chromatography column.[1][10]

  • Analysis: Analyze the purified conjugate using appropriate techniques such as LC-MS to confirm the molecular weight and SDS-PAGE to assess purity and conjugation efficiency.

Visualizations

Dibromomaleimide_Reaction_Pathway cluster_0 Step 1: Disulfide Reduction cluster_1 Step 2: Thiol Substitution cluster_2 Step 3: Hydrolysis for Stabilization Protein_SS Protein with Disulfide Bond (S-S) Protein_SH Reduced Protein with Free Thiols (SH) Protein_SS->Protein_SH + TCEP TCEP (Reducing Agent) Dithiomaleimide Dithiomaleimide Adduct (Thiol-Bridged) Protein_SH->Dithiomaleimide + DBM Dibromomaleimide (DBM) Final_Product Stable Dithiomaleamic Acid Conjugate Dithiomaleimide->Final_Product + H2O H₂O, pH ~8.5

Caption: Reaction pathway for dibromomaleimide conjugation.

DBM_Workflow start Start: Protein Solution reduction 1. Reduce Disulfide Bonds (e.g., +10 eq. TCEP, 30-60 min) start->reduction purify_tcep 2. Remove Excess TCEP (Size-Exclusion Chromatography) reduction->purify_tcep add_dbm 3. Add DBM Reagent (5-8 eq. in DMSO/DMF) purify_tcep->add_dbm conjugate 4. Conjugation Reaction (5-20 min, RT) add_dbm->conjugate hydrolyze 5. Hydrolysis for Stabilization (1-2 hours, RT, pH 8.5) conjugate->hydrolyze purify_final 6. Purify Final Conjugate (Size-Exclusion Chromatography) hydrolyze->purify_final end End: Purified, Stable Conjugate purify_final->end

Caption: General experimental workflow for DBM conjugation.

DBM_Troubleshooting start Low Conjugation Yield? check_reduction Was disulfide reduction confirmed? start->check_reduction Yes incomplete_reduction Action: Increase TCEP concentration or incubation time. Verify reduction. check_reduction->incomplete_reduction No check_reagent Was DBM reagent prepared fresh and used immediately? check_reduction->check_reagent Yes reagent_hydrolysis Action: Prepare DBM solution just before use. Minimize time in aqueous buffer before adding protein. check_reagent->reagent_hydrolysis No check_tcep Was excess TCEP removed before adding DBM? check_reagent->check_tcep Yes tcep_side_reaction Action: Incorporate a desalting step after reduction to remove TCEP. check_tcep->tcep_side_reaction No check_conditions Are pH and molar ratio optimal? check_tcep->check_conditions Yes optimize_conditions Action: Optimize pH (try 8.5). Increase molar excess of DBM. check_conditions->optimize_conditions No

Caption: Troubleshooting decision tree for low DBM conjugation yield.

References

Technical Support Center: Preventing Hydrolysis of Maleimide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing challenges associated with maleimide (B117702) linker chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of maleimide linker hydrolysis during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is maleimide linker hydrolysis and why is it a concern?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by the addition of water, forming a non-reactive maleamic acid derivative.[1][2] This is a significant concern in bioconjugation for two primary reasons:

  • Before Conjugation: If the maleimide linker hydrolyzes before it has a chance to react with a thiol group (e.g., on a cysteine residue of a protein), it becomes incapable of forming the desired covalent bond. This leads to a lower yield of the final conjugate.

  • After Conjugation: The product of the reaction between a maleimide and a thiol is a thiosuccinimide linkage. This linkage can also undergo hydrolysis, where the succinimide (B58015) ring opens.[3][4] While this ring-opening can be beneficial in preventing the reversal of the thiol-maleimide bond (retro-Michael reaction), uncontrolled or incomplete hydrolysis can lead to a heterogeneous product.[3][4][5]

Q2: What are the main factors that influence the rate of maleimide hydrolysis?

A2: The rate of maleimide hydrolysis is primarily influenced by the following factors:

  • pH: This is the most critical factor. The rate of hydrolysis increases significantly with increasing pH.[2][6][7] Maleimides are most stable at a slightly acidic pH (6.0-6.5).[8] At pH values above 7.5, the rate of hydrolysis increases, and there is also a higher chance of side reactions with amines.[1][7]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[2][9] For long-term storage of maleimide-functionalized molecules, it is recommended to store them at low temperatures (e.g., 4°C or -20°C).[8][10]

  • Buffer Composition: While pH is the primary driver, some buffer components can influence the stability of maleimides.[6] It is crucial to use buffers that do not contain competing nucleophiles.

  • Maleimide Structure: The chemical structure of the maleimide itself plays a role. Electron-withdrawing groups on the nitrogen atom of the maleimide can increase the rate of hydrolysis of the resulting thiosuccinimide ring, a feature that has been exploited to create more stable conjugates.[11][12][13]

Q3: How can I minimize the hydrolysis of my maleimide linker before conjugation?

A3: To prevent premature hydrolysis of your maleimide linker, follow these guidelines:

  • Storage: Store maleimide-functionalized reagents in a dry, biocompatible organic solvent such as DMSO or DMF.[1][14] Avoid aqueous storage.[7] If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.[8]

  • Buffer Preparation: Always prepare solutions of maleimide reagents immediately before use.[1]

  • Reaction pH: Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5.[7][14][15] This pH range offers a good compromise between a fast thiol-maleimide reaction rate and a slow rate of hydrolysis.[14]

Q4: What is the retro-Michael reaction and how does it relate to hydrolysis?

A4: The retro-Michael reaction is the reversal of the thiol-maleimide conjugation, where the thiosuccinimide adduct breaks down back into the original thiol and maleimide.[3][4] This can lead to the release of the conjugated payload (e.g., a drug in an antibody-drug conjugate) and potential off-target effects.[4][5]

Hydrolysis of the thiosuccinimide ring to form a stable maleamic acid thioether is a key strategy to prevent the retro-Michael reaction.[4][5] Once the ring is opened, the reverse reaction is no longer possible, leading to a more stable conjugate.[4]

Troubleshooting Guide

Problem 1: Low conjugation efficiency.

  • Possible Cause: The maleimide linker has hydrolyzed before reacting with the thiol.

  • Troubleshooting Steps:

    • Verify Maleimide Reactivity: Before starting the conjugation, you can perform a quick test to check the reactivity of your maleimide reagent. This can be done by reacting it with a small molecule thiol and analyzing the product by mass spectrometry.

    • Optimize Buffer Conditions: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[7][14][15] Prepare fresh buffers and degas them to remove oxygen, which can promote thiol oxidation.[8]

    • Control Temperature: Perform the conjugation reaction at room temperature or 4°C. Avoid heating the reaction mixture.

    • Fresh Reagents: Prepare the maleimide solution immediately before adding it to the reaction mixture.[1]

Problem 2: Premature drug release in stability assays.

  • Possible Cause: The thiosuccinimide linkage is undergoing a retro-Michael reaction.

  • Troubleshooting Steps:

    • Promote Post-Conjugation Hydrolysis: After the initial conjugation is complete, you can intentionally induce the hydrolysis of the thiosuccinimide ring to stabilize the conjugate. This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) and monitoring the ring-opening by mass spectrometry.[1]

    • Use Stabilized Maleimides: Consider using next-generation maleimides that are designed to have faster rates of thiosuccinimide ring hydrolysis. Examples include N-aryl maleimides or self-hydrolyzing maleimides that have a basic group positioned to catalyze the hydrolysis.[3][11]

Data Presentation

Table 1: pH Effect on Maleimide Hydrolysis Rate

pHRelative Rate of HydrolysisStability Recommendation
< 6.0Very SlowStable, but thiol-maleimide reaction rate is slower.
6.5 - 7.5ModerateOptimal for conjugation; balances reactivity and stability.[7][14][15]
> 8.0FastIncreased risk of hydrolysis and side reactions with amines.[2][7]

Table 2: Comparison of Different Maleimide Linker Technologies

Maleimide TypeKey FeatureAdvantageDisadvantage
Traditional N-alkylStandard maleimide linker.Widely available and well-characterized.Prone to retro-Michael reaction in vivo.[11]
N-arylN-phenyl or N-fluorophenyl substitution.Accelerated thiosuccinimide hydrolysis, leading to more stable conjugates.[11]May have different reaction kinetics to optimize.
Self-hydrolyzing (DPR)Incorporates a basic amino group adjacent to the maleimide.Rapid intramolecular catalysis of thiosuccinimide hydrolysis at neutral pH.[3]Requires specific linker synthesis.
DiiodomaleimidesTwo iodine atoms on the maleimide ring.Rapid bioconjugation with reduced pre-conjugation hydrolysis.[16][17]A newer technology with potentially less literature available.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

  • Prepare the Thiol-Containing Molecule:

    • Dissolve your protein or other thiol-containing molecule in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-7.4).[1]

    • If the thiol groups are present as disulfide bonds, they must be reduced first. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][8] Incubate for 30-60 minutes at room temperature.[8] TCEP does not need to be removed before adding the maleimide.[8][15] If using DTT, it must be removed before proceeding.[8]

    • To prevent re-oxidation of thiols, consider adding a chelating agent like EDTA (1-5 mM) to the buffer.[8]

  • Prepare the Maleimide Reagent:

    • Dissolve the maleimide-functionalized reagent in a minimal amount of an anhydrous organic solvent like DMSO or DMF.[1][8]

  • Perform the Conjugation:

    • Add the maleimide solution to the reduced thiol-containing molecule solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[1][8]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quench the Reaction:

  • Purify the Conjugate:

    • Remove the excess reagents and byproducts by size-exclusion chromatography (SEC) or another suitable purification method.[8]

Protocol 2: Assessing the Stability of a Thiol-Maleimide Conjugate

  • Prepare the Conjugate:

    • Synthesize and purify the thiol-maleimide conjugate as described in Protocol 1.

  • Incubation in Plasma or Thiol-Containing Buffer:

    • Incubate the purified conjugate in plasma or a buffer containing an excess of a small molecule thiol (e.g., glutathione) at 37°C.[5]

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 24, 48 hours), take an aliquot of the reaction mixture.

  • Analysis:

    • Analyze the aliquots by a suitable analytical method such as HPLC or LC-MS to monitor for the presence of the intact conjugate, the deconjugated payload, and any payload that has been transferred to the small molecule thiol.[5] This will allow you to determine the rate of payload loss and assess the stability of the linkage.

Visualizations

Maleimide_Hydrolysis Maleimide Maleimide (Reactive) Maleamic_Acid Maleamic Acid (Non-reactive) Maleimide->Maleamic_Acid Hydrolysis Water H₂O

Caption: The hydrolysis of a maleimide ring to form a non-reactive maleamic acid.

Thiol_Maleimide_Reactions cluster_conjugation Conjugation Pathway cluster_instability Instability Pathways Maleimide Maleimide Thiosuccinimide Thiosuccinimide Adduct Maleimide->Thiosuccinimide Michael Addition Thiol Thiol (-SH) Retro_Michael Retro-Michael Reaction (Reversible) Thiosuccinimide->Retro_Michael Payload Release Hydrolyzed_Product Ring-Opened Product (Stable) Thiosuccinimide->Hydrolyzed_Product Hydrolysis (Stabilization)

Caption: Competing reactions of the thiosuccinimide adduct.

Experimental_Workflow Start Start: Thiol-containing Protein Reduction 1. Reduce Disulfide Bonds (e.g., with TCEP) Start->Reduction Conjugation 2. Add Maleimide Reagent (pH 6.5-7.5) Reduction->Conjugation Quenching 3. Quench Excess Maleimide (e.g., with Cysteine) Conjugation->Quenching Purification 4. Purify Conjugate (e.g., SEC) Quenching->Purification Stabilization Optional: Induce Hydrolysis (pH 8.5-9.0) Purification->Stabilization Final_Product Stable Conjugate Purification->Final_Product If stabilization step is skipped Stabilization->Final_Product

Caption: Workflow for stable thiol-maleimide conjugation.

References

Technical Support Center: 3,4-Dibromo-Mal-PEG2-Amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for experiments involving 3,4-Dibromo-Mal-PEG2-Amine TFA salt.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a heterobifunctional crosslinker. It consists of three key components:

  • A Dibromomaleimide (DBM) group: This "next-generation maleimide" moiety is designed to react with thiol (-SH) groups, typically from cysteine residues in proteins or peptides. Unlike traditional maleimides, the two bromine atoms are excellent leaving groups, allowing for the sequential substitution by two thiols to form a stable dithiomaleimide bridge.[1][2]

  • A primary amine (-NH2) group: This group can be used for conjugation to molecules containing carboxylic acids or activated esters (e.g., NHS esters).[3][4]

  • A PEG2 linker: The short polyethylene (B3416737) glycol spacer increases the hydrophilicity and water solubility of the molecule.[3]

  • A Trifluoroacetate (TFA) salt: The amine group is supplied as a TFA salt, which is a common counterion resulting from purification by reverse-phase HPLC.[5]

Q2: How should I store and handle this reagent?

A2: Dibromomaleimide compounds are sensitive to high temperatures, light, and moisture.[3] For optimal stability, store the solid reagent at -20°C or -80°C, sealed and protected from moisture.[6] It is recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.[7] Avoid long-term storage of aqueous solutions, as the dibromomaleimide group is highly susceptible to hydrolysis.[7][8]

Q3: What is the primary side reaction I should be aware of with the dibromomaleimide group?

A3: The most significant side reaction is the hydrolysis of the maleimide (B117702) ring. The two electron-withdrawing bromine atoms make the ring highly susceptible to nucleophilic attack by water, especially at neutral to alkaline pH.[9][10] This opens the ring to form an unreactive maleamic acid derivative, rendering the reagent incapable of reacting with thiols.[8][10] This reaction can be extremely rapid.[10][11]

Q4: Can the dibromomaleimide group react with amines?

A4: While the reaction with thiols is significantly faster and more selective at neutral pH (6.5-7.5), reactions with amines can occur, particularly at pH values above 7.5.[12][13] It has been shown that after the initial rapid reaction with a thiol, a subsequent, slower reaction with an amine can take place to form a stable aminothiomaleimide.[12][14] This secondary reaction deactivates the maleimide's electrophilicity, preventing further reactions.[12][14]

Q5: What is the purpose of the TFA salt, and can it affect my experiments?

A5: The TFA salt is a result of the standard purification process for synthetic peptides and linkers. While often used in early-stage research, residual TFA can have unintended biological consequences in cell-based assays, including effects on cell proliferation.[15] For sensitive in vitro or in vivo experiments, it may be advisable to exchange the TFA counterion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride.[5][15]

Section 2: Troubleshooting Guide - Low Conjugation Yield

This section addresses common causes for low or no yield during the thiol conjugation step.

Problem: My thiol-containing molecule (protein/peptide) is not reacting with the dibromomaleimide.

Potential Cause Explanation Recommended Solution
Hydrolysis of Dibromomaleimide The DBM ring is highly prone to rapid hydrolysis, especially at pH > 7.5, which deactivates the reagent.[8][11] The half-life can be very short, sometimes less than a minute.[10]1. Prepare aqueous solutions of the DBM linker immediately before use.[16] 2. Perform the conjugation reaction at a slightly acidic to neutral pH (6.5-7.5) to balance thiol reactivity with DBM stability.[7] 3. Minimize the reaction time by optimizing concentration and stoichiometry.
Oxidation of Thiols Free thiol groups can readily oxidize to form disulfide bonds, which are unreactive with maleimides.[7] This is often catalyzed by dissolved oxygen or metal ions.1. Reduce disulfide bonds in your protein/peptide immediately before conjugation using a reducing agent like TCEP or DTT.[7] 2. If using DTT, it must be removed before adding the DBM reagent to prevent it from reacting. TCEP does not contain a thiol and often does not require removal.[7] 3. Use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions.[7]
Suboptimal Reaction pH The thiol-maleimide reaction is pH-dependent. Below pH 6.5, the concentration of the reactive thiolate anion is low, slowing the reaction rate.[7] Above pH 7.5, DBM hydrolysis accelerates, and side reactions with amines become more likely.[7][13]Maintain the reaction pH strictly within the 6.5-7.5 range for optimal selectivity and rate.[7] Use a non-amine-containing buffer like phosphate (B84403) buffer (PBS).[16]
Incorrect Stoichiometry An insufficient molar excess of the DBM linker may lead to incomplete conjugation, especially if the reagent is partially hydrolyzed.Start with a 10-20 fold molar excess of the DBM linker relative to the thiol-containing molecule.[7][16] This ratio may require optimization for your specific system.
Reaction with Reducing Agent The DBM reagent can react directly with the reducing agent (e.g., TCEP) used to prepare the thiols, consuming the linker before it can react with the target molecule.[17]If possible, remove the reducing agent after disulfide reduction using a desalting column or buffer exchange before adding the DBM linker.[7][16]
Quantitative Data: Hydrolysis of Maleimide Derivatives

The stability of the maleimide ring is highly dependent on its substituents. Dibromomaleimides are significantly less stable than other maleimides.

Maleimide Derivative pH Half-life (t₁/₂) for Hydrolysis Reference
N-Methyl Dibromomaleimide7.417.9 minutes[11][18]
Dibromomaleimide (C-2 linker)8.0< 1 minute[9][10]
Dithiophenolmaleimides8.030 - 60 minutes[9][10]

Section 3: Troubleshooting Guide - Product Instability & Heterogeneity

This section addresses issues observed after the initial conjugation reaction.

Problem: My conjugate is unstable or shows multiple species in analysis.

Potential Cause Explanation Recommended Solution
Thiol Exchange The dithiomaleimide conjugate can be susceptible to cleavage by exchange with other thiols (e.g., glutathione (B108866) in serum, or excess unreacted thiols).[1][19]Induce post-conjugation hydrolysis of the maleimide ring to the stable maleamic acid form. This "locks" the conjugate and makes it robustly stable.[10][20][21] This is achieved by raising the pH to 8.5-9.0 and incubating until the conversion is complete.[16]
Incomplete "Locking" If the post-conjugation hydrolysis step is incomplete, a mixed population of the reversible thiosuccinimide and the stable maleamic acid will exist.Monitor the hydrolysis reaction by mass spectrometry to ensure complete ring-opening. The reaction can be accelerated by gentle heating (e.g., 37°C).[16] Ensure the pH is maintained at 8.5-9.0 during the incubation.
Reaction with Amines The DBM reagent or the initial bromothiomaleimide intermediate can react with primary amines (e.g., lysine (B10760008) residues on a protein), leading to a heterogeneous product mixture.[12][22]1. Maintain a reaction pH of 6.5-7.5 to maximize selectivity for thiols.[13] 2. If dual thiol-amine functionalization is desired, it can be performed in a controlled, one-pot fashion where the amine is added after the thiol.[12][14]
Thiazine (B8601807) Rearrangement If conjugating to an unprotected N-terminal cysteine, the N-terminal amine can attack the succinimide (B58015) ring, leading to a stable six-membered thiazine ring.[23][24] This results in a product with a different mass and structure.1. Avoid using unprotected N-terminal cysteines if this rearrangement is undesirable.[24] 2. Acetylation of the N-terminal amine can prevent the side reaction.[24] 3. Performing the conjugation at a more acidic pH (~5) can prevent the reaction, but this significantly slows the desired thiol-maleimide reaction.[24]

Section 4: Experimental Protocols

Protocol 1: General Thiol Conjugation
  • Prepare the Thiol Molecule: Dissolve your protein or peptide in a degassed buffer (e.g., PBS, pH 7.2). If disulfide bonds are present, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[7][16]

  • Prepare the DBM Reagent: Just before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).[7]

  • Conjugation: Add the DBM stock solution to the reduced thiol solution to achieve a 10-20 fold molar excess of the DBM reagent.[7]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.[7] The optimal time should be determined empirically.

  • Quenching (Optional): To quench any unreacted DBM, add a small molecule thiol like cysteine or 2-mercaptoethanol.[7]

  • Purification: Purify the conjugate using a suitable method like size exclusion chromatography (SEC) or dialysis to remove excess linker and quenching reagents.[7]

Protocol 2: Post-Conjugation Stabilization via Hydrolysis
  • Confirm Conjugation: After the initial reaction (Protocol 1), confirm the formation of the desired conjugate via an appropriate analytical method (e.g., LC-MS).

  • pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer) or by adding a dilute base (e.g., 0.1 M NaOH).[16]

  • Incubation: Incubate the mixture at room temperature or 37°C. Monitor the progress of the ring-opening by mass spectrometry until hydrolysis is complete (typically 2-24 hours).[16][21]

  • Neutralization: Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications.[16]

Section 5: Visual Guides

Reaction Pathways

G DBM Dibromomaleimide (DBM) Intermediate Bromothiomaleimide Intermediate DBM->Intermediate 1. Thiol Addition (pH 6.5-7.5, Fast) Hydrolyzed Hydrolyzed DBM (Inactive) DBM->Hydrolyzed Hydrolysis (H₂O, pH > 7.5) Thiol Target Thiol (R-SH) Desired Dithiomaleimide Conjugate (Reversible) Intermediate->Desired 2. Second Thiol Addition AmineAdduct Aminothiomaleimide (Stable) Intermediate->AmineAdduct Stable Maleamic Acid Conjugate (Stable) Desired->Stable Post-Conjugation Hydrolysis (pH > 8.5)

Caption: Key reaction pathways for dibromomaleimide conjugation.

Troubleshooting Workflow for Low Yield

G Start Low Conjugation Yield? CheckReagent Was DBM solution prepared fresh? Start->CheckReagent Yes CheckThiols Were thiols reduced and reducing agent removed? CheckReagent->CheckThiols Yes Sol_Reagent Cause: DBM Hydrolysis Solution: Use fresh reagent solution CheckReagent->Sol_Reagent No CheckpH Is reaction pH 6.5 - 7.5? CheckThiols->CheckpH Yes Sol_Thiols Cause: Thiol Oxidation Solution: Reduce thiols just before use; use degassed buffer CheckThiols->Sol_Thiols No CheckRatio Is molar ratio sufficient (e.g., >10:1)? CheckpH->CheckRatio Yes Sol_pH Cause: Suboptimal pH Solution: Adjust pH to 6.5-7.5 using non-amine buffer CheckpH->Sol_pH No Success Yield should improve CheckRatio->Success Yes Sol_Ratio Cause: Low Stoichiometry Solution: Increase molar excess of DBM linker CheckRatio->Sol_Ratio No

Caption: Logic diagram for troubleshooting low conjugation yield.

Conjugate Stability Relationships

G cluster_factors Influencing Factors Reversible Dithiomaleimide Conjugate (Thiosuccinimide) Stable Maleamic Acid Conjugate (Ring-Opened) Reversible->Stable Irreversible Conversion (Locking Step) Cleaved Cleaved Products Reversible->Cleaved Reversible Cleavage (Thiol Exchange) Factor_pH High pH (>8.5) Factor_pH->Reversible Factor_Time Incubation Time Factor_Time->Reversible Factor_Thiol Excess Thiols (e.g., Glutathione) Factor_Thiol->Reversible

Caption: Relationship between conjugate forms and stability factors.

References

solubility issues with 3,4-Dibromo-Mal-PEG2-Amine TFA in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with 3,4-Dibromo-Mal-PEG2-Amine TFA in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a heterobifunctional crosslinker containing a dibromomaleimide group, a primary amine, and a short polyethylene (B3416737) glycol (PEG) spacer. The TFA (trifluoroacetate) is a counterion to the amine group, forming a salt. The PEG spacer is intended to increase the hydrophilicity and aqueous solubility of the molecule.[1][2][3] Generally, it is soluble in water and organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).

Q2: Why am I observing precipitation when I add the this compound directly to my aqueous buffer?

Direct addition of the solid reagent to an aqueous buffer can lead to precipitation for a few reasons:

  • Limited Aqueous Solubility: While the PEG linker enhances water solubility, the overall solubility in a purely aqueous environment might be limited, especially at higher concentrations.[4]

  • "Salting Out" Effect: Adding a concentrated amount of the reagent can cause localized high concentrations that exceed its solubility limit, leading to precipitation.[5] This is particularly true when adding a reagent that has been first dissolved in an organic solvent to an aqueous buffer.

  • pH Effects: The pH of your buffer can influence the charge state of the primary amine, which in turn can affect solubility.

Q3: How does the TFA salt form affect the solubility and use of this reagent?

The trifluoroacetate (B77799) (TFA) salt form can influence the physicochemical properties of the molecule, including its solubility.[6][7] While TFA salts are common for purified peptides and other molecules due to their use in HPLC purification, the TFA counterion can sometimes impact biological assays.[8][9] For most bioconjugation reactions, the presence of the TFA salt is not expected to significantly hinder solubility, especially when appropriate dissolution methods are used.

Q4: What is the recommended procedure for dissolving this compound?

The recommended procedure is to first dissolve the reagent in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, to create a concentrated stock solution.[5][10][11] This stock solution should then be added slowly and with gentle mixing to your aqueous reaction buffer.[5] This method prevents localized high concentrations and facilitates better dissolution in the aqueous phase.

Q5: What buffer conditions are recommended for working with this linker?

The choice of buffer depends on the subsequent reaction. For reactions involving the amine group (e.g., with an NHS ester), a buffer pH of 7-9 is typically used. For reactions involving the maleimide (B117702) group (with a thiol), a pH range of 6.5-7.5 is optimal to ensure the stability of the maleimide and the reactivity of the thiol.[12][13] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, if the intended reaction involves the amine group of the linker, as these will compete in the reaction.[11][14]

Troubleshooting Guide

This guide addresses common solubility issues in a question-and-answer format.

Problem 1: The compound does not dissolve completely, even after vortexing in my aqueous buffer.

  • Possible Cause: The intrinsic aqueous solubility of the compound at the desired concentration may be low. Direct dissolution in aqueous buffers is often challenging for complex organic molecules.

  • Solution: Prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO or DMF.[4] Ensure the compound is fully dissolved in the organic solvent first. Then, add the stock solution to your aqueous buffer dropwise while gently stirring. Do not exceed a final organic solvent concentration of 10% in your reaction mixture, as higher concentrations may affect protein stability.[13]

Problem 2: The solution becomes cloudy or precipitation occurs immediately after adding the DMSO/DMF stock solution to my aqueous buffer.

  • Possible Cause: This is likely a "salting out" effect where the abrupt change in solvent environment causes the compound to precipitate.[5]

  • Solution:

    • Reduce the concentration: Try using a more dilute stock solution or a lower final concentration in your reaction.

    • Slow down the addition: Add the organic stock solution very slowly, drop-by-drop, to the vortexing or stirring aqueous buffer.[5]

    • Optimize buffer composition: Experiment with different buffers or the addition of solubility-enhancing agents, if compatible with your experiment.

Problem 3: The compound dissolves initially but then precipitates out of solution over time.

  • Possible Cause: The compound may be unstable in the aqueous buffer, or the solution may be supersaturated and slowly equilibrating. The dibromomaleimide group can be sensitive to high temperatures and light.

  • Solution:

    • Use freshly prepared solutions: Prepare the solution immediately before use.

    • Protect from light and heat: Store the stock solution and reaction mixture protected from light and at a controlled temperature (e.g., room temperature or 4°C, depending on the reaction).

    • Check buffer pH: Ensure the pH of your buffer is within the recommended range for the stability of the maleimide group (pH < 7.5).[13]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various aqueous buffers is not widely published. The table below provides a qualitative summary based on manufacturer information and data for similar compounds. Researchers should perform their own solubility tests for their specific buffer systems.

Solvent/Buffer SystemSolubilityRemarks
WaterSolubleMay be limited at higher concentrations. Direct dissolution can be slow.
DMSO (Dimethyl Sulfoxide)SolubleRecommended for preparing concentrated stock solutions.[15]
DMF (Dimethylformamide)SolubleAn alternative to DMSO for stock solution preparation.[10]
DCM (Dichloromethane)SolublePrimarily for non-aqueous applications.
Aqueous Buffers (e.g., PBS)VariesSolubility is dependent on pH, ionic strength, and concentration. Pre-dissolving in an organic solvent is recommended.

Experimental Protocols

Protocol for Preparing a Stock Solution and Diluting into Aqueous Buffer

This protocol provides a general method for dissolving this compound for use in bioconjugation experiments.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.2)

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate Reagent: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

  • Prepare Stock Solution:

    • Add a calculated volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 20 mM).

    • Vortex the vial until the compound is completely dissolved. The solution should be clear. This stock solution should be prepared fresh for each experiment.

  • Dilution into Aqueous Buffer:

    • While gently vortexing or stirring your aqueous buffer, slowly add the required volume of the stock solution dropwise.

    • For example, to achieve a 1 mM final concentration in 1 mL of buffer from a 20 mM stock, you would add 50 µL of the stock solution to 950 µL of the buffer.

    • Visually inspect the solution for any signs of precipitation. If cloudiness occurs, consider using a lower final concentration.

Visualizations

G cluster_0 Troubleshooting Workflow start Solubility Issue Observed q1 Is the compound directly added to aqueous buffer? start->q1 sol1 Prepare a concentrated stock solution in DMSO or DMF q1->sol1 Yes q2 Does precipitation occur upon adding the stock solution? q1->q2 No sol1->q2 sol2 Add stock solution slowly to stirring buffer. Reduce final concentration. q2->sol2 Yes q3 Does it precipitate over time? q2->q3 No end Successful Dissolution sol2->end sol3 Use freshly prepared solutions. Check buffer pH and stability. Protect from light. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for solubility issues.

G cluster_1 Interactions in Aqueous Buffer compound This compound water Water Molecules compound->water H-bonding via PEG & Amine buffer_ions Buffer Ions (e.g., Phosphate, Chloride) compound->buffer_ions Ionic Interactions h_plus H+ compound->h_plus Protonation of Amine (pH dependent) oh_minus OH- tfa TFA- tfa->compound Counterion

Caption: Molecular interactions in an aqueous buffer.

References

Technical Support Center: Purification of 3,4-Dibromo-Mal-PEG2-Amine TFA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,4-Dibromo-Mal-PEG2-Amine TFA conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound salt and what are its key reactive features?

A1: this compound salt is a heterobifunctional crosslinker.[1][2][3] It comprises three key components:

  • A 3,4-dibromomaleimide group: This group is reactive towards thiol (-SH) groups, such as those found in cysteine residues of proteins.[1][4] The two bromine atoms can be substituted, allowing for the formation of a stable thioether linkage.[1] It is important to note that the dibromomaleimide moiety is sensitive to high temperatures and light.[1][2]

  • A short polyethylene (B3416737) glycol (PEG2) spacer: This hydrophilic spacer enhances the solubility of the conjugate in aqueous media.[1][3]

  • A primary amine group as a trifluoroacetic acid (TFA) salt: The primary amine can react with various functional groups, including carboxylic acids and activated esters.[1][3] The presence of TFA indicates that the amine is protonated and will likely require a basic environment to be reactive.

Q2: Which chromatographic techniques are most suitable for purifying my this compound conjugate?

A2: The most common and effective techniques for purifying PEGylated compounds and their conjugates are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).[] The choice of method depends on the properties of your conjugate and the impurities you need to remove.

  • RP-HPLC: This is a powerful technique for separating molecules based on their hydrophobicity.[] It is particularly useful for separating PEGylated species from their non-PEGylated counterparts and can even resolve species with different degrees of PEGylation.[6][7]

  • SEC: This method separates molecules based on their size (hydrodynamic radius).[][8][9] It is effective for removing small molecule impurities, such as unreacted 3,4-Dibromo-Mal-PEG2-Amine linker, from a much larger conjugated protein.[]

  • IEX: This technique separates molecules based on their net charge.[][10] It can be useful for removing the TFA counter-ion or for separating conjugates with different charge properties.[11]

Q3: Why do I see peak tailing in my RP-HPLC chromatogram when purifying my amine-containing conjugate?

A3: Peak tailing is a common issue when purifying amine-containing compounds on silica-based C18 columns.[12][13][14] The primary cause is the interaction of the basic amine groups with residual acidic silanol (B1196071) groups on the stationary phase.[12][14] This secondary interaction leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak.[12]

Q4: What is the role of trifluoroacetic acid (TFA) in the mobile phase for RP-HPLC?

A4: TFA is a common mobile phase additive in RP-HPLC for the purification of peptides and other biomolecules for several reasons:[15][16]

  • pH Control: It lowers the pH of the mobile phase, which helps to protonate the silanol groups on the stationary phase, reducing unwanted interactions with basic analytes.[15]

  • Ion Pairing: TFA acts as an ion-pairing reagent, forming a neutral complex with positively charged analytes (like the protonated amine group). This increases the hydrophobicity of the analyte, leading to better retention and improved peak shape.[15][16]

  • Improved Resolution: By minimizing peak tailing and improving retention, TFA generally leads to sharper peaks and better resolution.[15][16] The optimal concentration of TFA is often in the range of 0.1%, but can be adjusted to optimize separation.[17]

Troubleshooting Guides

Issue 1: Poor Resolution and Broad Peaks in RP-HPLC
Potential Cause Troubleshooting Strategy
Secondary interactions with stationary phase - Optimize TFA concentration: While 0.1% is standard, increasing it to 0.2-0.25% may improve resolution for highly basic compounds.[17]- Add a competing base: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to block the active silanol sites.[18]- Use an end-capped column: These columns have fewer free silanol groups, reducing the potential for secondary interactions.[13]
Inappropriate mobile phase - Adjust the gradient slope: A shallower gradient can improve the separation of closely eluting species.[2]- Try a different organic modifier: While acetonitrile (B52724) is common, methanol (B129727) or isopropanol (B130326) can alter the selectivity of the separation.
Column overload - Reduce sample concentration: Injecting a more dilute sample can prevent overloading the column.[13]- Use a larger column: A column with a larger diameter or longer length can handle a higher sample load.
Column degradation - Flush the column: Washing the column with a strong solvent can remove contaminants.[19]- Replace the column: If performance does not improve after cleaning, the column may need to be replaced.[19]
Issue 2: Presence of Unreacted Starting Materials
Potential Cause Troubleshooting Strategy
Inefficient removal of small molecules - Optimize Size Exclusion Chromatography (SEC): Ensure the pore size of the SEC resin is appropriate to separate the large conjugate from the small, unreacted linker.[9]- Dialysis/Ultrafiltration: Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to remove small impurities. Perform multiple buffer exchanges for efficient removal.
Co-elution in RP-HPLC - Adjust the gradient: A shallower gradient may be necessary to resolve the conjugate from unreacted starting materials.[2]- Change the stationary phase: A different stationary phase (e.g., C4 instead of C18) can alter the retention characteristics and improve separation.[6]
Issue 3: Low Recovery of the Purified Conjugate
Potential Cause Troubleshooting Strategy
Precipitation on the column - Check solubility: Ensure your conjugate is soluble in the mobile phase. Adjusting the pH or adding organic solvent to the sample may be necessary.- Elevated temperature: Running the chromatography at a slightly elevated temperature (e.g., 45°C) can sometimes improve recovery and peak shape for PEGylated proteins.[7]
Irreversible binding to the column - Use a different stationary phase: If your conjugate is highly hydrophobic, it may bind irreversibly to a C18 column. A less hydrophobic stationary phase like C8 or C4 might be more suitable.[6]
Aggregation - Work at low temperatures: Perform purification steps at 4°C to minimize aggregation.[13]- Screen buffer conditions: Optimize the pH and ionic strength of your buffers to maintain the stability of your conjugate.[13]

Experimental Protocols

Protocol 1: General RP-HPLC Purification
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm). For larger PEGylated proteins, a C4 column may provide better resolution.[6]

  • Mobile Phase A: 0.1% TFA in water.[7][20]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[7][20]

  • Gradient: A typical gradient would be 5-95% Mobile Phase B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the conjugate.

  • Flow Rate: 1 mL/min for an analytical column.

  • Detection: UV absorbance at 220 nm (for peptide bonds) and 280 nm (for aromatic residues).

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of organic solvent can be added.

Protocol 2: Size Exclusion Chromatography (SEC) for Removal of Unreacted Linker
  • Column: Choose a column with a fractionation range appropriate for the size of your conjugate and the unreacted linker.

  • Mobile Phase: A buffer in which your conjugate is stable and soluble (e.g., phosphate-buffered saline, pH 7.4).

  • Flow Rate: A lower flow rate often improves resolution.

  • Sample Preparation: Dissolve the sample in the SEC mobile phase.

  • Elution: Elute with the mobile phase and collect fractions. The larger conjugate will elute before the smaller, unreacted linker.

Quantitative Data Summary

The following table provides representative data for the purification of a hypothetical this compound conjugate of a 25 kDa protein. Actual results may vary depending on the specific conjugate and experimental conditions.

Purification Step Method Purity (%) Recovery (%) Key Impurities Removed
Crude Reaction Mixture -~40%100%Unreacted protein, unreacted linker, reaction byproducts
Step 1: Desalting/Buffer Exchange SEC (G-25) or Dialysis~50%95%Excess TFA, small molecule reagents
Step 2: Capture RP-HPLC>95%80%Unreacted protein, most byproducts
Step 3: Polishing SEC>98%90% (of step 2)Aggregates, remaining small molecules
Overall ->98% ~68% -

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification Workflow Protein Protein-SH Conjugate Crude Conjugate Mixture Protein->Conjugate Linker This compound Linker->Conjugate Desalting Desalting / Buffer Exchange (SEC or Dialysis) Conjugate->Desalting Remove small molecules RP_HPLC Reverse Phase HPLC Desalting->RP_HPLC Separate by hydrophobicity SEC_polish Size Exclusion Chromatography (Polishing) RP_HPLC->SEC_polish Remove aggregates Pure_Conjugate Purified Conjugate SEC_polish->Pure_Conjugate

Caption: General experimental workflow for the purification of this compound conjugates.

troubleshooting_logic Start Poor Purification Outcome Q1 What is the main issue? Start->Q1 Broad_Peaks Broad/Tailing Peaks in HPLC Q1->Broad_Peaks Peak Shape Impurities Presence of Impurities Q1->Impurities Purity Low_Yield Low Recovery Q1->Low_Yield Yield Sol_Broad Optimize Mobile Phase (TFA, TEA) Use End-Capped Column Reduce Sample Load Broad_Peaks->Sol_Broad Sol_Imp Optimize Gradient Use SEC for size differences Use IEX for charge differences Impurities->Sol_Imp Sol_Yield Check Solubility Optimize Buffer Conditions Use a less hydrophobic column Low_Yield->Sol_Yield

Caption: A logical troubleshooting guide for common purification issues.

References

Technical Support Center: Stability of Thioether Bonds from Dibromomaleimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dibromomaleimide (DBM) bioconjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of DBM-derived thioether bonds.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using dibromomaleimide (DBM) for bioconjugation over traditional maleimides?

A1: The primary advantage of DBM is its ability to act as a disulfide bridging reagent, reconnecting two cysteine residues from a reduced disulfide bond in proteins like antibodies.[1] This approach helps maintain the protein's tertiary structure and generates homogeneous antibody-drug conjugates (ADCs) with a controlled drug-to-antibody ratio (DAR), typically DAR of 4 for IgG1 antibodies.[2] Furthermore, after an initial reaction, the resulting conjugate can be hydrolyzed to form a highly stable maleamic acid, which is resistant to thiol exchange reactions that can cause premature drug release with conventional maleimide (B117702) conjugates.[3][4][5]

Q2: How stable is the initial dithiomaleimide conjugate formed after the reaction of DBM with two thiols?

A2: The initial dithiomaleimide adduct is susceptible to retro-Michael reactions and thiol exchange, particularly in the presence of other thiols like glutathione (B108866), which is abundant in the cellular cytoplasm.[3][6][7] This reversibility can lead to deconjugation.[3] Therefore, a subsequent hydrolysis step is crucial to "lock" the conjugate and ensure long-term stability in vivo.[2][4]

Q3: What is the role of hydrolysis in stabilizing the DBM-thioether bond?

A3: Hydrolysis of the dithiomaleimide ring opens it to form a dithiomaleamic acid.[2][3] This structural change deactivates the maleimide's electrophilicity, making the resulting conjugate robustly stable and resistant to thiol exchange reactions that are a known liability for traditional maleimide-based bioconjugates.[4][5][6][8] This enhanced stability is critical for applications like ADCs to prevent premature drug release and off-site toxicity.[2]

Q4: My hydrolysis step is very slow. How can I accelerate it?

A4: The rate of post-conjugation hydrolysis can be significantly accelerated by modifying the linker attached to the maleimide nitrogen and by adjusting the pH.

  • Linker Modification : Using electron-withdrawing groups on the linker, such as C-2 or aryl linkers, dramatically speeds up hydrolysis.[2] For example, conjugates with C-2 and aryl linkers can be almost completely hydrolyzed in about an hour, with half-lives of 16-19 minutes.[2]

  • pH Adjustment : Increasing the pH of the buffer to mildly basic conditions (e.g., pH 8.5) accelerates the hydrolysis rate.[2] A one-pot conjugation and hydrolysis protocol can be completed in just over an hour at pH 8.5.[2][9]

Q5: Is the final hydrolyzed maleamic acid conjugate completely stable?

A5: The maleamic acid conjugate is exceptionally stable under physiological conditions (pH 7.4) and in serum, showing complete stability for over 7 days.[2][4] However, it can be susceptible to cleavage at a low pH, such as the acidic environment of endosomes (approximating pH 5.5).[2][10] The rate of cleavage at low pH can be influenced by the nature of the linker attached to the maleimide.[2]

Q6: Can the thioether bonds in a DBM conjugate be intentionally cleaved?

A6: Yes, the thioether bonds can be cleaved. The dithiomaleimide linkage can be broken under reducing conditions, such as in the presence of a large excess of a thiol like 2-mercaptoethanol, glutathione, or with a phosphine (B1218219) reducing agent like TCEP.[1][3][7][11] This property can be exploited for controlled release applications, as the higher concentration of glutathione in the cell cytoplasm can trigger cleavage.[7][12][13]

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency or Incomplete Reaction.

  • Possible Cause: Inefficient reduction of disulfide bonds.

    • Solution: Ensure the reducing agent, such as TCEP, is fresh and used at the correct concentration (typically 1.1 equivalents per disulfide bond).[1][11] Confirm complete reduction via LC-MS analysis before adding the DBM reagent.[2]

  • Possible Cause: Hydrolysis of the DBM reagent before conjugation.

    • Solution: DBM reagents themselves can hydrolyze rapidly, especially at higher pH.[14][15] Prepare the DBM solution in a suitable solvent like DMF immediately before use and add it promptly to the reduced protein solution.[1] The reaction with thiols is extremely rapid, often completing in minutes.[2][3]

  • Possible Cause: Steric hindrance.

    • Solution: For sterically hindered systems, consider using diiodomaleimides, which offer rapid bioconjugation with a reduced rate of competing hydrolysis compared to dibromomaleimides.[14][16]

Issue 2: Heterogeneous Product Mixture Observed by LC-MS.

  • Possible Cause: Sub-optimal pH during conjugation.

    • Solution: Performing the conjugation at a higher pH (e.g., 8.5) can improve the homogeneity of the final product.[2]

  • Possible Cause: Incomplete hydrolysis.

    • Solution: Ensure the hydrolysis step is complete by incubating for a sufficient duration under optimized conditions (e.g., pH 8.5 for at least 1 hour with an appropriate linker).[2][9] Monitor the disappearance of the dithiomaleimide absorbance (around 402-406 nm) to confirm completion.[2]

  • Possible Cause: Side reaction with the reducing agent.

    • Solution: In an in situ reduction-bridging protocol, the DBM reagent can sometimes react with the TCEP reducing agent.[17][18] Using a dithiophenolmaleimide reagent instead of DBM can be more efficient for in situ protocols.[17][18]

Issue 3: Loss of Conjugate Stability Over Time.

  • Possible Cause: Incomplete conversion to the stable maleamic acid form.

    • Solution: Re-evaluate and optimize the hydrolysis protocol. Use LC-MS to confirm the mass of the final conjugate corresponds to the hydrolyzed form. Incomplete hydrolysis leaves the conjugate susceptible to thiol exchange.[4]

  • Possible Cause: Storage at low pH.

    • Solution: The maleamic acid form shows some susceptibility to cleavage at low pH.[2][10] For long-term storage, maintain the conjugate in a buffer at or near physiological pH (e.g., pH 7.4).

Data Presentation: Quantitative Analysis

Table 1: Comparison of Maleimide Reagents for Bioconjugation

PropertyConventional MaleimideDibromomaleimide (DBM)
Primary Reaction Michael addition with a single thiol[3]Substitution of two bromine atoms by two thiols[3][7]
Key Feature Forms a thiosuccinimide adduct[3]Can bridge disulfide bonds[3]
Adduct Stability Susceptible to retro-Michael reaction and thiol exchange[6][19]Initial adduct is reversible; undergoes hydrolysis to a highly stable maleamic acid[3][4]
Reversibility Can undergo thiol exchange[6]Thioether bonds can be cleaved by excess thiols or phosphines[1][3]
Homogeneity Can lead to heterogeneous products (DAR 0, 2, 4, 6, 8)[2]Generates highly homogeneous conjugates (typically DAR 4)[2]

Table 2: Hydrolysis Half-Life (t½) of DBM Reagents and Conjugates

MoleculepHHalf-Life (t½)Reference
N-methyl dibromomaleimide7.417.9 minutes[14][16]
DBM Reagent (C-2 Linker)8.0< 1 minute[15]
DBM Antibody Conjugate (C-6 Linker)8.548 hours[2]
DBM Antibody Conjugate (C-2 Linker)8.519 minutes[2]
DBM Antibody Conjugate (Aryl Linker)8.516 minutes[2]

Table 3: Stability of Hydrolyzed Maleamic Acid Conjugates

ConditionObservationDurationReference
pH 7.4 (Physiological) Complete stability observedUp to 10 days[2]
Blood Serum Completely stable7 days[4]
pH 5.5 (Endosomal) Hint of cleavage observed for N-aryl linker conjugate24 hours[2][10]

Experimental Protocols

Protocol 1: Disulfide Bridging of IgG1 with a DBM Reagent

  • Antibody Preparation: Prepare the antibody (e.g., Trastuzumab) in a suitable buffer such as phosphate-buffered saline (PBS).[2]

  • Disulfide Reduction: Add a solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution to a final molar equivalence of ~1.1 per disulfide bond to be bridged. Incubate at a controlled temperature (e.g., 20°C) for 1 hour.[11]

  • DBM Reagent Addition: Prepare a stock solution of the DBM reagent in an organic solvent like DMF.[1] Add the DBM reagent to the reduced antibody solution (typically 5-8 molar equivalents).[5]

  • Conjugation Reaction: Allow the reaction to proceed for a short duration (e.g., 5-20 minutes) at room temperature.[5][17] The reaction is typically very fast.

  • Purification (Optional): Excess DBM reagent will hydrolyze rapidly, potentially making its removal unnecessary.[2] If required, purify the conjugate using centrifugal filters (e.g., 10 kDa MWCO).[20]

Protocol 2: Accelerated Post-Conjugation Hydrolysis

  • pH Adjustment: After the conjugation step, adjust the pH of the reaction mixture to 8.5 using a suitable buffer.[2]

  • Incubation: Incubate the mixture for 1 hour at room temperature.[2] This is sufficient for DBM reagents containing C-2 or aryl linkers. For linkers that hydrolyze more slowly (e.g., C-6), longer incubation times (up to 72 hours) may be required.[2]

  • Monitoring: Monitor the completion of hydrolysis by UV-Vis spectroscopy, observing the disappearance of the dithiomaleimide absorbance peak around 402-406 nm.[2]

  • Final Purification: Purify the final, stable maleamic acid conjugate using size exclusion chromatography (SEC) or centrifugal filtration to remove any remaining reagents and buffer exchange into a storage buffer (e.g., PBS pH 7.4).

Protocol 3: Assessing Conjugate Stability

  • Sample Preparation: Prepare aliquots of the final, purified maleamic acid conjugate in different buffers (e.g., PBS at pH 7.4 and an acetate (B1210297) buffer at pH 5.5).[2][10] For serum stability, incubate the conjugate in human or mouse serum.[4]

  • Incubation: Incubate the samples at 37°C.

  • Time-Point Analysis: At various time points (e.g., 0, 24, 48, 96 hours, and 7 days), remove an aliquot from each condition.

  • Analysis: Analyze the samples using analytical techniques like:

    • Fluorescence SEC-HPLC: If the conjugate is fluorescently labeled, this can be used to detect any fragmentation or aggregation.[2][10]

    • Hydrophobic Interaction Chromatography (HIC): To analyze changes in the drug-to-antibody ratio (DAR) over time.[19]

    • LC-MS: To identify the masses of the conjugate and any potential degradation products.

Visualizations

DBM_Reaction_Pathway cluster_step1 Step 1: Disulfide Reduction cluster_step2 Step 2: Conjugation (Thiol Substitution) cluster_step3 Step 3: Hydrolysis (Stabilization) cluster_side Potential Side Reactions Ab_SS Antibody (IgG1) with Interchain Disulfide Bonds Ab_SH Reduced Antibody with Free Thiols (-SH) Ab_SS->Ab_SH + TCEP TCEP (Reducing Agent) Initial_Adduct Dithiomaleimide Conjugate (Reversible Adduct) Ab_SH->Initial_Adduct + DBM Dibromomaleimide (DBM) Reagent Final_Adduct Maleamic Acid Conjugate (Stable Adduct) Initial_Adduct->Final_Adduct + Deconjugation Deconjugation (Drug Loss) Initial_Adduct->Deconjugation H2O H₂O (pH 8.5) Thiol_Exchange Thiol Exchange (e.g., + Glutathione) Final_Adduct->Thiol_Exchange Resistant to

Caption: Reaction pathway for stable bioconjugate formation using DBM technology.

DBM_Workflow start Start: Native Antibody (IgG1) step1 1. Reduce Disulfide Bonds (e.g., with TCEP) start->step1 qc1 QC: Confirm Reduction (LC-MS) step1->qc1 step2 2. Add DBM-Payload Reagent qc1->step2 Reduction Complete step3 3. Conjugation Reaction (5-20 min) step2->step3 step4 4. Adjust pH to 8.5 step3->step4 step5 5. Hydrolysis Reaction (~1 hour) step4->step5 qc2 QC: Confirm Hydrolysis (UV-Vis / LC-MS) step5->qc2 step6 6. Purify Final Conjugate (e.g., SEC) qc2->step6 Hydrolysis Complete end End: Stable ADC step6->end

Caption: Experimental workflow for creating a stable ADC with DBM.

Troubleshooting_Tree problem Problem Encountered q1 Low Conjugation Yield? problem->q1 q2 Heterogeneous Product? problem->q2 q3 Conjugate Unstable? problem->q3 sol1a Check TCEP activity & confirm reduction via LC-MS q1->sol1a Yes sol1b Use fresh DBM solution & add promptly q1->sol1b Yes sol1c Consider less hindered reagent (e.g., Diiodomaleimide) q1->sol1c Yes sol2a Optimize pH for conjugation and hydrolysis (e.g., pH 8.5) q2->sol2a Yes sol2b Ensure complete hydrolysis (monitor via UV-Vis) q2->sol2b Yes sol2c Use linker with fast hydrolysis kinetics (C-2/Aryl) q2->sol2c Yes sol3a Confirm complete hydrolysis to maleamic acid via LC-MS q3->sol3a Yes sol3b Store final conjugate at neutral pH (~7.4) q3->sol3b Yes

Caption: Troubleshooting decision tree for DBM conjugation issues.

References

troubleshooting low yield in ADC synthesis with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) synthesis utilizing Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide guidance on optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in ADC synthesis when using PEG linkers?

Low yield in ADC synthesis with PEG linkers can stem from several factors throughout the process, from initial reagent quality to final purification steps. Key contributors include:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conjugation.[1][]

  • Poor Solubility of Linker-Payload: Hydrophobic drug-linker constructs may have limited solubility in aqueous conjugation buffers, reducing their availability to react with the antibody.[1]

  • Antibody-Related Issues: Incomplete reduction of antibody disulfide bonds (for thiol-based conjugation) or modification of critical lysine (B10760008) residues can hinder conjugation.[1]

  • ADC Aggregation: The hydrophobicity of the payload can induce aggregation of the final ADC product, leading to significant loss during purification.[1][3] PEG linkers are often used to mitigate this, but improper linker length or high drug-to-antibody ratios (DAR) can still result in aggregation.[4][5]

  • Instability of the Linker: The chemical stability of the linker itself can be a factor. Premature cleavage of the linker during the reaction or purification process will result in a lower yield of intact ADC.[6][]

  • Purification Challenges: Inefficient removal of unconjugated antibodies, free drug-linker, or aggregates during purification steps like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can lead to a lower recovery of the desired ADC.[8][9][10]

Q2: How does the length of the PEG linker affect ADC synthesis and yield?

The length of the PEG linker is a critical parameter that influences not only the yield but also the overall properties of the ADC.[11]

  • Solubility and Aggregation: Longer PEG chains generally enhance the hydrophilicity of the ADC, which can improve the solubility of hydrophobic payloads and reduce aggregation, potentially leading to higher recovery during purification.[3][4][11]

  • Pharmacokinetics: Longer PEG linkers can create a protective hydrophilic shield around the payload, leading to a longer circulation half-life and reduced clearance.[11][12][13]

  • Steric Hindrance: While beneficial for solubility, very long PEG chains might cause steric hindrance, potentially impacting the conjugation efficiency or the binding affinity of the antibody to its target antigen.[3]

  • Cytotoxicity: There can be a trade-off between linker length and in vitro potency. Some studies have shown that longer PEG linkers may lead to a reduction in cytotoxicity.[11][14][15]

The optimal PEG linker length is often a balance between these factors and may need to be determined empirically for each specific antibody-payload combination.[11]

Q3: What is a typical Drug-to-Antibody Ratio (DAR), and how does it impact yield?

The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.

  • Optimal DAR: An optimal DAR is typically between 2 and 4 for many ADCs, providing a balance between potency and maintaining favorable pharmacokinetic properties.[][16][17]

  • Impact of High DAR: Attempts to achieve a high DAR (e.g., >4-6) can lead to increased hydrophobicity and aggregation of the ADC, resulting in rapid clearance from circulation and lower yields after purification.[4][12][17][18] Hydrophilic linkers like PEG can enable higher DARs by mitigating these effects.[4][17]

  • Impact of Low DAR: A low DAR may indicate inefficient conjugation, leading to a lower overall yield of potent ADC and a higher proportion of unconjugated antibody that needs to be removed.[1][]

Q4: Which analytical techniques are essential for troubleshooting low ADC yield?

Several analytical techniques are crucial for identifying the root cause of low yield:

  • Hydrophobic Interaction Chromatography (HIC): HIC is widely used to determine the DAR distribution of an ADC preparation. It separates ADC species based on the number of conjugated drugs, allowing you to quantify the extent of conjugation and identify the presence of unconjugated antibody.[16][19][20]

  • Size Exclusion Chromatography (SEC): SEC is used to assess the level of aggregation in your ADC sample. The presence of high molecular weight species indicates aggregation, which is a common cause of low yield during purification.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to confirm the identity of the final ADC and to analyze the linker-payload construct.[16][21][22]

  • UV-Vis Spectrophotometry: This technique is used to determine the final protein concentration and can also be used to estimate the average DAR.[16][19]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

If you are observing a consistently low DAR, consider the following troubleshooting steps:

Potential Cause Recommended Action
Incomplete Antibody Reduction (for thiol conjugation) Ensure complete and controlled reduction of disulfide bonds. Use a sufficient concentration of a reducing agent like TCEP and optimize reduction time and temperature.[1]
Inefficient Removal of Reducing Agent Excess reducing agent must be removed before adding the linker-payload to prevent it from reacting with the maleimide (B117702) group of the linker.[1]
Poor Solubility of Linker-Payload Introduce a limited amount of an organic co-solvent (e.g., DMSO, DMA) to improve solubility. Be cautious as high concentrations can denature the antibody.[1] Consider using a more hydrophilic PEG linker.[1]
Suboptimal Reaction Conditions Optimize the pH of the conjugation buffer (e.g., pH 6.5-7.5 for maleimide-thiol conjugation).[1] Systematically optimize reaction time and temperature.[1]
Insufficient Linker-Payload Increase the molar equivalents of the linker-payload relative to the antibody to drive the reaction towards a higher DAR.[1]
Hydrolysis of Linker-Payload Ensure the linker-payload is stable under the reaction conditions. For example, maleimide groups can undergo hydrolysis at higher pH.
Issue 2: High Levels of Aggregation

If you are observing significant aggregation in your ADC product, leading to low recovery after purification, consider these solutions:

Potential Cause Recommended Action
High Hydrophobicity of Payload Utilize a more hydrophilic PEG linker to mask the hydrophobicity of the drug.[3][4] The more hydrophobic the payload, the longer the PEG chain may need to be.[6]
High DAR A high number of conjugated drug molecules increases the overall hydrophobicity. Aim for a lower, more optimal DAR (typically 2-4).[4]
Suboptimal Buffer Conditions Screen different buffer compositions and pH values for the conjugation and storage of the ADC to minimize aggregation.
High Protein Concentration Perform the conjugation reaction at a lower antibody concentration to reduce the likelihood of intermolecular interactions that lead to aggregation.
Reaction Time and Temperature While longer reaction times can increase conjugation, they may also promote aggregation. Optimize these parameters to find a balance.[1]

Experimental Protocols

Protocol 1: General ADC Synthesis via Lysine Conjugation

This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody using an NHS-ester functionalized PEG linker.

1. Activation of the Drug-Linker:

  • Dissolve the PEG-linker with a terminal carboxylic acid group and the cytotoxic drug in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Add N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) to the drug-linker solution to activate the carboxylic acid group.[16]

  • Incubate for 15-30 minutes at room temperature.[16]

2. Conjugation to the Antibody:

  • Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should typically not exceed 10% (v/v) to maintain antibody integrity.[16]

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[16]

3. Purification of the ADC:

  • Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns or tangential flow filtration (TFF) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[9][16]

4. Characterization of the ADC:

  • Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.[16]

  • Determine the average DAR using HIC-HPLC.[16]

  • Assess the level of aggregation using SEC-HPLC.

Protocol 2: General ADC Synthesis via Cysteine Conjugation

This protocol outlines the conjugation to free thiols generated by the reduction of interchain disulfide bonds in the antibody.

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., PBS).

  • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution. The amount of TCEP will determine the number of disulfide bonds reduced and thus the potential DAR.

  • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to achieve partial reduction.

2. Removal of Reducing Agent:

  • Immediately after reduction, remove the excess TCEP using a desalting column or TFF equilibrated with conjugation buffer (e.g., PBS, pH 7.0-7.5). This step is critical to prevent the reducing agent from reacting with the maleimide-functionalized linker.[1]

3. Conjugation Reaction:

  • Dissolve the maleimide-PEG-payload linker in a suitable solvent (e.g., DMSO).

  • Add the linker-payload solution to the reduced and purified antibody.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight with gentle mixing.

4. Quenching the Reaction:

  • Add a quenching reagent, such as N-acetylcysteine, to react with any excess maleimide-PEG-payload linker.

5. Purification and Characterization:

  • Purify the ADC using SEC or HIC to remove aggregates, unconjugated antibody, and quenched linker-payload.[11]

  • Characterize the final ADC for concentration, DAR, and aggregation as described in Protocol 1.

Visualizations

ADC_Synthesis_Workflow cluster_preparation Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Characterization Antibody Antibody in Buffer Conjugation Conjugation Antibody->Conjugation Linker_Payload Linker-Payload in Solvent Linker_Payload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Crude ADC Analysis Characterization (DAR, Aggregation, Purity) Purification->Analysis Final_ADC Final ADC Product Analysis->Final_ADC

Caption: A generalized experimental workflow for ADC synthesis.

Troubleshooting_Low_Yield Start Low ADC Yield Check_DAR Low DAR? Start->Check_DAR Check_Aggregation High Aggregation? Check_DAR->Check_Aggregation No Optimize_Reaction Optimize Reaction Conditions (pH, time, temp, equivalents) Check_DAR->Optimize_Reaction Yes Check_Recovery Poor Purification Recovery? Check_Aggregation->Check_Recovery No Modify_Linker Increase PEG Linker Length or Use Hydrophilic Linker Check_Aggregation->Modify_Linker Yes Optimize_Purification Optimize Purification Method (SEC, HIC, TFF) Check_Recovery->Optimize_Purification Yes Check_Reagents Check Reagent Quality & Solubility Optimize_Reaction->Check_Reagents Optimize_DAR Target a Lower DAR Modify_Linker->Optimize_DAR

Caption: A decision tree for troubleshooting low ADC yield.

References

Technical Support Center: Characterization of 3,4-Dibromo-Mal-PEG2-Amine TFA Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dibromo-Mal-PEG2-Amine TFA for protein labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional crosslinker. It contains a dibromomaleimide group that selectively reacts with thiol (sulfhydryl) groups on cysteine residues, and a primary amine group that can be conjugated to carboxylic acids, activated esters, or other carbonyl-containing molecules.[1] The two reactive moieties are connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG2) spacer, which can help to improve the solubility of the labeled protein.[1] This reagent is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4]

Q2: What are the main applications of this reagent?

The primary applications include:

  • Site-specific protein labeling: The dibromomaleimide group allows for targeted conjugation to cysteine residues.

  • Disulfide bond bridging: The two bromine atoms can react with two proximal thiols, for instance, from a reduced disulfide bond, to form a stable bridge.[5][6][7][8]

  • Sequential conjugation: Proteins can first be labeled at a cysteine residue, and then the free amine can be used to attach another molecule of interest.

  • PROTAC synthesis: It serves as a flexible linker to connect a target-binding ligand and an E3 ligase-recruiting moiety.[2][3][4][9][10][11]

Q3: What is the optimal pH for the reaction with thiols?

The optimal pH range for the reaction between maleimides and thiols is typically 6.5-7.5.[12] In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing side reactions with other nucleophilic residues like lysine (B10760008) amines, which become more reactive at pH > 8.0.[12]

Q4: Is the resulting bond stable?

The thioether bond formed between a maleimide and a thiol can be susceptible to retro-Michael addition, especially in the presence of other thiols. However, the dibromomaleimide platform offers advantages. After conjugation, the resulting dithiomaleimide can be hydrolyzed under mildly basic conditions to a dithiomaleamic acid, which is significantly more stable and not reactive towards serum thiols.[5][13] Some studies have shown that conjugates with certain linkers are completely stable at pH 7.4 for extended periods.[5]

Q5: Can this reagent be used to label native disulfide bonds?

Yes, a common application is the re-bridging of native disulfide bonds. This is typically achieved by first reducing the disulfide bond with a reducing agent like TCEP to generate two free thiols, followed by the addition of the dibromomaleimide reagent to form a covalent bridge.[5][6][7][8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Labeling Efficiency 1. Hydrolysis of Dibromomaleimide: Dibromomaleimides can hydrolyze relatively quickly, especially at higher pH.[5][14] 2. Oxidation of Thiols: Cysteine residues can oxidize to form disulfide bonds, which are unreactive with maleimides. 3. Interfering Buffer Components: Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete for the maleimide.[12] 4. Insufficient Molar Excess of Reagent: The concentration of the labeling reagent may be too low.1. Prepare the reagent solution immediately before use. Perform the reaction at a controlled pH, ideally between 6.5 and 7.5. 2. Reduce the protein with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) just before labeling. Degas buffers to remove oxygen.[15] 3. Use thiol-free buffers such as PBS or HEPES. Remove any thiol-containing reducing agents by dialysis or size-exclusion chromatography before adding the dibromomaleimide reagent.[12] 4. Increase the molar excess of the this compound reagent. An empirical titration is recommended to find the optimal ratio.
Protein Precipitation After Labeling 1. Over-labeling or Cross-linking: The dibromomaleimide can react with thiols on different protein molecules, leading to aggregation. 2. Change in Protein pI and Solubility: The addition of the charged TFA salt and the PEG linker can alter the protein's isoelectric point and solubility.1. Reduce the molar excess of the labeling reagent. Optimize the reaction time and temperature to favor intramolecular reactions if bridging a disulfide bond. 2. Perform the labeling in a buffer with appropriate ionic strength. Consider exchanging the buffer after labeling to one that is optimal for the final conjugate's stability.
Unintended Di-substitution or Cross-linking Reactivity of the Second Bromine: The second bromine atom on the maleimide remains reactive after the first substitution and can react with another thiol.1. Control Stoichiometry: Use a 1:1 molar ratio of reagent to thiol for mono-substitution. 2. Quench the Reaction: After the desired reaction time for mono-substitution, add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench the excess reagent and cap the second reactive site.
Difficulty with a Second Conjugation to the Amine Group 1. Protonation of the Amine: The primary amine may be protonated depending on the buffer pH, making it unreactive. 2. Steric Hindrance: The labeled protein's conformation may hinder access to the amine group. 3. Incompatible Buffer for Amine Reaction: Buffers containing primary amines (e.g., Tris) will compete in reactions targeting the amine group (e.g., with NHS esters).1. For reactions with NHS esters, adjust the pH to 7.2-8.5 to deprotonate the amine and increase its nucleophilicity. 2. Consider using a longer PEG linker if steric hindrance is a significant issue. 3. Use an amine-free buffer like PBS or HEPES for the second conjugation step.
Heterogeneous Product on Analysis (e.g., Mass Spectrometry) 1. Incomplete Reaction: The labeling reaction may not have gone to completion. 2. Mixture of Mono- and Di-substituted Products: Lack of control over the dibromomaleimide reactivity. 3. Hydrolysis of the Conjugate: The thioether bond may be unstable under certain conditions.1. Increase reaction time, temperature, or molar excess of the reagent. 2. Carefully control the stoichiometry and reaction time as described above. Purify the desired product using chromatography (e.g., SEC, HIC). 3. After the thiol conjugation, consider a hydrolysis step (e.g., pH 8.5 for 1-2 hours) to convert the dithiomaleimide to the more stable dithiomaleamic acid.[5][13]

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to the use of dibromomaleimide-based reagents and PEGylation.

Table 1: Hydrolysis Half-life of Dibromomaleimide Reagents and Conjugates

Compound pH Temperature (°C) Half-life Reference
DBM reagent with C-2 linker 8.0 RT < 1 minute [5][14]
Dithiomaleimide conjugate (post-labeling) 8.5 RT 16-19 minutes [5]

| Dithiomaleamic acid conjugate (post-hydrolysis) | 7.4 | 37 | Stable for >10 days |[5] |

Table 2: Impact of PEGylation on Protein Activity

Protein PEG Size (kDa) Retained In Vitro Activity (%) Reference
Interferon 40 (branched) 7% [16]
Lysine-deficient TNF-α 20 (linear) Higher antitumor activity than 5 kDa PEG [17]
Lysine-deficient TNF-α 40 (branched) Loss of activity [17]

| Various Proteins | Varies | 7% to 98% |[16] |

Table 3: Impact of PEG Linker Length on PROTAC Efficacy

Target Protein PROTAC Linker DC50 (nM) Dmax (%) Reference
Estrogen Receptor (ER)-α 16-atom chain ~100 >80% [10]
Estrogen Receptor (ER)-α 21-atom chain >1000 ~40% [10]
Generic Example Short Linker May cause steric hindrance Lower Dmax [9]

| Generic Example | Long Linker | May lead to non-productive complex | Lower Dmax |[9] |

Experimental Protocols

Protocol 1: Mono-labeling of a Cysteine-containing Protein

This protocol is designed for the attachment of the this compound to a single cysteine residue.

  • Protein Preparation:

    • Dissolve the protein in a degassed, thiol-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

    • If the protein contains disulfide bonds that need to be reduced to generate a free thiol, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction:

    • Add a 1.1 to 2-fold molar excess of the dibromomaleimide solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

    • To ensure mono-substitution and prevent further reaction, quench the reaction by adding a 20-fold molar excess of a small molecule thiol like N-acetyl-cysteine.

  • Purification:

    • Remove excess, unreacted reagent and quenching agent from the labeled protein using size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Confirm labeling by mass spectrometry (e.g., ESI-MS), which should show a mass shift corresponding to the addition of the reagent.

Protocol 2: Sequential Labeling (Thiol followed by Amine)

This protocol describes the initial labeling of a cysteine residue, followed by the conjugation of a second molecule to the free amine.

  • Perform Thiol Labeling:

    • Follow steps 1-4 of Protocol 1 to obtain the purified, mono-labeled protein.

  • Buffer Exchange (if necessary):

    • If the purified protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0) using a desalting column or dialysis.

  • Prepare the Second Molecule:

    • Dissolve the second molecule (e.g., an NHS ester of a fluorophore) in an anhydrous solvent like DMSO.

  • Amine Labeling Reaction:

    • Add a 5 to 10-fold molar excess of the activated second molecule to the amine-containing labeled protein.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Quench the reaction by adding a buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Final Purification and Characterization:

    • Purify the dual-labeled protein using an appropriate chromatography method (e.g., SEC).

    • Characterize the final conjugate by mass spectrometry and UV-Vis spectroscopy to confirm the addition of both labels.

Visualizations

experimental_workflow Experimental Workflow for Sequential Labeling cluster_thiol_labeling Step 1: Thiol-Maleimide Conjugation cluster_amine_labeling Step 2: Amine Conjugation protein_prep Protein Preparation (Buffer exchange, optional reduction with TCEP) reaction1 Labeling Reaction (pH 6.5-7.5, RT, 1-2h) protein_prep->reaction1 reagent_prep Prepare this compound (Freshly dissolve in DMSO/DMF) reagent_prep->reaction1 quench1 Quench Reaction (Add N-acetyl-cysteine) reaction1->quench1 purify1 Purification 1 (Size-Exclusion Chromatography) quench1->purify1 buffer_exchange Buffer Exchange (if needed) (Remove amine-containing buffers) purify1->buffer_exchange Labeled Protein with Free Amine reaction2 Labeling Reaction (pH 7.2-8.5, RT, 1-2h) buffer_exchange->reaction2 molecule2_prep Prepare Molecule 2 (e.g., NHS ester in DMSO) molecule2_prep->reaction2 quench2 Quench Reaction (Add Tris buffer) reaction2->quench2 purify2 Final Purification (e.g., SEC) quench2->purify2 characterization Characterization (Mass Spectrometry, UV-Vis, etc.) purify2->characterization Final Dual-Labeled Protein

Caption: Sequential labeling workflow using this compound.

troubleshooting_logic Troubleshooting Logic for Low Labeling Yield start Low Labeling Yield check_reagent Is the dibromomaleimide reagent fresh and handled correctly? start->check_reagent check_thiol Are free thiols available on the protein? check_reagent->check_thiol Yes sol_reagent Prepare fresh reagent solution just before use. Store stock reagent protected from light and moisture. check_reagent->sol_reagent No check_buffer Is the buffer composition correct? check_thiol->check_buffer Yes sol_thiol Reduce protein with TCEP before labeling. Degas buffers to prevent oxidation. check_thiol->sol_thiol No check_ratio Is the molar ratio of reagent to protein optimized? check_buffer->check_ratio Yes sol_buffer Use thiol-free buffers (e.g., PBS, HEPES) at pH 6.5-7.5. Remove interfering substances. check_buffer->sol_buffer No sol_ratio Increase the molar excess of the labeling reagent. Perform a titration to find the optimal ratio. check_ratio->sol_ratio No

Caption: Troubleshooting decision tree for low labeling efficiency.

protac_pathway PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb recruits E2 Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome targeting Degradation POI Degradation Proteasome->Degradation

References

Validation & Comparative

A Head-to-Head Comparison of Thiol-Reactive Linkers: 3,4-Dibromo-Mal-PEG2-Amine vs. SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of linker chemistry is a critical determinant of efficacy, stability, and safety. The linker, which connects the monoclonal antibody to the payload, must be stable in systemic circulation but allow for efficient payload release at the target site. This guide provides an objective, data-driven comparison between a next-generation dibromomaleimide (DBM) linker, 3,4-Dibromo-Mal-PEG2-Amine TFA , and the conventional maleimide (B117702) linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) .

Introduction to Thiol-Reactive Conjugation

Both SMCC and 3,4-Dibromo-Mal-PEG2-Amine are heterobifunctional crosslinkers designed for thiol-reactive conjugation, typically targeting cysteine residues on an antibody. In native antibodies like IgG1, the four interchain disulfide bonds can be selectively reduced to yield eight reactive thiol groups, providing sites for linker attachment. While both linkers exploit this chemistry, their fundamental mechanisms of action and the stability of the resulting conjugates differ significantly.

SMCC: The Conventional Standard

SMCC has been a foundational tool in ADC development, utilized in clinically successful therapies. It features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine (B10760008) residues) and a maleimide group that reacts with sulfhydryl (thiol) groups. However, for cysteine conjugation, a two-step process is common where the payload is first attached to SMCC, and the resulting maleimide-activated payload is then reacted with the reduced antibody.

The primary drawback of the SMCC linker lies in the stability of the thiosuccinimide bond formed between the maleimide and the antibody's cysteine. This bond is susceptible to a retro-Michael addition reaction, especially in the presence of endogenous thiols like glutathione (B108866) in plasma. This deconjugation can lead to premature release of the cytotoxic payload, increasing off-target toxicity and reducing the therapeutic window.

3,4-Dibromo-Mal-PEG2-Amine: A Next-Generation Solution

3,4-Dibromo-Mal-PEG2-Amine represents a class of "next-generation maleimides" designed to overcome the stability limitations of traditional linkers. The key innovation is the dibromomaleimide (DBM) headgroup. Unlike SMCC's maleimide which forms a single bond with one thiol, the DBM group reacts with two thiol groups simultaneously. This is particularly advantageous for conjugating to reduced interchain disulfides, as the DBM linker effectively "rebridges" the two cysteine residues, helping to maintain the antibody's native structure.

The resulting dithiomaleimide conjugate can undergo a subsequent hydrolysis step under mildly basic conditions to form a highly stable maleamic acid derivative. This "locked" conjugate is resistant to retro-Michael addition and thiol exchange reactions, offering superior stability in biological media. This enhanced stability leads to improved pharmacokinetics, better efficacy, and reduced toxicity in vivo compared to conventional ADCs.

Comparative Analysis: Reaction Chemistry and Stability

The fundamental difference in reaction chemistry dictates the stability and homogeneity of the final ADC product.

G cluster_smcc SMCC Conjugation Pathway cluster_dbm 3,4-Dibromomaleimide (DBM) Conjugation Pathway Ab_SH Reduced Antibody (R-SH) ADC_Unstable Thiosuccinimide Conjugate (ADC) Ab_SH->ADC_Unstable Michael Addition SMCC_Payload Maleimide-Activated Payload SMCC_Payload->ADC_Unstable Deconjugation Deconjugation (Retro-Michael Addition) ADC_Unstable->Deconjugation Reversible Deconjugation->Ab_SH Free_Payload Released Payload Deconjugation->Free_Payload Plasma_Thiol Plasma Thiol (e.g., Glutathione) Plasma_Thiol->Deconjugation Ab_SH2 Reduced Disulfide (R-SH + HS-R') ADC_Bridged Dithiomaleimide Conjugate (Rebridged ADC) Ab_SH2->ADC_Bridged Disulfide Rebridging DBM_Payload DBM-Activated Payload DBM_Payload->ADC_Bridged Hydrolysis Hydrolysis (Locking Step) ADC_Bridged->Hydrolysis Irreversible ADC_Stable Stable Maleamic Acid Conjugate (ADC) Hydrolysis->ADC_Stable G cluster_workflow General Antibody Conjugation Workflow start Start reduction 1. Antibody Disulfide Reduction start->reduction purify1 2. Buffer Exchange / Removal of Reductant reduction->purify1 conjugation 3. Conjugation with Linker-Payload purify1->conjugation hydrolysis 4. Hydrolysis Step (DBM Only) conjugation->hydrolysis purify2 5. Purification of ADC hydrolysis->purify2 analysis 6. Characterization (DAR, Aggregation, etc.) purify2->analysis end End analysis->end

A Comparative Guide to Dibromomaleimide and Traditional Maleimide Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates. Traditional maleimide-based linkers have long been a staple for their high reactivity and specificity toward thiol groups on cysteine residues. However, concerns over the stability of the resulting thioether bond have driven the development of next-generation alternatives, among which dibromomaleimide linkers have emerged as a versatile and robust solution. This guide provides an objective comparison of the performance of dibromomaleimide and traditional maleimide (B117702) linkers, supported by experimental data and detailed methodologies.

Executive Summary

Traditional maleimide linkers react with thiols via a Michael addition to form a thiosuccinimide linkage. While efficient, this bond is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, leading to premature cleavage of the conjugated payload and potential off-target effects.[1][2] Strategies to mitigate this instability, such as hydrolysis of the succinimide (B58015) ring to the more stable succinamic acid, have been developed but can introduce additional complexities.[3][4]

Dibromomaleimide linkers offer a distinct advantage by reacting with thiols through a substitution mechanism, where two bromine atoms are displaced by two thiol groups.[5] This unique reactivity allows for the efficient bridging of disulfide bonds, preserving the native structure of proteins like antibodies.[6][7] Furthermore, the resulting dithiomaleimide conjugate can be rapidly and quantitatively hydrolyzed to a highly stable dithiomaleamic acid, effectively "locking" the conjugate and preventing the retro-Michael reaction.[2][4] This leads to more homogeneous and stable bioconjugates, a critical attribute for therapeutic applications such as antibody-drug conjugates (ADCs).[8]

Data Presentation: Performance Comparison

The following tables summarize the key performance characteristics of traditional maleimide and dibromomaleimide linkers based on available experimental data.

FeatureTraditional Maleimide LinkerDibromomaleimide LinkerReferences
Reaction Mechanism Michael Addition with a single thiolSubstitution of two bromine atoms by two thiols[2]
Primary Application Conjugation to single cysteine residuesBridging of disulfide bonds[2][6]
Reaction Rate with Thiols Rapid, with second-order rate constants in the range of 14 L·mol⁻¹·s⁻¹ for N-ethylmaleimide with cysteine at pH 4.95. N-aryl maleimides react ~2.5 times faster than N-alkyl maleimides.Extremely rapid, enabling disulfide bridging in under 20 minutes in some cases.[2][9]
Adduct Stability The thiosuccinimide adduct is susceptible to retro-Michael reaction, leading to deconjugation.The initial dithiomaleimide adduct can be rapidly hydrolyzed to a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions.[2][4]
Hydrolysis of Unconjugated Linker N-phenyl maleimides hydrolyze with a half-life of ~55 minutes at physiological pH.The hydrolysis of the dibromomaleimide reagent itself is very fast, with a half-life of less than a minute at pH 8.0.[2][10]
Hydrolysis of Conjugate N-alkyl thiosuccinimides have a hydrolysis half-life of ~27 hours, while N-aryl variants are faster at ~1.5 hours at pH 7.4, 37°C.The dithiomaleimide bridge undergoes rapid hydrolysis with half-lives of 16-19 minutes at pH 8.5.[10][11]
Reversibility Generally considered stable, but the retro-Michael reaction can lead to reversal, especially with competing thiols.The thioether bonds can be cleaved under reducing conditions with an excess of a thiol like 2-mercaptoethanol.[2][12]
Homogeneity of Conjugate Can lead to heterogeneous products, especially in ADCs.Disulfide bridging leads to more homogeneous conjugates with a controlled drug-to-antibody ratio (DAR).[4][8]

Mandatory Visualization

cluster_0 Traditional Maleimide Conjugation cluster_1 Dibromomaleimide Conjugation Protein-SH Protein-SH Thiosuccinimide_Adduct Thiosuccinimide Adduct (Unstable) Protein-SH->Thiosuccinimide_Adduct Michael Addition Maleimide-Linker-Payload Maleimide-Linker-Payload Maleimide-Linker-Payload->Thiosuccinimide_Adduct Retro-Michael_Reaction Retro-Michael Reaction (Deconjugation) Thiosuccinimide_Adduct->Retro-Michael_Reaction Hydrolysis Hydrolysis Thiosuccinimide_Adduct->Hydrolysis Succinamic_Acid_Adduct Succinamic Acid Adduct (Stable) Hydrolysis->Succinamic_Acid_Adduct Protein-S-S-Protein Protein-S-S-Protein Reduction Reduction (TCEP) Protein-S-S-Protein->Reduction Protein-SH_HS-Protein Protein-SH HS-Protein Reduction->Protein-SH_HS-Protein Dithiomaleimide_Adduct Dithiomaleimide Adduct Protein-SH_HS-Protein->Dithiomaleimide_Adduct Substitution DBM-Linker-Payload Dibromomaleimide-Linker-Payload DBM-Linker-Payload->Dithiomaleimide_Adduct Hydrolysis_DBM Hydrolysis Dithiomaleimide_Adduct->Hydrolysis_DBM Dithiomaleamic_Acid_Adduct Dithiomaleamic Acid Adduct (Highly Stable) Hydrolysis_DBM->Dithiomaleamic_Acid_Adduct

Caption: Reaction pathways for traditional maleimide and dibromomaleimide linkers.

cluster_0 Experimental Workflow: Conjugate Stability Assay Start Start: Prepare Bioconjugate Incubate Incubate conjugate in plasma or with glutathione Start->Incubate Time_Points Take samples at various time points Incubate->Time_Points Analysis Analyze samples by LC-MS or HPLC Time_Points->Analysis Quantify Quantify remaining intact conjugate and/or released payload Analysis->Quantify End End: Determine stability profile Quantify->End

Caption: General workflow for assessing the stability of bioconjugates.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation (Traditional)

This protocol describes a general procedure for labeling a protein with a maleimide-functionalized molecule.[13][14]

Materials:

  • Protein with accessible cysteine residue(s)

  • Maleimide-functionalized payload

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.

  • Payload Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized payload in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the maleimide payload stock solution to the protein solution to achieve a 10-20 fold molar excess of the payload. Gently mix and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted payload and byproducts by purifying the conjugate using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Characterization: Determine the degree of labeling (DOL) and confirm conjugate integrity using analytical techniques such as UV-Vis spectroscopy and mass spectrometry.

Protocol 2: Disulfide Bridging with Dibromomaleimide

This protocol is adapted for the re-bridging of a disulfide bond in a peptide, such as somatostatin, using a dibromomaleimide linker.[6][12]

Materials:

  • Peptide or protein containing a disulfide bond (e.g., somatostatin)

  • Dibromomaleimide reagent

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 6.2, with organic co-solvents like acetonitrile (B52724) if needed)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • LC-MS for analysis

Procedure:

  • Peptide Reduction: Dissolve the peptide in the reaction buffer. Add 1.1 equivalents of TCEP and incubate for 1 hour at 20°C to ensure complete reduction of the disulfide bond. Monitor the reduction by LC-MS.

  • Conjugation Reaction: To the reduced peptide solution, add 1.1 equivalents of the dibromomaleimide reagent. Allow the reaction to proceed for 1 hour at 20°C.

  • Analysis: Monitor the reaction progress and confirm the formation of the bridged product by LC-MS. The expected mass of the bridged peptide will be the mass of the reduced peptide plus the mass of the dibromomaleimide linker minus the mass of two bromine atoms.

  • (Optional) Hydrolysis: To increase stability, the pH of the solution can be raised to ~8.5 for a short period to facilitate the hydrolysis of the dithiomaleimide to the dithiomaleamic acid, which can be monitored by the loss of absorbance around 400 nm.[11]

Protocol 3: Glutathione (GSH) Stability Assay

This assay is used to assess the stability of the linker in the presence of a high concentration of a competing thiol, mimicking the intracellular environment.[15][16]

Materials:

  • Purified bioconjugate

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • UHPLC-MS or HPLC system

Procedure:

  • Reaction Setup: Prepare a solution of the bioconjugate in PBS. Add a solution of GSH to achieve a final concentration representative of physiological conditions (e.g., 1-10 mM for intracellular, ~10 µM for extracellular).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Analysis: Immediately analyze the samples by UHPLC-MS or HPLC to monitor the depletion of the intact conjugate and the formation of any deconjugated payload or GSH adducts.

  • Data Analysis: Plot the percentage of remaining intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate under these conditions.

Conclusion

The choice between traditional maleimide and dibromomaleimide linkers is contingent on the specific requirements of the bioconjugation application. While traditional maleimides are effective for single-thiol conjugation, their inherent instability due to the retro-Michael reaction is a significant drawback for in vivo applications where long-term stability is crucial. Dibromomaleimide linkers provide a superior alternative, particularly for the development of therapeutic antibodies and other protein-based drugs. Their ability to bridge disulfide bonds, thereby preserving protein structure, and the formation of highly stable dithiomaleamic acid adducts upon hydrolysis, results in more homogeneous and robust bioconjugates. For researchers and drug developers aiming to create next-generation biotherapeutics with improved pharmacological profiles, dibromomaleimide linkers represent a powerful and advantageous technology.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for 3,4-Dibromo-Mal-PEG2-Amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. While linkers like 3,4-Dibromo-Mal-PEG2-Amine TFA offer a reactive handle for conjugation, a diverse array of alternative strategies exists, each with distinct advantages in modulating the efficacy, selectivity, and physicochemical properties of the final degrader molecule. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies to inform rational PROTAC design.

The linker in a PROTAC is far from a passive spacer; it actively influences the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2] Its length, rigidity, and chemical composition are key parameters that must be optimized for each specific biological system.[3] The 3,4-dibromomaleimide moiety in the queried linker provides a reactive electrophile, suggesting its utility in forming covalent bonds with nucleophilic residues on the target protein or as a versatile handle for bioconjugation. However, the broader landscape of PROTAC linkers offers a spectrum of functionalities, from flexible chains that provide conformational freedom to rigid structures that can pre-organize the molecule for optimal binding, and even "smart" linkers that offer external control over PROTAC activity.

Comparative Analysis of PROTAC Linker Classes

PROTAC linkers can be broadly categorized into several classes, each with characteristic features that impact the performance of the resulting degrader. The most common classes include flexible linkers (Alkyl and Polyethylene Glycol - PEG), rigid linkers, and functional or "smart" linkers.

Flexible Linkers: The Workhorses of PROTAC Design

Alkyl and PEG chains are the most frequently used linkers in initial PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.[1][4]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[1] While synthetically straightforward, their hydrophobicity can sometimes negatively impact the solubility of the PROTAC molecule.[1]

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC.[1] Statistics indicate that a majority of reported PROTACs utilize PEG linkers.[1]

Rigid Linkers: Engineering Potency and Selectivity

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[1] This rigidity can be advantageous in pre-organizing the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1] Triazole rings, often introduced via "click chemistry," are a popular component of rigid linker strategies due to their metabolic stability.[1]

"Smart" Linkers: Spatiotemporal Control of Protein Degradation

A growing area of interest is the development of functional or "smart" linkers that allow for external control over PROTAC activity.

  • Photoswitchable/Photocleavable Linkers: These linkers incorporate light-sensitive moieties, such as azobenzene (B91143) or nitrobenzyl groups.[4] Upon irradiation with a specific wavelength of light, these linkers can undergo a change in conformation or be cleaved, allowing for precise spatiotemporal activation of the PROTAC.[2][5] This approach is particularly valuable for studying dynamic biological processes and can potentially reduce off-target effects.[2][5]

  • Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTAC libraries.[1] By incorporating azide (B81097) or alkyne functionalities into the linker, researchers can efficiently assemble a diverse range of PROTACs for rapid optimization of linker length and composition.[6]

Quantitative Performance Comparison of PROTAC Linkers

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values. The following tables summarize experimental data from various studies, comparing the performance of different linker types. It is important to note that direct comparisons across different studies should be made with caution due to variations in target proteins, E3 ligases, and experimental conditions.

For this guide, we will use the well-studied Bromodomain-containing protein 4 (BRD4) as a representative target to illustrate the impact of linker choice on degrader performance.

Table 1: Performance Comparison of BRD4-Targeting PROTACs with Different Linkers
PROTAC Warhead (BRD4 Ligand) E3 Ligase Ligand Linker Type (Conceptual) Cell Line DC50 (nM) Reference
ARV-825OTX015Pomalidomide (CRBN)PEG/Alkyl (Flexible)KMS11 (Multiple Myeloma)<1[7]
MZ1JQ1VH032 (VHL)PEG/Alkyl (Flexible)H661 (Lung Cancer)8[3]
dBET6JQ1Thalidomide (CRBN)PEG/Alkyl (Flexible)RS4;11 (Leukemia)~1[7]
PROTAC 3HJB97Thalidomide (CRBN)PEG (Flexible)RS4;11 (Leukemia)0.1 - 0.3[6]

Note: The specific chemical structure of each linker is complex and proprietary in some cases. The "Linker Type" is a general classification based on published information.

Experimental Protocols

Reproducible and rigorous experimental protocols are essential for the evaluation and comparison of PROTAC performance.

General Synthesis of a PROTAC via Amide Coupling

This protocol describes a common method for synthesizing PROTACs using standard amide bond formation.

dot

cluster_synthesis PROTAC Synthesis Workflow Warhead-COOH Warhead-COOH Coupling Amide Coupling (HATU, DIPEA, DMF) Warhead-COOH->Coupling Linker-NH2 H2N-Linker-X Linker-NH2->Coupling Intermediate Warhead-Linker-X Coupling->Intermediate Final_Coupling Final Coupling Reaction Intermediate->Final_Coupling E3_Ligand-Y E3 Ligand-Y E3_Ligand-Y->Final_Coupling PROTAC Warhead-Linker-E3 Ligand Final_Coupling->PROTAC

Caption: A generalized workflow for PROTAC synthesis using amide coupling.

Materials:

  • Warhead with a carboxylic acid functional group.

  • Bifunctional linker with an amine and another reactive group (e.g., Boc-protected amine, azide).

  • E3 ligase ligand with a compatible reactive group.

  • Coupling reagents (e.g., HATU, HOBt).

  • Base (e.g., DIPEA).

  • Anhydrous solvent (e.g., DMF).

Procedure:

  • First Coupling Reaction: Dissolve the warhead-COOH (1 eq) and the amine-functionalized linker (1.1 eq) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2-3 eq).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the warhead-linker intermediate.

  • Deprotection (if necessary): If the other end of the linker is protected (e.g., Boc), deprotect it using standard conditions (e.g., TFA in DCM).

  • Second Coupling Reaction: Couple the deprotected warhead-linker intermediate with the E3 ligase ligand using appropriate coupling chemistry to yield the final PROTAC.

  • Purify the final PROTAC using preparative HPLC.

Western Blot Analysis for Protein Degradation

This is the gold-standard assay to quantify PROTAC-induced protein degradation.

dot

cluster_wb Western Blot Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture & Treatment (with PROTAC concentrations) Lysis 2. Cell Lysis (RIPA buffer + inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking (5% milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis (Calculate DC50 & Dmax) Detection->Analysis

Caption: Step-by-step workflow for Western Blot analysis.

Procedure:

  • Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of protein degradation against the PROTAC concentration to determine DC50 and Dmax values.[2]

Signaling Pathways and Logical Relationships

The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system to induce target protein degradation. The choice of linker is critical in facilitating the formation of a productive ternary complex.

dot

cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Downstream Downstream Cellular Effects (e.g., Apoptosis, ↓ Proliferation) Degradation->Downstream cluster_logic Linker Properties and Their Impact on PROTAC Performance Linker_Properties Linker Properties Length Length Linker_Properties->Length Flexibility Flexibility/ Rigidity Linker_Properties->Flexibility Composition Composition (Hydrophilicity) Linker_Properties->Composition Attachment_Points Attachment Points Linker_Properties->Attachment_Points Ternary_Complex_Formation Ternary Complex Formation & Stability Length->Ternary_Complex_Formation Flexibility->Ternary_Complex_Formation Physicochemical_Properties Physicochemical Properties Composition->Physicochemical_Properties Attachment_Points->Ternary_Complex_Formation Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex_Formation->Degradation_Efficacy Pharmacokinetics Pharmacokinetics (Solubility, Permeability) Physicochemical_Properties->Pharmacokinetics

References

A Researcher's Guide to Analytical Techniques for Antibody-Drug Conjugate (ADC) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. However, their tripartite structure—comprising an antibody, a potent small-molecule payload, and a chemical linker—introduces significant complexity, necessitating a comprehensive suite of analytical techniques for thorough characterization. This guide provides a comparative overview of key analytical methods for ADC characterization, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their development needs.

Key Quality Attributes and Corresponding Analytical Techniques

The critical quality attributes (CQAs) of an ADC dictate its safety, efficacy, and stability.[1] A multi-faceted analytical approach is essential to monitor these attributes throughout the development and manufacturing process.[1][2] The primary analytical techniques can be broadly categorized into chromatography, mass spectrometry, and electrophoresis.[3][4][5]

Comparison of Core Analytical Techniques for ADC Characterization

The selection of an analytical technique is often dependent on the specific CQA being assessed and the stage of development. The following tables provide a comparative summary of the most common methods.

Technique Primary Application Information Provided Advantages Limitations
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) determination, analysis of drug load distribution.[6][7][8]Average DAR, distribution of different drug-loaded species.[6][7]Analysis under native, non-denaturing conditions, preserving the molecule's structure and activity.[7]Can be influenced by the mobile phase composition; may have ambiguous DAR assignments in some cases.[9][10]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) DAR determination (often after reduction of the ADC), stability and release profile of the payload.[6][11]Separation of light and heavy chains to determine drug load on each.[11][12]High resolution and sensitivity.Requires denaturing conditions, which can alter the native structure.
Size-Exclusion Chromatography (SEC) Detection and quantification of aggregates and fragments.[6][13]Information on monomer content, dimers, and higher-order aggregates.[14]Analysis is performed under native conditions.[13]Limited resolution for species with similar hydrodynamic radii.
Ion-Exchange Chromatography (IEX) Analysis of charge variants.[6][15]Separation of acidic and basic variants arising from post-translational modifications or conjugation.[15][16]High resolving power for charged species.[15]Mobile phases are often not directly compatible with mass spectrometry.[17]
Mass Spectrometry (MS) Molecular weight determination, DAR measurement, identification of conjugation sites, and characterization of impurities.[18][19]Precise mass of intact ADC, light and heavy chains, and peptide fragments.[18][19]High accuracy, sensitivity, and ability to provide detailed structural information.[19]Can be complex to interpret for heterogeneous mixtures; ionization efficiency can vary between different species.[20]
Capillary Electrophoresis (CE) Purity determination (CE-SDS) and charge heterogeneity analysis (cIEF).[21][22]Separation based on size (CE-SDS) or isoelectric point (cIEF).[21][22]High efficiency and resolution; requires small sample volumes.[21]Lower loading capacity compared to chromatography.
UV-Vis Spectroscopy Quick estimation of average DAR.[3][11]Average number of drugs per antibody based on the absorbance of the protein and the payload.[11][]Simple, rapid, and requires minimal sample preparation.[11]Provides only the average DAR, not the distribution; can be inaccurate if absorbance spectra of the drug and antibody overlap.[11]

Detailed Experimental Protocols

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.

Methodology:

  • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Sample Preparation: The ADC sample is diluted in the equilibration buffer.

  • Injection: A specific amount of the prepared sample is injected onto the column.

  • Elution: A decreasing salt gradient is applied by mixing the high-salt mobile phase with a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0). The gradient is typically run over 20-30 minutes.

  • Detection: The elution profile is monitored by UV absorbance at 280 nm.

  • Data Analysis: The peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated by the weighted average of the peak areas.[7][24]

Aggregation Analysis by Size-Exclusion Chromatography (SEC)

Objective: To quantify the amount of monomer, dimer, and higher-order aggregates in an ADC sample.

Methodology:

  • Column: An SEC column (e.g., Waters ACQUITY UPLC BEH200 SEC) is equilibrated with a mobile phase compatible with native protein analysis (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Preparation: The ADC sample is diluted in the mobile phase.

  • Injection: A defined volume of the sample is injected onto the column.

  • Elution: An isocratic elution is performed with the mobile phase at a constant flow rate.

  • Detection: The eluting species are monitored by UV absorbance at 280 nm. For more detailed characterization, SEC can be coupled with multi-angle light scattering (SEC-MALS) to determine the absolute molecular weight of the eluting species.[14]

  • Data Analysis: The peak areas corresponding to the monomer, dimer, and other aggregates are integrated to determine their relative percentages.[13][14]

Charge Variant Analysis by Imaged Capillary Isoelectric Focusing (iCIEF)

Objective: To separate and quantify the charge variants of an ADC.

Methodology:

  • Sample Preparation: The ADC sample is mixed with a solution containing carrier ampholytes, pI markers, and a methylcellulose (B11928114) solution.

  • Capillary Loading: The prepared sample mixture is loaded into a capillary cartridge.

  • Focusing: A high voltage is applied across the capillary, causing the ADC variants to migrate and focus at their respective isoelectric points (pI).

  • Imaging: The focused protein bands are detected by a whole-column UV absorbance detector.

  • Data Analysis: The resulting electropherogram shows peaks corresponding to different charge variants. The peak areas are integrated to determine the relative abundance of each variant.[2][21]

Visualizing ADC Characterization Workflows

The following diagrams illustrate common workflows for the analytical characterization of ADCs.

ADC_Characterization_Workflow cluster_cqas Critical Quality Attributes (CQAs) cluster_techniques Analytical Techniques DAR Drug-to-Antibody Ratio (DAR) HIC HIC DAR->HIC RP_HPLC RP-HPLC DAR->RP_HPLC MS Mass Spectrometry DAR->MS Aggregation Aggregation & Size Variants SEC SEC-MALS Aggregation->SEC DLS DLS Aggregation->DLS Charge Charge Heterogeneity IEX IEX Charge->IEX cIEF cIEF Charge->cIEF Glycan Glycan Profile HILIC HILIC-FLR-MS Glycan->HILIC Purity Purity & Impurities Purity->RP_HPLC CE_SDS CE-SDS Purity->CE_SDS

Caption: Overview of key CQAs and corresponding analytical techniques for ADC characterization.

DAR_Determination_Workflow start ADC Sample hic HIC Analysis start->hic rp_hplc Reduction & RP-HPLC start->rp_hplc ms Intact Mass Analysis (MS) start->ms uv_vis UV-Vis Spectroscopy start->uv_vis end_avg_dist Average DAR & Distribution hic->end_avg_dist end_chain_load Light & Heavy Chain Drug Load rp_hplc->end_chain_load ms->end_avg_dist end_avg Average DAR uv_vis->end_avg

Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using various techniques.

ADC_Lifecycle_Monitoring cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization Internalization Internalization Assays PK Pharmacokinetics (PK) Internalization->PK Cytotoxicity Cytotoxicity Assays Efficacy Efficacy in Animal Models Cytotoxicity->Efficacy Stability Plasma/Serum Stability Stability->PK Binding Antigen Binding Assays Biodistribution Biodistribution Binding->Biodistribution Toxicity Toxicity Studies CMC_Development CMC Development Toxicity->CMC_Development Efficacy->Toxicity ADC_Candidate ADC Candidate ADC_Candidate->Internalization ADC_Candidate->Cytotoxicity ADC_Candidate->Stability ADC_Candidate->Binding

Caption: Analytical workflow for in vitro and in vivo characterization of ADCs during development.

Conclusion

The analytical characterization of ADCs is a complex but critical undertaking that requires a suite of orthogonal techniques.[9] A thorough understanding of the strengths and limitations of each method, as outlined in this guide, is paramount for ensuring the development of safe, effective, and consistent ADC therapeutics. The combination of chromatographic, mass spectrometric, and electrophoretic methods provides a comprehensive picture of the CQAs, enabling robust process development and quality control.

References

A Comparative Guide to the Mass Spectrometry Analysis of Dibromomaleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of bioconjugates is paramount in the development of targeted therapeutics and diagnostics. Dibromomaleimide (DBM) chemistry has emerged as a robust method for site-specific protein modification, particularly in the creation of antibody-drug conjugates (ADCs). This guide provides an objective comparison of mass spectrometry (MS) with alternative analytical techniques for the comprehensive analysis of DBM conjugates, supported by experimental data and detailed protocols.

Executive Summary

Mass spectrometry stands as a cornerstone for the detailed structural elucidation of DBM conjugates, offering unparalleled insights into molecular weight, drug-to-antibody ratio (DAR), and conjugation site heterogeneity. However, a multi-faceted analytical approach employing orthogonal techniques is crucial for a comprehensive understanding of these complex biomolecules. Techniques such as UV-Vis spectroscopy, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), and Hydrophobic Interaction Chromatography (HIC) provide valuable complementary information regarding average DAR, homogeneity, aggregation, and distribution of conjugated species. The choice of analytical method(s) will depend on the specific information required, the stage of development, and the available resources.

Mass Spectrometry: The Gold Standard for In-depth Characterization

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS), is the most powerful tool for the detailed analysis of DBM conjugates. It provides precise mass measurements, enabling the confirmation of successful conjugation, determination of the number of conjugated payloads, and identification of different conjugated species.

Key Advantages of Mass Spectrometry:
  • High Resolution and Mass Accuracy: Allows for the unambiguous identification of different drug-loaded species (e.g., DAR0, DAR2, DAR4).

  • Structural Information: Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact sites of conjugation.

  • Quantitative Analysis: Relative quantification of different DAR species can be achieved by analyzing the peak areas in the mass spectrum.

Challenges in Mass Spectrometry Analysis of DBM Conjugates:
  • Sample Complexity: The heterogeneity of ADCs can lead to complex spectra that are challenging to interpret.

  • Signal Suppression: The presence of multiple charged species can sometimes lead to ion suppression, affecting quantification.

  • Weak Signals for Intact Antibody: Analysis of intact antibodies can sometimes result in weak signals, making detection of the full conjugate challenging. Often, analysis of the "half antibody" (one heavy and one light chain) provides more intense signals.[1]

  • Peak Broadening: The presence of chelating agents in some DBM conjugates can lead to peak broadening due to the complexation of trace metal ions.

Alternative and Complementary Analytical Techniques

While mass spectrometry provides a wealth of information, other techniques offer practical advantages for routine analysis and provide orthogonal data to confirm the findings from MS.

UV-Vis Spectroscopy for Average DAR Determination

UV-Vis spectroscopy is a simple and rapid method for determining the average DAR of an ADC.[][3][4] This technique relies on the distinct UV absorbance properties of the antibody and the conjugated payload.

Principle: By measuring the absorbance of the ADC at two specific wavelengths (typically 280 nm for the antibody and a wavelength where the drug has maximum absorbance), and knowing the extinction coefficients of both the antibody and the drug, the average DAR can be calculated.[]

Comparison with Mass Spectrometry:

  • Speed and Simplicity: UV-Vis is significantly faster and requires less specialized equipment than MS.

  • Information Provided: It only provides the average DAR for the entire sample population, whereas MS can determine the distribution of different DAR species.

  • Accuracy: The accuracy of the UV-Vis method is highly dependent on the accuracy of the extinction coefficients and the absence of interfering substances. Studies have shown that DAR values determined by UV-Vis and MS are generally comparable.[5]

SDS-PAGE for Assessing Homogeneity and Conjugation Efficiency

SDS-PAGE is a widely used technique to visualize the outcome of a conjugation reaction and assess the homogeneity of the product.

Principle: Proteins are separated based on their molecular weight. Successful conjugation of a drug molecule to an antibody or its subunits results in an increase in molecular weight, which is observed as a band shift on the gel.

Application to DBM Conjugates:

  • Under reducing conditions, the heavy and light chains of the antibody are separated. Conjugated chains will migrate slower than their unconjugated counterparts.

  • Under non-reducing conditions, the intact antibody is analyzed. An upward shift in the band indicates successful conjugation. This can also reveal the presence of any unconjugated antibody.

Comparison with Mass Spectrometry:

  • Qualitative vs. Quantitative: SDS-PAGE provides a qualitative or semi-quantitative assessment of conjugation, while MS offers precise quantitative data on the distribution of different species.

  • Resolution: MS has significantly higher resolution and can distinguish between species with small mass differences (e.g., different numbers of conjugated drugs), which may not be resolved by SDS-PAGE.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Aggregation and Absolute Molecular Weight

SEC-MALS is a powerful technique for determining the absolute molar mass of macromolecules in solution, as well as for detecting and quantifying aggregates.[6][7]

Principle: SEC separates molecules based on their hydrodynamic radius. The eluent then passes through a MALS detector, which measures the scattered light to determine the absolute molecular weight, and a concentration detector (e.g., UV or refractive index).

Application to DBM Conjugates:

  • Aggregation Analysis: SEC-MALS can accurately quantify the presence of high molecular weight species (aggregates), which is a critical quality attribute for therapeutic proteins.

  • Confirmation of Molecular Weight: It provides an independent measurement of the molecular weight of the conjugate, which can be compared to the theoretical mass and the results from MS.

Comparison with Mass Spectrometry:

  • Orthogonal Information: SEC-MALS provides information on the solution behavior (size, aggregation) of the conjugate, which is complementary to the structural information from MS.

  • Native vs. Denaturing Conditions: SEC-MALS is typically performed under native conditions, providing insights into the conjugate's state in a more physiologically relevant buffer, whereas LC-MS for intact protein analysis is often performed under denaturing conditions.

Hydrophobic Interaction Chromatography (HIC) for Separation of DAR Species

HIC is a chromatographic technique that separates molecules based on their hydrophobicity. It is particularly useful for the analysis of ADCs where the conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody.

Principle: In a high salt mobile phase, hydrophobic regions of the protein are exposed and interact with the hydrophobic stationary phase. Elution is achieved by decreasing the salt concentration. Species with higher DAR values are more hydrophobic and therefore have longer retention times.

Application to DBM Conjugates:

  • DAR Species Distribution: HIC can separate different DAR species (DAR0, DAR2, DAR4, etc.), providing a profile of the drug load distribution.

  • Coupling with MS: HIC can be coupled with mass spectrometry (HIC-MS) for peak identification and confirmation of the DAR species.[8][9][10]

Comparison with Mass Spectrometry:

  • Separation Power: HIC provides an orthogonal separation mechanism to reversed-phase chromatography commonly used in LC-MS.

  • Complementary Data: The combination of HIC with UV detection provides a quantitative profile of the DAR distribution, which can be confirmed by subsequent MS analysis of the collected fractions or through online HIC-MS.[5]

Quantitative Data Summary

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Precise molecular weight, DAR distribution, conjugation site identification, relative quantification of species.High resolution and accuracy, detailed structural information.Complex instrumentation and data analysis, potential for ion suppression.
UV-Vis Spectroscopy Average Drug-to-Antibody Ratio (DAR).Rapid, simple, cost-effective.Provides only an average value, accuracy depends on extinction coefficients.
SDS-PAGE Assessment of conjugation efficiency and product homogeneity.Simple, widely available, visual confirmation of conjugation.Qualitative/semi-quantitative, low resolution for different DAR species.
SEC-MALS Absolute molecular weight, detection and quantification of aggregates, size and conformation in solution.Provides information on solution behavior under native conditions, absolute measurement without standards.Does not provide information on DAR distribution or conjugation sites.
Hydrophobic Interaction Chromatography (HIC) Separation and relative quantification of different DAR species.Orthogonal separation mechanism, can be coupled with MS.Resolution may vary depending on the conjugate and column chemistry.

Experimental Protocols

Mass Spectrometry (LC-MS) Analysis of a DBM-Trastuzumab Conjugate

Objective: To determine the molecular weight and DAR distribution of a DBM-conjugated Trastuzumab antibody.

Materials:

  • DBM-conjugated Trastuzumab

  • PNGase F

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reversed-phase column (e.g., PLRP-S, 1000 Å, 8 µm, 150 mm x 2.1 mm)[11]

  • Mobile Phase A: 5% Acetonitrile in water with 0.1% formic acid[11]

  • Mobile Phase B: 95% Acetonitrile, 5% water with 0.1% formic acid[11]

Procedure:

  • Deglycosylation: To simplify the mass spectrum, the DBM-Trastuzumab conjugate is deglycosylated by treatment with PNGase F. This removes the heterogeneity caused by different glycoforms.[11]

  • LC Separation: The deglycosylated sample is injected onto the reversed-phase column. A gradient elution is performed from Mobile Phase A to Mobile Phase B to separate the different conjugate species.

  • MS Analysis: The eluent from the LC is introduced into the mass spectrometer. The instrument is operated in positive ion mode, and the data is acquired over a relevant m/z range.

  • Data Analysis: The raw data is deconvoluted to obtain the zero-charge mass spectrum. The masses of the different species (e.g., unconjugated antibody, DAR2, DAR4) are determined and their relative abundances are calculated from the peak areas. The analysis often reveals the presence of both the full antibody conjugate and a "half-antibody" (one heavy and one light chain) conjugate, with the latter often showing higher signal intensity.[11]

UV-Vis Spectroscopy for Average DAR Determination

Objective: To determine the average DAR of a DBM-ADC.

Materials:

  • DBM-ADC sample

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Buffer used for sample preparation

Procedure:

  • Determine Extinction Coefficients: The molar extinction coefficients of the unconjugated antibody and the free drug need to be known at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and one where the drug has maximum absorbance.[]

  • Measure Absorbance: The absorbance of the DBM-ADC sample is measured at both selected wavelengths. A buffer blank is used for baseline correction.

  • Calculate Concentrations: A set of equations based on the Beer-Lambert law is used to solve for the concentrations of the antibody and the drug in the sample.[]

  • Calculate Average DAR: The average DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.[]

SDS-PAGE Analysis of a DBM-Trastuzumab Conjugate

Objective: To visually confirm the successful conjugation of a DBM linker to Trastuzumab.

Materials:

  • DBM-Trastuzumab conjugate

  • Unconjugated Trastuzumab (control)

  • SDS-PAGE gel (e.g., 4-20% Tris-HCl gradient gel)[12]

  • SDS-PAGE running buffer

  • Loading buffer (with and without reducing agent, e.g., DTT)

  • Protein stain (e.g., Coomassie Brilliant Blue)

  • Molecular weight standards

Procedure:

  • Sample Preparation: Prepare samples of the unconjugated and conjugated antibody for both non-reducing and reducing conditions. For reducing conditions, add a reducing agent to the loading buffer. Heat the samples to denature the proteins.

  • Gel Electrophoresis: Load the samples and molecular weight standards onto the gel. Run the gel at a constant voltage or current until the dye front reaches the bottom.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Destain the gel to reduce the background and enhance the visibility of the bands.

  • Analysis: Compare the bands of the conjugated antibody to the unconjugated control. A shift to a higher molecular weight in the conjugated sample indicates successful conjugation. Under reducing conditions, separate shifts for the heavy and light chains can be observed.

Visualizations

experimental_workflow cluster_conjugation DBM Conjugation Antibody Antibody Reduction Reduction Antibody->Reduction TCEP DBM_Conjugation DBM_Conjugation Reduction->DBM_Conjugation DBM-payload DBM_Conjugate DBM_Conjugate DBM_Conjugation->DBM_Conjugate MS MS DBM_Conjugate->MS Detailed Characterization UV_Vis UV_Vis DBM_Conjugate->UV_Vis Average DAR SDS_PAGE SDS_PAGE DBM_Conjugate->SDS_PAGE Homogeneity SEC_MALS SEC_MALS DBM_Conjugate->SEC_MALS Aggregation HIC HIC DBM_Conjugate->HIC DAR Distribution Data_Analysis Data_Analysis MS->Data_Analysis Deconvolution Results Results UV_Vis->Results Average DAR SDS_PAGE->Results Band Shifts SEC_MALS->Results Molecular Weight, % Aggregates HIC->Results Chromatographic Profile Data_Analysis->Results Precise Mass, DAR Distribution, Site Identification

Caption: Experimental workflow for DBM conjugation and analysis.

signaling_pathway_placeholder cluster_information Information Obtained Mass_Spectrometry Mass Spectrometry Precise_Mass Precise Molecular Weight Mass_Spectrometry->Precise_Mass DAR_Distribution DAR Distribution Mass_Spectrometry->DAR_Distribution Conjugation_Site Conjugation Site Mass_Spectrometry->Conjugation_Site UV_Vis UV-Vis Spectroscopy Average_DAR Average DAR UV_Vis->Average_DAR SDS_PAGE SDS-PAGE Homogeneity Homogeneity SDS_PAGE->Homogeneity SEC_MALS SEC-MALS Aggregation Aggregation SEC_MALS->Aggregation HIC HIC HIC->DAR_Distribution

Caption: Relationship between analytical techniques and information obtained.

References

Assessing Homogeneity of ADCs Made with 3,4-Dibromo-Mal-PEG2-Amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The therapeutic success of an antibody-drug conjugate (ADC) is intrinsically linked to its homogeneity, a critical quality attribute that governs its efficacy, safety, and pharmacokinetic profile.[1] A drive for greater homogeneity has led to the development of site-specific conjugation technologies designed to produce a uniform drug-to-antibody ratio (DAR) and overcome the unpredictability of heterogeneous ADC populations.[1][2] This guide provides a comparative analysis of ADCs synthesized using the site-specific linker, 3,4-Dibromo-Mal-PEG2-Amine TFA, evaluating its performance against alternative technologies with supporting data and detailed experimental protocols for homogeneity assessment.

The 3,4-Dibromo-Mal-PEG2-Amine Linker: A Site-Specific Approach

This compound is a bifunctional linker designed for precise ADC development.[3][4] Its core component, the dibromomaleimide group, enables a site-specific conjugation strategy by reacting with the thiol groups (-SH) of two cysteine residues from a reduced interchain disulfide bond within a native antibody.[2] This "rebridging" creates a stable, covalent cross-link, effectively controlling the conjugation site.[2] The terminal amine group on the polyethylene (B3416737) glycol (PEG) spacer is then used to attach the cytotoxic payload.[4] This method produces a more homogeneous ADC, typically with a predominant DAR of 4, by targeting the four available interchain disulfide bonds without the need for antibody engineering.[2]

Comparative Analysis of ADC Conjugation Technologies

The choice of linker technology directly impacts the homogeneity and, consequently, the therapeutic index of an ADC. Site-specific methods consistently produce ADCs with narrower DAR distributions compared to stochastic approaches that randomly target lysine (B10760008) or cysteine residues.[5][6]

Linker/Conjugation TechnologyPrimary Target SiteTypical DAR ProfileAvg. % Unconjugated AbKey AdvantagesKey Disadvantages
3,4-Dibromo-Maleimide Interchain Disulfides (Cys)Homogeneous (Predominantly DAR4)<5%High homogeneity without antibody engineering; improved PK and in vivo efficacy.[2]Requires controlled antibody reduction; linker stability can be pH-dependent.[7]
Conventional Maleimide (e.g., SMCC) Surface Cysteines (Native or Engineered)Heterogeneous (DAR 0-8)5-15%Well-established chemistry.[8]Produces a complex mixture of species; potential for linker instability (retro-Michael reaction).[9]
NHS-Ester (e.g., SMCC) Surface LysinesHighly Heterogeneous (DAR 0-8)5-15%Simple, robust conjugation to abundant residues.Lack of site control leads to high heterogeneity; may impact antigen binding.[6]
THIOMAB™ Technology Engineered CysteinesHomogeneous (Predominantly DAR2)<5%High degree of homogeneity and stability.[6]Requires extensive, case-by-case antibody engineering and optimization.[10]
Glycan Remodeling Fc-Region GlycansHomogeneous (DAR2 or DAR4)<5%Site-specific conjugation away from antigen-binding sites; preserves native antibody structure.Multi-step enzymatic process can be complex and costly.[10]

This table summarizes representative data from multiple sources. Actual results will vary based on the specific antibody, payload, and process conditions.

Experimental Protocols for Homogeneity Assessment

A multi-faceted approach using orthogonal analytical methods is essential for the comprehensive evaluation of ADC homogeneity.[1] Hydrophobic Interaction Chromatography (HIC) is considered the gold standard for DAR determination, while Size Exclusion Chromatography (SEC) is the primary method for quantifying aggregates.[1]

Protocol 1: DAR Distribution Analysis by Hydrophobic Interaction Chromatography (HIC)

This method separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules.[1]

Objective: To determine the relative abundance of each DAR species (DAR0, DAR2, DAR4, etc.) and calculate the average DAR.

Materials:

  • HIC Column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.95, 20% Isopropanol

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Injection: Inject 25-50 µg of the prepared ADC sample.

  • Gradient Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.[1]

  • Detection: Monitor the elution profile via UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak area for each species. Calculate the percentage of each DAR species and the average DAR of the mixture.

Protocol 2: Aggregate Quantification by Size Exclusion Chromatography (SEC)

This method separates molecules based on their size in solution, allowing for the detection of high molecular weight species (aggregates).[1]

Objective: To quantify the percentage of monomers, dimers, and higher-order aggregates in an ADC sample.

Materials:

  • SEC Column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1-5 mg/mL in the mobile phase.

  • Injection: Inject 20-100 µg of the ADC sample.

  • Isocratic Elution: Elute the sample isocratically (with no change in mobile phase composition).

  • Detection: Monitor the elution profile via UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer and aggregate peaks to determine the percentage of each species.[1]

Visualized Workflows and Comparisons

Diagrams generated using Graphviz provide a clear visual representation of key processes and relationships in ADC development.

ADC_Conjugation_Workflow cluster_antibody_prep 1. Antibody Preparation cluster_linker_payload 2. Linker-Payload Synthesis cluster_conjugation 3. Conjugation & Purification mAb Native mAb Reduced_mAb Partially Reduced mAb (Free Interchain Thiols) mAb->Reduced_mAb TCEP Reduction Conjugation Conjugation Reaction (pH 7.0-7.5) Reduced_mAb->Conjugation Linker 3,4-Dibromo-Mal-PEG2-Amine Linker_Payload Linker-Payload Construct Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->Conjugation Purified_ADC Purified Homogeneous ADC Conjugation->Purified_ADC Purification (e.g., SEC)

Caption: ADC synthesis workflow using a dibromomaleimide linker.

HIC_Analysis_Workflow cluster_prep Preparation cluster_analysis HIC Analysis cluster_data Data Interpretation ADC_Sample ADC Sample Dilute in high-salt Mobile Phase A Injection Injection Load sample onto equilibrated HIC column ADC_Sample->Injection Elution Gradient Elution Apply decreasing salt gradient (A → B) Injection->Elution Detection UV Detection Monitor eluate at 280 nm Elution->Detection Chromatogram Resulting Chromatogram Peaks separated by hydrophobicity Detection->Chromatogram Integration Peak Integration Quantify area of DAR0, DAR2, DAR4... Chromatogram->Integration Report Homogeneity Report Calculate average DAR & % distribution Integration->Report

Caption: Workflow for assessing ADC homogeneity using HIC.

Linker_Strategy_Comparison Conjugation ADC Conjugation Strategies Site_Specific Site-Specific (Homogeneous) Conjugation->Site_Specific Stochastic Stochastic (Heterogeneous) Conjugation->Stochastic DibromoMal Dibromo-Maleimide (Disulfide Rebridging) Site_Specific->DibromoMal Engineered_Cys Engineered Cysteine (THIOMAB™) Site_Specific->Engineered_Cys Glycan Glycan Remodeling Site_Specific->Glycan Lysine Lysine-Targeting (NHS-Ester) Stochastic->Lysine Native_Cys Native Cysteine (Maleimide/SMCC) Stochastic->Native_Cys

Caption: Logical comparison of ADC conjugation strategies.

References

A Comparative Guide to Site-Specific Antibody Conjugation: Validation of 3,4-Dibromo-Mal-PEG2-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of payloads to antibodies is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). This guide provides an objective comparison of site-specific conjugation using the 3,4-Dibromo-Mal-PEG2-Amine linker with other common alternatives, supported by experimental data and detailed protocols. The focus is on the validation of this next-generation maleimide-based technology, which offers significant advantages in terms of homogeneity and stability of the final ADC product.

Performance Comparison of Conjugation Linkers

The choice of linker technology has a profound impact on the drug-to-antibody ratio (DAR), stability, and ultimately, the in vivo performance of an ADC. The 3,4-dibromomaleimide (DBM) platform, to which 3,4-Dibromo-Mal-PEG2-Amine belongs, is designed for the site-specific re-bridging of interchain disulfide bonds in antibodies. This approach leads to a more homogeneous ADC product with a controlled DAR, typically around 4.

Feature3,4-Dibromomaleimide (DBM) LinkersConventional Maleimide (B117702) Linkers (e.g., SMCC)Thiol-ene Linkers
Conjugation Site Cysteine (disulfide re-bridging)Cysteine (alkylation of free thiols)Cysteine (thiol-ene reaction)
Homogeneity (DAR) High (predominantly DAR=4)[1][2]Heterogeneous (mixture of DAR 0-8)High (controlled DAR)
Conjugation Efficiency Rapid and high yielding[3]Generally efficient, but can be variableEfficient under specific conditions
Stability of Conjugate High: Forms a stable maleamic acid post-hydrolysis, resistant to retro-Michael reaction[1][4]Variable: Susceptible to retro-Michael reaction leading to drug deconjugation in plasma[5]High: Forms a stable thioether bond
Pharmacokinetics Improved pharmacokinetics compared to heterogeneous ADCs[1]Can be variable due to heterogeneityGenerally favorable
In Vivo Efficacy Superior efficacy and reduced toxicity demonstrated in preclinical models[1]Efficacy can be impacted by instability and heterogeneityPotentially improved due to stability

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation with 3,4-Dibromo-Mal-PEG2-Amine

This protocol describes the reduction of native interchain disulfide bonds of an antibody followed by site-specific conjugation with a dibromomaleimide linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • 3,4-Dibromo-Mal-PEG2-Amine linker dissolved in an organic solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.5-8.5)

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • To the antibody solution (typically 1-10 mg/mL), add a 5-10 molar excess of TCEP.

    • Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column, exchanging the buffer to the reaction buffer.

  • Conjugation Reaction:

    • To the reduced antibody, add a 5-10 molar excess of the 3,4-Dibromo-Mal-PEG2-Amine solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid antibody precipitation.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Post-Conjugation Hydrolysis:

    • Adjust the pH of the reaction mixture to 8.5 and incubate for an additional 1 hour to promote the hydrolysis of the maleimide ring to the stable maleamic acid form[4].

  • Quenching and Purification:

    • Quench any unreacted linker by adding an excess of N-acetylcysteine.

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker, payload, and any aggregates.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species in an ADC preparation.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)

  • HPLC system

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The different peaks in the chromatogram correspond to ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).

    • Calculate the average DAR by determining the relative area of each peak and using a weighted average formula[][7].

Protocol 3: Assessment of ADC Stability in Plasma

This protocol outlines a method to evaluate the stability of the ADC and the potential for drug deconjugation in a biologically relevant matrix.

Materials:

  • Purified ADC sample

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method for quantifying intact ADC and/or free payload (e.g., LC-MS, ELISA)

Procedure:

  • Incubation:

    • Spike the ADC into plasma at a defined concentration (e.g., 100 µg/mL).

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Analysis:

    • Analyze the plasma samples to determine the concentration of the intact ADC or the amount of released payload. This can be achieved through various methods:

      • LC-MS: For direct measurement of the ADC mass and DAR over time[8].

      • ELISA: Using a capture antibody for the mAb and a detection antibody for the payload to quantify the amount of intact ADC[2].

  • Data Analysis:

    • Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile of the conjugate.

Visualizations

G cluster_prep Antibody Preparation cluster_conj Conjugation cluster_post Post-Conjugation cluster_validation Validation mAb Monoclonal Antibody reduce Disulfide Bond Reduction (with TCEP) mAb->reduce conjugation Conjugation Reaction reduce->conjugation linker 3,4-Dibromo-Mal-PEG2-Amine linker->conjugation hydrolysis Hydrolysis (pH 8.5) conjugation->hydrolysis purification Purification (SEC) hydrolysis->purification dar DAR Analysis (HIC) purification->dar stability Stability Assay (Plasma) purification->stability efficacy In Vitro / In Vivo Efficacy purification->efficacy final_adc Homogeneous ADC (DAR ≈ 4) purification->final_adc

Caption: Experimental workflow for the validation of site-specific conjugation.

G cluster_reactants cluster_products antibody Reduced Antibody (-SH HS-) reaction Substitution Reaction antibody->reaction linker 3,4-Dibromo-Mal-PEG2-Amine linker->reaction bridged_adc Disulfide Bridged ADC reaction->bridged_adc hbr 2 HBr reaction->hbr hydrolysis Hydrolysis bridged_adc->hydrolysis stable_adc Stable Maleamic Acid ADC hydrolysis->stable_adc

Caption: Reaction of 3,4-dibromomaleimide with reduced antibody cysteines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egf EGF egfr EGFR egf->egfr ras RAS egfr->ras pi3k PI3K egfr->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor survival Cell Survival mtor->survival

Caption: Simplified EGFR signaling pathway.

References

Safety Operating Guide

Proper Disposal of 3,4-Dibromo-Mal-PEG2-Amine TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 3,4-Dibromo-Mal-PEG2-Amine TFA, ensuring the safety of laboratory personnel and environmental protection.

Researchers and scientists handling this compound are responsible for its proper disposal. This compound, a trifluoroacetic acid (TFA) salt of a brominated polyethylene (B3416737) glycol (PEG) amine, requires careful handling as a halogenated organic chemical. Adherence to institutional and regulatory waste disposal protocols is mandatory.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles and a face shield
Hand Protection Nitrile or other chemically resistant gloves
Body Protection Laboratory coat

In case of a spill, evacuate the area and prevent the substance from entering drains. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated, sealed container for hazardous waste.

Waste Characterization and Segregation

Proper segregation is a critical first step in the disposal process. Due to its chemical structure, this compound must be categorized as halogenated organic waste .[1][2][3]

Key Segregation Practices:

  • Do not mix with non-halogenated organic waste.[2][4][5]

  • Do not combine with other waste streams such as acids, bases, or oxidizers.[2]

  • Keep solid and liquid waste forms separate.

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats), in a designated and compatible hazardous waste container.[2][6] The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[6]

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[3][6] Do not use abbreviations or chemical formulas.[3]

    • Maintain a log of the contents and their approximate quantities.

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[6][7]

    • Ensure the storage area is away from incompatible materials.

  • Final Disposal:

    • Once the container is full, or in accordance with your institution's policies, arrange for pickup by a licensed hazardous waste disposal service.[7]

    • Complete all necessary waste disposal documentation as required by your institution and local regulations.

The following diagram outlines the decision-making workflow for the proper disposal of this compound.

G A Start: Have this compound Waste B Consult Institutional EHS Guidelines and SDS A->B C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Characterize Waste: Halogenated Organic Compound C->D E Segregate from Non-Halogenated Waste, Acids, Bases, and Oxidizers D->E F Collect in a Designated, Compatible, and Sealed Container E->F G Label Container: 'Hazardous Waste' 'this compound' F->G H Store in a Cool, Dry, Well-Ventilated Satellite Accumulation Area G->H I Arrange for Pickup by a Licensed Hazardous Waste Disposal Service H->I J Complete Waste Manifest and Documentation I->J K End: Compliant Disposal J->K

Disposal Workflow for this compound.

References

Personal protective equipment for handling 3,4-Dibromo-Mal-PEG2-Amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3,4-Dibromo-Mal-PEG2-Amine TFA. Given the absence of a specific Safety Data Sheet (SDS) in the public domain, the following procedures are based on the known hazards of its constituent chemical groups: a primary amine, a PEGylated structure, a trifluoroacetic acid (TFA) salt, and a dibrominated maleimide (B117702) group.

Hazard Identification and Personal Protective Equipment (PPE)

The chemical structure of this compound suggests multiple potential hazards. Amines can be corrosive and toxic, capable of causing severe skin and eye damage[1][2]. The trifluoroacetic acid (TFA) salt component, while generally of low to moderate toxicity, can still pose risks, with TFA itself being capable of causing severe skin burns and eye damage[3][4][5]. The dibromo-maleimide functional group places this compound in the category of halogenated organic compounds, which requires specific disposal procedures[6][7][8][9].

A stringent approach to personal protection is therefore mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles & Face ShieldMust be worn at all times to protect from splashes. A face shield should be worn in addition to goggles when there is a significant splash hazard, given the corrosive potential of amines and TFA salts[2][10].
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling amines[2][11]. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double gloving may be necessary for added protection.
Body Protection Lab Coat or Chemical-Resistant ApronA fully buttoned lab coat is required to protect against skin contact and contamination of personal clothing[2][11]. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
Foot Protection Closed-toe ShoesRequired for all laboratory work to protect feet from spills[2].
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols[1][2]. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

2.1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood[2].

  • Emergency Equipment: An eyewash station, safety shower, and a chemical spill kit appropriate for amines and halogenated compounds must be readily accessible.

2.2. Handling Procedure:

  • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Dispensing: Carefully weigh and dispense the required amount of this compound within the fume hood, avoiding splashes and the generation of dust or aerosols.

  • Reactions and Manipulations: Keep all containers tightly closed when not in use. If heating is required, do so in a controlled manner within the fume hood.

  • Post-Handling: After use, thoroughly decontaminate the work area, including all equipment and surfaces.

2.3. Decontamination and Doffing PPE:

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer contaminated surface.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • Lab Coat Removal: Remove the lab coat before leaving the laboratory to prevent the spread of contamination.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure/Spill TypeAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Decontaminate the spill area.
Large Spill Evacuate the area immediately. Alert others and contact your institution's emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Due to its dibromo-functional group, it is classified as a halogenated organic waste [6][7].

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams. Mixing them can lead to improper disposal and significantly increase disposal costs[8][9].

  • Waste Collection:

    • Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container designated for "Halogenated Organic Waste"[6][7].

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must also be collected and disposed of as hazardous waste[11].

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh/Dispense Compound prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close All Containers handle2->handle3 clean1 Decontaminate Work Area & Equipment handle3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 dispose1 Label & Seal Waste Container clean2->dispose1 clean4 Wash Hands Thoroughly clean3->clean4 dispose2 Store in Designated Area dispose1->dispose2 dispose3 Contact EHS for Pickup dispose2->dispose3

Caption: Logical workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。